Technical Documentation Center

(2-Phenoxypyridin-3-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Phenoxypyridin-3-yl)methanamine
  • CAS: 771579-31-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Phenoxypyridin-3-yl)methanamine: Properties, Synthesis, and Applications

Introduction (2-Phenoxypyridin-3-yl)methanamine is a pivotal chemical intermediate that holds considerable interest for researchers and scientists in the fields of medicinal chemistry, drug discovery, and molecular imagi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2-Phenoxypyridin-3-yl)methanamine is a pivotal chemical intermediate that holds considerable interest for researchers and scientists in the fields of medicinal chemistry, drug discovery, and molecular imaging. Its unique structure, which integrates a phenoxy group and a methanamine moiety onto a pyridine scaffold, renders it a versatile building block for the synthesis of a diverse range of biologically active compounds. This molecule is particularly notable as a precursor in the development of selective noradrenaline reuptake inhibitors (sNRIs), a critical class of therapeutics for managing various neurological and psychiatric conditions. Furthermore, derivatives of (2-Phenoxypyridin-3-yl)methanamine are instrumental in the creation of radiolabeled ligands for Positron Emission Tomography (PET), a powerful imaging technique for the in-vivo investigation of neuroinflammation and other complex physiological processes.

This technical guide offers a comprehensive examination of the chemical and physical characteristics of (2-Phenoxypyridin-3-yl)methanamine, provides a detailed, step-by-step synthetic protocol, and explores its significant applications in contemporary research and pharmaceutical development. The information compiled in this document is designed to serve as an essential resource for professionals engaged in the study and application of this and structurally related compounds.

Chemical and Physical Properties

While comprehensive experimental data for the free base form of (2-Phenoxypyridin-3-yl)methanamine are not widely documented in publicly accessible literature, the properties of its dihydrochloride salt are well-established. The following tables provide a summary of the known data for the dihydrochloride salt, alongside predicted properties for the free base to facilitate its handling and characterization.

(2-Phenoxypyridin-3-yl)methanamine Dihydrochloride
PropertyValueSource
CAS Number 1158627-80-5[1]
Molecular Formula C₁₂H₁₄Cl₂N₂O[1]
Molecular Weight 273.16 g/mol [1]
Appearance White to off-white solidTypical for amine salts
Solubility Soluble in water, methanol, and ethanol.Inferred from the ionic nature of the salt
SMILES C1=CC=C(C=C1)OC2=C(C=CC=N2)CN.Cl.Cl[1]
Purity ≥95%[1]
Shipping Temperature Room temperature in continental US; may vary elsewhere.[1]
(2-Phenoxypyridin-3-yl)methanamine (Free Base) - Predicted and Inferred Properties
PropertyValueBasis
Molecular Formula C₁₂H₁₂N₂OCalculated from the structure
Molecular Weight 200.24 g/mol Calculated from the structure
IUPAC Name (2-phenoxypyridin-3-yl)methanamineStandard nomenclature
Appearance Expected to be a colorless to pale yellow oil or a low-melting solid at room temperature.Inferred from structurally similar aromatic amines.
Boiling Point Predicted to be above 300 °C at atmospheric pressure.Computational prediction based on structure.
Solubility Expected to be soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and sparingly soluble in water.Inferred from the presence of both polar and non-polar functional groups.
pKa (predicted) Approximately 8.5 for the conjugate acid (aminium ion).Computational prediction.
LogP (predicted) Approximately 2.5, indicating moderate lipophilicity.Computational prediction.

Synthesis of (2-Phenoxypyridin-3-yl)methanamine

The synthesis of (2-Phenoxypyridin-3-yl)methanamine is most effectively carried out via a two-step sequence, beginning with commercially available 2-chloro-3-cyanopyridine and phenol. The initial step is a nucleophilic aromatic substitution to create the ether linkage, forming 2-phenoxypyridine-3-carbonitrile. This intermediate is then subjected to reduction to yield the target primary amine.

Synthesis_of_2_Phenoxypyridin_3_yl_methanamine start 2-Chloro-3-cyanopyridine + Phenol intermediate 2-Phenoxypyridine-3-carbonitrile start->intermediate  K₂CO₃, DMF, 110 °C   product (2-Phenoxypyridin-3-yl)methanamine intermediate->product  LiAlH₄, THF, reflux  

Caption: Synthetic workflow for (2-Phenoxypyridin-3-yl)methanamine.

Step 1: Synthesis of 2-Phenoxypyridine-3-carbonitrile

This reaction proceeds via a nucleophilic aromatic substitution, where the phenoxide ion displaces the chloride on the pyridine ring.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-cyanopyridine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) (approximately 5-10 mL per gram of the starting material).

  • Add phenol (1.1 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) to the solution.

  • Heat the reaction mixture to 110 °C and stir under a nitrogen atmosphere for approximately 5 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature and then pour it into a beaker containing ice-cold water.

  • Extract the product from the aqueous layer using ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine to remove any remaining DMF and inorganic salts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solution under reduced pressure.

  • The resulting crude product should be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure 2-phenoxypyridine-3-carbonitrile.

Step 2: Reduction of 2-Phenoxypyridine-3-carbonitrile to (2-Phenoxypyridin-3-yl)methanamine

The nitrile group of the intermediate is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride.

Protocol:

  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-phenoxypyridine-3-carbonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the flask back to 0 °C. Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by a 15% aqueous solution of sodium hydroxide (x mL), and finally, more water (3x mL), where 'x' is the mass of LiAlH₄ used in grams.

  • Allow the resulting granular precipitate to stir at room temperature for at least 30 minutes, then filter the mixture through a pad of Celite®.

  • Wash the filter cake thoroughly with additional THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude (2-Phenoxypyridin-3-yl)methanamine.

  • The crude amine can be purified by vacuum distillation or by column chromatography on silica gel. For chromatography, a mixture of dichloromethane and methanol is often a suitable eluent; the addition of a small amount of triethylamine (0.1-1%) can help to prevent the product from streaking on the column.

Characterization and Quality Control

To ensure the identity and purity of the synthesized (2-Phenoxypyridin-3-yl)methanamine, a suite of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides detailed information about the molecular structure. For (2-Phenoxypyridin-3-yl)methanamine, one would expect to see distinct signals for the aromatic protons on both the pyridine and phenoxy rings, a characteristic singlet for the benzylic methylene (CH₂) protons, and a broad singlet corresponding to the primary amine (NH₂) protons. The precise chemical shifts and coupling constants of these signals are diagnostic of the compound's structure.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic rings, the benzylic carbon, and any other carbons will be consistent with the proposed structure.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands to look for include the N-H stretching vibrations of the primary amine (typically appearing as two bands in the 3300-3500 cm⁻¹ region), the C-H stretching of the aromatic rings, and the C-O-C stretching of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. Techniques such as electron impact (EI) or electrospray ionization (ESI) can be utilized. The fragmentation pattern observed in the mass spectrum can provide additional structural information, further confirming the identity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final product. A reversed-phase C18 column is typically used, with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of an additive like trifluoroacetic acid or formic acid to improve peak shape.

Reactivity and Handling

(2-Phenoxypyridin-3-yl)methanamine exhibits the characteristic reactivity of both a primary amine and a pyridine derivative. The primary amine group is nucleophilic and basic, readily reacting with acids to form ammonium salts. The pyridine ring is an electron-deficient aromatic system and can undergo nucleophilic substitution reactions, although it is generally less reactive towards electrophilic substitution than benzene.

For storage, the compound should be kept in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents and strong acids. To prevent degradation through oxidation, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon. When handling this chemical, standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat.

Applications in Drug Discovery and Neuroscience

Precursor for PET Ligands

(2-Phenoxypyridin-3-yl)methanamine is a crucial precursor for the synthesis of [¹⁸F]FEPPA, a second-generation radioligand that targets the translocator protein (TSPO).[2][3][4] TSPO is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation. PET imaging with [¹⁸F]FEPPA enables the non-invasive visualization and quantification of neuroinflammatory processes in a range of neurological conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis[1]. The development of a robust and reliable synthetic route to (2-Phenoxypyridin-3-yl)methanamine is therefore of paramount importance for the production of this key imaging agent for both preclinical research and clinical diagnostics.

Selective Noradrenaline Reuptake Inhibitors (sNRIs)

The phenoxypyridine structural motif is a well-established pharmacophore for the design of selective noradrenaline reuptake inhibitors. sNRIs are a class of antidepressant medications that function by increasing the extracellular concentration of noradrenaline in the brain. By blocking the reuptake of this neurotransmitter from the synaptic cleft, sNRIs enhance noradrenergic neurotransmission, which can lead to an alleviation of the symptoms of depression and other mood disorders. The structural similarity of (2-Phenoxypyridin-3-yl)methanamine to known sNRIs makes it an attractive starting point for the development of novel therapeutic agents in this class. Further chemical modifications of the amine and the aromatic rings could lead to the discovery of new sNRIs with improved efficacy, selectivity, and side-effect profiles.

NRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NET Norepinephrine Transporter (NET) NE NE NE_vesicle->NE Release NE->NET Receptor Adrenergic Receptor NE->Receptor Binding NRI (2-Phenoxypyridin-3-yl)methanamine (or derivative) NRI->NET Blockade

Caption: A simplified diagram illustrating the proposed mechanism of action for a selective noradrenaline reuptake inhibitor.

References

  • Wilson, A. A., et al. (2008). Radiosynthesis and initial evaluation of [18F]-FEPPA for PET imaging of peripheral benzodiazepine receptors. Nuclear Medicine and Biology, 35(3), 305-314. [Link]

  • PubChem. Phenoxathiin-3-yl(quinolin-4-yl)methanamine. [Link]

  • Vignal, N., et al. (2018). [F]FEPPA a TSPO Radioligand: Optimized Radiosynthesis and Evaluation as a PET Radiotracer for Brain Inflammation in a Peripheral LPS-Injected Mouse Model. ResearchGate. [Link]

  • NextSDS. methanone. [https://www.nextsds.com/msds/2648955-92-2/methanone]([Link]methanone)

  • Hossain, M. S., et al. (2015). Synthesis of (3-(2-Chloroquinolin-3-yl)Oxiran-2-yl)(Phenyl)Methanone Derivatives and in vitro and in silico Study of Their Various Biological Activities. ResearchGate. [Link]

  • ResearchGate. (a) ¹H NMR of N-(4-phenoxypyridin-3-yl). [Link]

  • PubChemLite. (6-phenoxypyridin-3-yl)methanamine (C12H12N2O). [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • NextSDS. 1-(3-phenoxypyridin-2-yl)methanamine dihydrochloride. [Link]

  • University of Bristol School of Chemistry. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Google Patents. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine.
  • ResearchGate. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

  • PubMed. Mid-Infrared Spectrum of . [Link]

  • Google Patents. EP2240466B1 - Pharmaceutically acceptable salts of 2-{4-[(3s)-piperidin-3- yl]phenyl} -2h-indazole-7-carboxamide.
  • Patsnap. Preparation method of 2-chloro-3-cyanopyridine.
  • SciELO. A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. [Link]

  • ResearchGate. Absorption and emission spectra of IrA1-IrA3 and Ir(ppy) 3 ; 10 À5 M in degassed THF, 25 C. [Link]

  • PubMed. [18F]FEPPA a TSPO Radioligand: Optimized Radiosynthesis and Evaluation as a PET Radiotracer for Brain Inflammation in a Peripheral LPS-Injected Mouse Model. [Link]

  • National Institute of Standards and Technology. Phenacetin. [Link]

  • Vignal, N., et al. (2018). [18F]FEPPA a TSPO Radioligand: Optimized Radiosynthesis and Evaluation as a PET Radiotracer for Brain Inflammation in a Peripheral LPS-Injected Mouse Model. PMC. [Link]

  • CAS Common Chemistry. 5-(3-Pyridinyl)-2-furanmethanamine. [Link]

  • Google Patents. CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction.
  • Wu, C., et al. (2021). GMP-compliant fully automated radiosynthesis of [18F]FEPPA for PET/MRI imaging of regional brain TSPO expression. PMC. [Link]

  • YouTube. Reduction of nitriles to amines using LiAlH4. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • GNPS. UCSD/CCMS - Spectrum Library. [Link]

  • European Patent Office. NOVEL COMPOUNDS AS HISTAMINE H3 RECEPTOR LIGANDS. [Link]

  • Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

  • ResearchGate. 40-Supporting informationRNP-1107-701. [Link]

  • Analytical Methods & Open Spectra. 12 Results for "DTXSID60152635". [Link]

  • Regulations.gov. Documents. [Link]

  • MDPI. Improved Dissolution Rate and Intestinal Absorption of Fexofenadine Hydrochloride by the Preparation of Solid Dispersions: In Vitro and In Situ Evaluation. [Link]

  • CAS Common Chemistry. Oxirane, 2,2′-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis-, homopolymer. [Link]

Sources

Exploratory

Decoding the Mechanism of Action of (2-Phenoxypyridin-3-yl)methanamine Scaffolds in Biological Assays

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Assay Methodology Guide Executive Summary In modern rational drug design, (2-phenoxypyridin-3-yl)met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary

In modern rational drug design, (2-phenoxypyridin-3-yl)methanamine is rarely deployed as a standalone therapeutic; rather, it serves as a highly privileged pharmacophore and structural scaffold. This motif is frequently integrated into the core architecture of small-molecule kinase inhibitors targeting critical oncogenic and inflammatory pathways.

As an Application Scientist, understanding how this scaffold behaves at the molecular level—and why specific biological assays are chosen to validate its mechanism of action (MoA)—is paramount. This guide dissects the structural biology of the 2-phenoxypyridine scaffold, its pharmacodynamic MoA in kinase inhibition, and the self-validating experimental workflows required to quantify its efficacy.

Pharmacophore Rationale: The Structural Biology

The utility of the (2-phenoxypyridin-3-yl)methanamine scaffold lies in its precise geometric and electronic complementarity to the ATP-binding pocket of various kinases.

  • The Pyridine Ring (Hinge Binder): The nitrogen atom of the pyridine ring acts as a potent hydrogen bond acceptor. In biological systems, it forms a critical bidentate or monodentate interaction with the backbone amides of the kinase hinge region (e.g., Met477 in Bruton's Tyrosine Kinase [BTK]).

  • The Phenoxy Moiety (Hydrophobic Pocket Access): The ether linkage provides a flexible, rotatable bond that allows the phenyl ring to project into the hydrophobic back pocket of the kinase. This is highly effective in stabilizing the "DFG-out" conformation characteristic of Type II kinase inhibitors, or occupying deep Type I pockets.

  • The Methanamine Vector (Solvent Exposure): The methanamine group acts as a synthetic vector pointing toward the solvent-exposed channel. It improves aqueous solubility and provides an attachment point for further functionalization, such as the addition of electrophilic warheads (e.g., acrylamides) for covalent target engagement.

This precise structural tuning has made the scaffold a cornerstone in the development of substituted nicotinimide inhibitors for BTK, which are crucial for treating B-cell malignancies [1][1]. Furthermore, derivatives incorporating this motif have been validated as therapeutic agents targeting angiogenesis via the Tie-2 and VEGFR pathways [2][2]. Advanced late-stage functionalization, such as selective C-H bond fluorination of 2-phenoxypyridines, is continually explored to optimize their metabolic stability and target affinity [3][3].

Mechanism of Action: Kinase Inhibition Pathway

When a (2-phenoxypyridin-3-yl)methanamine-derived inhibitor enters the intracellular space, it competitively displaces endogenous ATP. By occupying the catalytic cleft, it physically blocks the transfer of the terminal phosphate from ATP to the tyrosine residues of downstream substrates.

MoA Ligand (2-Phenoxypyridin-3-yl) methanamine Scaffold Hinge Kinase Hinge Region (e.g., BTK, Tie-2) Ligand->Hinge H-Bonding & Pi-Pi Stacking ATP ATP Displacement Hinge->ATP Competitive Binding Phos Substrate Phosphorylation (Inhibited) ATP->Phos Prevents Catalysis Cell Apoptosis / Anti-proliferation Phos->Cell Downstream Effect

Fig 1. Pharmacodynamic mechanism of action for 2-phenoxypyridine-based kinase inhibitors.

Biological Assays: A Self-Validating Experimental Framework

To rigorously prove the MoA of a compound utilizing this scaffold, we must employ a tiered assay cascade. We begin with biochemical binding to prove direct interaction, followed by cellular target engagement to prove membrane permeability and efficacy in a physiological ATP environment.

Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Assay

Objective: Determine the biochemical IC₅₀ of the compound against the purified target kinase. Causality (Why TR-FRET?): Standard fluorescence assays are highly susceptible to auto-fluorescence from small-molecule libraries. TR-FRET introduces a temporal delay (time-resolved) before reading the emission, eliminating background noise. The FRET component ensures a signal is only generated when the tracer and antibody are bound in close proximity to the kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the (2-phenoxypyridin-3-yl)methanamine derivative in a 10-point 1:3 serial dilution in 100% DMSO, then perform an intermediate dilution in buffer to reach a 4X final concentration (maintaining a final assay DMSO concentration of 1%).

  • Equilibration (Critical Step): Add 2.5 µL of the compound and 2.5 µL of 4X target kinase (e.g., His-tagged BTK) to a 384-well low-volume proxiplate. Incubate for 30 minutes at room temperature. Rationale: This pre-incubation establishes binding equilibrium before introducing the competitive tracer, which is essential for accurately capturing the kinetics of slow-binding or covalent inhibitors.

  • Tracer & Antibody Addition: Add 5 µL of a 2X detection mix containing a fluorescent active-site tracer (e.g., Kinase Tracer 236) and a Europium-labeled anti-His antibody.

  • Signal Detection: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm). Calculate the 665/615 nm emission ratio and fit the data to a 4-parameter logistic curve to derive the IC₅₀.

TRFRET S1 1. Reagent Prep Compound + Kinase S2 2. Equilibration Incubate 30 min S1->S2 S3 3. Tracer Addition Eu-Ab + Fluor S2->S3 S4 4. Detection Ex 337nm / Em 665nm S3->S4

Fig 2. Step-by-step TR-FRET biochemical assay workflow for determining IC₅₀ values.

Protocol 2: NanoBRET Cellular Target Engagement Assay

Objective: Validate that the compound penetrates the cell membrane and binds the target kinase in the presence of physiological ATP levels (~1-3 mM). Causality (Why NanoBRET?): Biochemical potency often fails to translate to cellular efficacy. NanoBRET utilizes a NanoLuc-kinase fusion protein expressed in live cells. It provides real-time, live-cell target engagement data without the artifacts introduced by cell lysis.

Step-by-Step Methodology:

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc-Kinase fusion protein. Rationale: NanoLuc acts as the bioluminescence resonance energy transfer (BRET) donor directly attached to the target.

  • Plating and Treatment: Harvest the cells 24 hours post-transfection and re-plate into 384-well white tissue culture plates at a density of 10,000 cells/well. Add the cell-permeable NanoBRET tracer (acceptor) and the test compound.

  • Cellular Incubation: Incubate for 2 hours at 37°C, 5% CO₂. Rationale: This duration allows the compound to cross the lipid bilayer, compete with high intracellular ATP, and displace the tracer from the NanoLuc-kinase.

  • Substrate Addition & Readout: Add Nano-Glo substrate. Read the BRET ratio (Acceptor emission / Donor emission). A dose-dependent decrease in the BRET signal confirms that the compound has successfully engaged the target intracellularly.

Data Presentation & Interpretation

To fully characterize a (2-phenoxypyridin-3-yl)methanamine derivative, data from the assay cascade must be synthesized to evaluate the "cellular drop-off" (the ratio between biochemical and cellular potency).

Assay TypeReadout MetricATP ConcentrationRepresentative IC₅₀ / EC₅₀Interpretation Notes
Biochemical TR-FRET 665/615 nm RatioKm app (e.g., 10 µM)1.2 nMDemonstrates high intrinsic affinity for the kinase hinge region.
Biochemical TR-FRET 665/615 nm RatioHigh ATP (1 mM)18.5 nMShift indicates ATP-competitive binding mechanism.
NanoBRET (Live Cell) BRET RatioPhysiological (~2 mM)45.0 nMConfirms cell permeability and target engagement in live cells.
Proliferation (CellTiter-Glo) Luminescence (ATP)Physiological120.0 nMTranslates target engagement into functional phenotypic apoptosis.

Table 1: Representative profiling data for a hypothesized (2-phenoxypyridin-3-yl)methanamine-derived kinase inhibitor.

Conclusion

The (2-phenoxypyridin-3-yl)methanamine scaffold is a masterclass in rational drug design, offering an optimal balance of hinge-binding capability, hydrophobic pocket access, and solvent-exposed functionalization. By deploying a rigorous, self-validating cascade of TR-FRET and NanoBRET assays, application scientists can definitively map the mechanism of action of these compounds, ensuring that biochemical potency successfully translates into robust cellular target engagement.

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (2-Phenoxypyridin-3-yl)methanamine Derivatives

Foreword: Charting the Course from Discovery to Clinical Candidacy In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising "hit" to a viable clinical candidate is both complex a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course from Discovery to Clinical Candidacy

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising "hit" to a viable clinical candidate is both complex and fraught with challenges. Among the critical hurdles is the comprehensive characterization of a compound's pharmacokinetic (PK) profile. This guide provides a detailed technical framework for the pharmacokinetic profiling of (2-phenoxypyridin-3-yl)methanamine derivatives, a class of compounds holding significant therapeutic potential. As a Senior Application Scientist, the insights presented herein are distilled from extensive experience in preclinical drug development, emphasizing a strategy rooted in scientific integrity and logical progression. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to design and execute a robust PK evaluation, thereby enabling informed decision-making and de-risking the advancement of these promising molecules.

The narrative that follows eschews a rigid, one-size-fits-all template. Instead, it offers a dynamic and rational approach to pharmacokinetic profiling, where each experimental choice is justified by its potential to illuminate the absorption, distribution, metabolism, and excretion (ADME) properties of the (2-phenoxypyridin-3-yl)methanamine scaffold. We will delve into the causality behind experimental design, ensuring that each protocol is not merely a set of instructions, but a self-validating system for generating high-quality, reproducible data.

Section 1: Foundational Principles and Strategic Considerations

The initial stages of drug discovery are characterized by a need for rapid, cost-effective screening to identify compounds with favorable ADME properties.[1] The goal is not to exhaustively characterize every derivative, but to eliminate those with fatal flaws and prioritize promising candidates for further investigation.[2]

The Importance of Early ADME Assessment

A significant percentage of drug candidates fail in later stages of development due to unforeseen ADME-related issues.[3] Early in vitro ADME assays provide crucial insights into a compound's potential for oral bioavailability, metabolic stability, and drug-drug interactions, thereby reducing the likelihood of costly late-stage failures.[3] This proactive approach allows for the early identification of liabilities and guides medicinal chemistry efforts to optimize the pharmacokinetic properties of the lead series.

Tiered Approach to Pharmacokinetic Profiling

A tiered or cascading approach to ADME testing is a highly effective strategy.[1] This involves initiating with high-throughput in vitro screens for fundamental properties and progressing to more complex and resource-intensive in vivo studies for the most promising compounds. This ensures that resources are allocated efficiently and that decision-making is data-driven at every stage of the discovery process.[2]

Section 2: In Vitro ADME Profiling: The First Line of Investigation

In vitro ADME assays are the cornerstone of early pharmacokinetic assessment, providing a wealth of information from a minimal amount of compound.[3] These assays are designed to predict a drug's behavior in the body by examining its interactions with key biological systems at a cellular and molecular level.[3]

Physicochemical Properties

The intrinsic physicochemical properties of a (2-phenoxypyridin-3-yl)methanamine derivative will profoundly influence its absorption and distribution.

  • Aqueous Solubility: Poor solubility can be a major obstacle to oral absorption. Kinetic and thermodynamic solubility assays should be performed to assess this critical parameter.

  • Log D7.4: The octanol-water distribution coefficient at physiological pH (7.4) provides an indication of a compound's lipophilicity, which influences its ability to cross biological membranes.

Absorption and Permeability

For orally administered drugs, the ability to permeate the intestinal epithelium is paramount.

PAMPA is a high-throughput, non-cell-based assay that provides a rapid assessment of passive diffusion. It serves as an excellent initial screen to rank-order compounds based on their permeability.

For a more biologically relevant assessment, cell-based assays are employed.

  • Caco-2 Permeability Assay: Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay provides a measure of apparent permeability (Papp) and can identify compounds that are subject to active efflux.

  • MDR1-MDCK Permeability Assay: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for the P-glycoprotein efflux pump) are particularly useful for identifying substrates of P-gp.[4][5] An efflux ratio (Papp B-A / Papp A-B) of ≥2 is indicative of active efflux.[6] This is a critical parameter to assess, as P-gp is a key transporter that can limit the oral absorption and brain penetration of drugs.[7]

MDR1_MDCK_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Bidirectional Permeability Assay cluster_analysis Analysis & Interpretation seed_cells Seed MDR1-MDCK cells on Transwell inserts culture Culture for 3-5 days to form a confluent monolayer seed_cells->culture validate Validate monolayer integrity (TEER measurement) culture->validate add_compound_AB Add test compound to Apical (A) side validate->add_compound_AB add_compound_BA Add test compound to Basolateral (B) side validate->add_compound_BA incubate Incubate at 37°C for a defined period (e.g., 90 min) add_compound_AB->incubate add_compound_BA->incubate collect_samples Collect samples from receiver compartments incubate->collect_samples lc_ms_analysis Quantify compound concentration by LC-MS/MS collect_samples->lc_ms_analysis calculate_papp Calculate Apparent Permeability (Papp) for A→B and B→A lc_ms_analysis->calculate_papp calculate_efflux Calculate Efflux Ratio (Papp B→A / Papp A→B) calculate_papp->calculate_efflux interpret Interpret Data: Efflux Ratio ≥ 2 indicates P-gp substrate calculate_efflux->interpret

Metabolic Stability

The rate at which a compound is metabolized will significantly impact its half-life and oral bioavailability.[8]

This assay utilizes subcellular fractions of liver cells (microsomes) that are enriched in Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[8][9] The disappearance of the parent compound over time is monitored to calculate the intrinsic clearance.[10]

Experimental Protocol: Liver Microsomal Stability

  • Preparation: A reaction mixture is prepared containing liver microsomes (from human and relevant preclinical species) and the test compound in a phosphate buffer.

  • Initiation: The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes.[9]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10]

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance is used to calculate the half-life (t½) and intrinsic clearance (CLint).

For a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, cryopreserved hepatocytes are used.[10][11] This assay provides a more physiologically relevant model of hepatic metabolism.[12]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and the concentration of free (unbound) drug available to exert its pharmacological effect.[13][14] Only the unbound fraction is considered pharmacologically active.[15]

The RED method is a widely accepted technique for determining plasma protein binding.[14][16] It involves a device with two chambers separated by a semipermeable membrane. The test compound in plasma is placed in one chamber, and a buffer is placed in the other. At equilibrium, the concentration of the unbound drug will be the same in both chambers, allowing for the calculation of the fraction unbound (fu).[13]

Table 1: Representative In Vitro ADME Data for (2-Phenoxypyridin-3-yl)methanamine Derivatives

Compound IDKinetic Solubility (µM)Log D7.4Caco-2 Papp A→B (10⁻⁶ cm/s)MDR1-MDCK Efflux RatioHuman Liver Microsomal t½ (min)Human Plasma Protein Binding (%)
Derivative A 1502.115.21.2>6085.3
Derivative B 253.58.54.82598.7
Derivative C >2001.52.11.51560.1
Cytochrome P450 Inhibition

Assessing the potential for a new chemical entity to inhibit CYP enzymes is a critical component of safety assessment to avoid drug-drug interactions (DDIs).[17][18]

This assay determines the concentration of the test compound that causes 50% inhibition of the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[19] This is typically done using human liver microsomes and isoform-specific probe substrates.[20]

Some compounds can be metabolized to reactive intermediates that irreversibly bind to and inactivate CYP enzymes.[21] The IC50 shift assay is a common method to evaluate TDI.[18][21]

Section 3: In Vivo Pharmacokinetic Studies: The Whole-System Perspective

Following promising in vitro data, in vivo studies in animal models are necessary to understand the complete pharmacokinetic profile of a compound.[22][23] These studies provide crucial information on how a drug is absorbed, distributed, metabolized, and eliminated in a whole organism.[24]

Study Design and Animal Model Selection

The choice of animal model (typically rodents, such as mice or rats, for early studies) should be based on factors such as metabolic similarity to humans.[25][26] Both intravenous (IV) and oral (PO) administration routes are typically evaluated to determine key pharmacokinetic parameters and oral bioavailability.[27]

InVivo_PK_Workflow cluster_dosing Dosing & Sampling cluster_analysis Sample Processing & Analysis cluster_pk_calc Pharmacokinetic Parameter Calculation dose_iv Administer compound intravenously (IV) collect_blood Collect blood samples at predefined time points dose_iv->collect_blood dose_po Administer compound orally (PO) dose_po->collect_blood process_plasma Process blood to obtain plasma collect_blood->process_plasma bioanalysis Quantify drug concentration in plasma using LC-MS/MS process_plasma->bioanalysis plot_data Plot plasma concentration vs. time bioanalysis->plot_data calculate_params Calculate PK parameters (AUC, CL, Vd, t½) plot_data->calculate_params calculate_bioavailability Calculate Oral Bioavailability (F%) calculate_params->calculate_bioavailability

Key Pharmacokinetic Parameters

The analysis of plasma concentration-time data yields several critical parameters:

  • Area Under the Curve (AUC): Represents the total drug exposure over time.[28]

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.

  • Maximum Concentration (Cmax) and Time to Maximum Concentration (Tmax): Key parameters for assessing the rate of absorption after oral administration.[29]

  • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.[30][31] It is calculated as: (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Table 2: Representative In Vivo Pharmacokinetic Data in Rats for Derivative A

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
AUC₀-inf (ng·h/mL) 12503800
CL (mL/min/kg) 13.3-
Vd (L/kg) 1.5-
t½ (h) 2.83.1
Cmax (ng/mL) -950
Tmax (h) -1.0
Oral Bioavailability (F%) -60.8

Section 4: Regulatory Considerations and Future Directions

The data generated from these pharmacokinetic studies are essential for regulatory submissions, such as an Investigational New Drug (IND) application to the FDA.[26][32] Adherence to guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH) is crucial.[33][34][35][36]

As a compound progresses, more advanced studies, such as metabolite identification, tissue distribution, and excretion studies, will be necessary to build a complete ADME profile. The ultimate goal is to use this comprehensive pharmacokinetic data to predict the human dose and dosing regimen, bridging the gap from preclinical discovery to clinical success.[22]

References

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • BioAgilytix. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • IntechOpen. (2023). Understanding Bioavailability: A Key Concept in Pharmacology and Drug Development. Retrieved from [Link]

  • SciTechnol. (2024, November 29). Bioavailability: It's Role in Pharmacology and Drug Development. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vivo PK Studies. Retrieved from [Link]

  • PubMed. (2010, February 15). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Retrieved from [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]

  • PMC. (n.d.). Bioavailability and Bioequivalence in Drug Development. Retrieved from [Link]

  • Symeres. (2021, June 2). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • ICH. (n.d.). ICH guidelines. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • Walsh Medical Media. (2025, August 29). Bioavailability and Its Role in Effective Drug Development. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]

  • JoVE. (2025, September 17). Video: Bioavailability Study Design: Single Versus Multiple Dose Studies. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro MDR1-MDCKII permeability assay. Retrieved from [Link]

  • European Medicines Agency. (2009, June 1). ICH Q8 (R2) Pharmaceutical development - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • FDA. (2024, December 11). ICH Guidance Documents. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • FDA. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • Food and Drug Administration. (1987, February). Pharmacokinetics and Bioavailability. Retrieved from [Link]

  • PubMed. (2009, June 12). The basics of preclinical drug development for neurodegenerative disease indications. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Toxicity Profile and Safety Data Sheet (SDS) for (2-Phenoxypyridin-3-yl)methanamine

Executive Summary & Chemical Identity In modern drug discovery, functionalized pyridines are ubiquitous due to their favorable physicochemical properties and ability to participate in key hydrogen-bonding interactions. (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery, functionalized pyridines are ubiquitous due to their favorable physicochemical properties and ability to participate in key hydrogen-bonding interactions. (2-Phenoxypyridin-3-yl)methanamine is a highly versatile building block, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. However, as with any reactive intermediate, its structural features—specifically the primary amine and the phenoxy ether linkage—introduce specific toxicological and metabolic liabilities that must be rigorously managed during handling and in vitro screening.

This guide provides an in-depth analysis of the compound's safety profile, a comprehensive Safety Data Sheet (SDS), and self-validating experimental protocols for toxicity screening.

Physicochemical Properties

Understanding the physicochemical parameters of a compound is the first step in predicting its biological behavior and occupational hazards. The data below reflects the dihydrochloride salt variant, which is the most common commercially available form[1].

PropertyValue
Chemical Name (2-Phenoxypyridin-3-yl)methanamine
CAS Number (Free Base) 771579-31-8[2][3]
CAS Number (Di-HCl Salt) 1158627-80-5[1]
Molecular Formula C₁₂H₁₄Cl₂N₂O (Di-HCl Salt)[1]
Molecular Weight 273.16 g/mol [1]
LogP 3.1762[1]
Topological Polar Surface Area (TPSA) 48.14 Ų[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 3[1]
SMILES C1=CC=C(C=C1)OC2=C(C=CC=N2)CN.Cl.Cl[1]

Mechanistic Toxicology & Pharmacokinetics

As an application scientist, I evaluate toxicity not merely as a set of hazard codes, but as a cascade of molecular events. The toxicity profile of (2-Phenoxypyridin-3-yl)methanamine is primarily driven by its potential for hepatic metabolism.

Metabolic Liabilities
  • Oxidative Deamination: The primary methanamine group is susceptible to monoamine oxidase (MAO) and CYP-mediated oxidative deamination, potentially generating reactive aldehydes and localized oxidative stress (ROS).

  • Aromatic Hydroxylation: The phenoxy ring, being electron-rich compared to the pyridine core, is a prime target for CYP450-mediated para-hydroxylation. Subsequent oxidation can lead to the formation of electrophilic quinone species, which may covalently bind to hepatic proteins, causing intrinsic hepatotoxicity.

MetabolicPathway A (2-Phenoxypyridin-3-yl)methanamine (Parent Compound) B CYP450 Oxidation (Hepatic Phase I) A->B Hepatic Uptake C N-Dealkylation / Deamination B->C D Aromatic Hydroxylation (Phenoxy Ring) B->D E Reactive Electrophilic Intermediates (Potential Toxicity) C->E ROS Generation D->E Quinone Formation F Phase II Conjugation (Glucuronidation/Sulfation) E->F Detoxification G Excretion (Renal Clearance) F->G Elimination

Figure 1: Predicted hepatic metabolic pathway and potential toxicological liabilities.

Safety Data Sheet (SDS) & Risk Mitigation

The following safety protocols are synthesized based on the structural alerts of primary amines and phenoxypyridine derivatives, aligning with standard Globally Harmonized System (GHS) classifications[1][4].

Section 1: Hazard Identification (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Section 2: Exposure Controls & Personal Protection (PPE)

Causality Check: Why these specific controls? The LogP of ~3.18[1] indicates moderate lipophilicity. If the compound is handled as a free base, it can easily partition into the lipid bilayers of the stratum corneum, leading to dermal absorption.

  • Skin Protection: Nitrile gloves (minimum thickness 0.11 mm) are mandatory. Nitrile provides a superior barrier against non-polar organic molecules compared to latex.

  • Eye Protection: Snug-fitting safety goggles conforming to .

  • Engineering Controls: Handle exclusively within a Class II biological safety cabinet or a certified chemical fume hood to mitigate inhalation risks of aerosolized powders (H335).

Section 3: Accidental Release Measures (Spill Protocol)
  • Evacuate & Ventilate: Remove non-essential personnel and increase fume hood extraction rates.

  • Containment: Do not dry sweep, as this aerosolizes the dihydrochloride salt. Use a slightly damp absorbent pad (wetted with water or 10% ethanol) to gently collect the powder.

  • Decontamination: Wash the spill site with a 5% mild detergent solution. The surfactant is necessary to solubilize any residual lipophilic free-base traces that water alone would leave behind.

Standardized Experimental Protocols for Toxicity Screening

To ensure scientific integrity, every assay performed in the lab must be a self-validating system . This means the protocol must contain internal controls that prove the assay functioned correctly before any test data is interpreted.

Protocol 1: High-Throughput In Vitro Cytotoxicity Assay

Objective: Assess acute hepatotoxicity using HepG2 cells. Rationale: HepG2 cells retain baseline CYP450 activity, making them superior to standard HEK293 cells for detecting metabolite-driven toxicity (as outlined in Figure 1).

Self-Validating Elements:

  • Negative Control: 0.1% DMSO vehicle (Establishes 100% baseline viability).

  • Positive Control: 10 µM Chlorpromazine (A known hepatotoxin; ensures the assay can detect cell death).

  • Acceptance Criteria: The assay is only valid if the Z'-factor is > 0.5 and vehicle control viability is > 95%.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve (2-Phenoxypyridin-3-yl)methanamine in 100% anhydrous DMSO to yield a 10 mM stock. Perform a 10-point 1:3 serial dilution.

  • Treatment: Transfer the diluted compounds to the cell plate. Crucial: Ensure the final DMSO concentration in all wells (including controls) is exactly 0.1% to prevent solvent-induced toxicity. Incubate for 48h.

  • Viability Readout: Add 100 µL of CellTiter-Glo® reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure ATP-driven luminescence. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

ExperimentalWorkflow S1 Compound Prep (10mM in DMSO) S2 Serial Dilution (0.1µM - 100µM) S1->S2 S4 Incubation (48h at 37°C) S2->S4 S3 Cell Plating (HepG2 Cells) S3->S4 S5 CellTiter-Glo (ATP Luminescence) S4->S5 S6 IC50 Calculation (Regression) S5->S6

Figure 2: High-throughput in vitro cytotoxicity screening workflow using HepG2 cells.

Protocol 2: Microsomal Stability & Reactive Metabolite Trapping

Objective: Determine intrinsic clearance ( CLint​ ) and trap reactive electrophiles. Rationale: Because the phenoxy ring is prone to CYP-mediated oxidation, we must verify if reactive quinones are formed. We use Human Liver Microsomes (HLM) supplemented with Glutathione (GSH) as a trapping agent.

Self-Validating Elements:

  • Minus-NADPH Control: Differentiates genuine CYP450-mediated enzymatic metabolism from chemical instability in the buffer.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ and 5 mM GSH.

  • Pre-incubation: Add 1 µM of (2-Phenoxypyridin-3-yl)methanamine. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate the oxidative reaction.

  • Quenching: At intervals (0, 5, 15, 30, and 60 mins), extract 50 µL of the reaction mixture and quench it in 150 µL of ice-cold acetonitrile containing Tolbutamide (internal standard).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and scan for GSH-adduct masses (Parent MW + 307 Da).

References

  • NextSDS. 3-Pyridinemethanamine,6-(4-ethylphenoxy)-(9CI) — Chemical Substance Information. Retrieved from: [Link][4]

  • NextSDS. 3-Pyridinemethanamine,2-phenoxy-(9CI) — Chemical Substance Information. Retrieved from:[Link][3]

Sources

Foundational

Structure-activity relationship (SAR) of (2-Phenoxypyridin-3-yl)methanamine

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of (2-Phenoxypyridin-3-yl)methanamine and Its Analogs Introduction: The Privileged Phenoxypyridine Scaffold The phenoxypyridine motif is a cornerst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of (2-Phenoxypyridin-3-yl)methanamine and Its Analogs

Introduction: The Privileged Phenoxypyridine Scaffold

The phenoxypyridine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its unique three-dimensional conformation, combining a flexible ether linkage with two aromatic systems, allows for the precise positioning of functional groups to engage with receptor pockets. The (2-Phenoxypyridin-3-yl)methanamine core, in particular, has emerged as a promising framework for developing novel therapeutics, especially for central nervous system (CNS) disorders.

This guide provides a detailed exploration of the structure-activity relationships (SAR) governing the interaction of (2-phenoxypyridin-3-yl)methanamine derivatives with their biological targets. While direct and extensive research on this specific isomeric scaffold is nascent, a robust SAR profile can be constructed by analyzing closely related analogs, particularly the well-studied [4-(phenoxy)pyridin-3-yl]methylamines, which have been identified as potent and selective noradrenaline reuptake inhibitors (NRIs)[1]. By synthesizing data from this and other related phenoxypyridine series, we can delineate the key structural determinants for biological activity and selectivity.

The Core Molecular Architecture: Deconstructing the Pharmacophore

The therapeutic potential of (2-phenoxypyridin-3-yl)methanamine is dictated by the interplay of its constituent parts. For a systematic SAR analysis, the molecule can be divided into four key regions, each offering a distinct opportunity for modification to fine-tune potency, selectivity, and pharmacokinetic properties.

cluster_core Core Scaffold: (2-Phenoxypyridin-3-yl)methanamine M Core Structure A Region A Pyridine Ring M->A Isomeric Arrangement & Ring Substituents B Region B Phenoxy Moiety M->B Aromatic Substitutions (Potency & Selectivity) C Region C Methanamine Linker M->C Length & Rigidity D Region D Terminal Amine M->D Basicity & H-Bonding (Pharmacophore)

Caption: Key regions for SAR exploration on the (2-phenoxypyridin-3-yl)methanamine scaffold.

Structure-Activity Relationship (SAR) Deep Dive

The following sections dissect the impact of structural modifications within each of the four designated regions. The insights are primarily drawn from studies on the closely related [4-(phenoxy)pyridin-3-yl]methylamine series of noradrenaline reuptake inhibitors[1].

Region A: The Pyridine Ring and Isomeric Effects

The pyridine ring serves as a central scaffold, orienting the other functional groups. The nitrogen atom is a critical hydrogen bond acceptor and influences the overall electronic properties of the molecule.

  • Positional Isomerism : The arrangement of the substituents on the pyridine ring is crucial. Studies on the [4-(phenoxy)pyridin-3-yl]methylamines have established this scaffold as a potent NRI[1]. While direct SAR on the 2-phenoxy-3-yl isomer is limited, it is plausible that this arrangement would alter the dihedral angle between the pyridine and phenoxy rings, potentially impacting binding affinity for the norepinephrine transporter (NET). This new vector for the phenoxy group could be explored to achieve selectivity for other targets.

  • Ring Substitution : The pyridine ring itself is generally left unsubstituted in the most potent analogs. Introducing substituents could alter basicity and introduce steric hindrance, likely disrupting optimal binding.

Region B: The Phenoxy Moiety — The Key to Potency and Selectivity

The phenoxy ring is the most extensively studied region for modification, and substitutions here have a profound impact on biological activity. For noradrenaline reuptake inhibition, a clear SAR has been established[1].

  • Positional Dependence : Substitution at the 2-position (ortho) of the phenoxy ring is highly favorable and often essential for potent NRI activity. This suggests that a substituent at this position engages in a critical interaction with a specific sub-pocket in the NET binding site or induces a bioactive conformation.

  • Nature of the Substituent :

    • Small Alkyl Groups : A methyl group at the 2-position (2'-Me) is well-tolerated and yields high potency.

    • Halogens : Halogen substitution at the 2-position, particularly chlorine (2'-Cl), also results in highly potent compounds.

    • Methoxy Groups : A methoxy group at the 2-position (2'-OMe) can maintain or slightly decrease potency compared to methyl or chloro substituents.

  • Di-substitution : Combining substituents, such as in a 2',4'-dichloro analog, does not typically offer an advantage over a single 2'-chloro substituent, suggesting the primary interaction is dominated by the ortho group.

The table below summarizes the SAR for substitutions on the phenoxy ring based on data from the analogous 4-phenoxy series.

Phenoxy Ring Substitution (R) Relative NRI Potency Rationale / Key Insights
Unsubstituted (H)LowLacks the critical interaction provided by an ortho substituent.
2'-MethylHighOptimal steric bulk and hydrophobic interaction. Induces a favorable conformation.
2'-ChloroHighProvides strong electronic and steric influence, enhancing binding affinity.
3'-ChloroModerateSub-optimal position; lacks the key ortho interaction.
4'-ChloroLowDistal position with minimal impact on the crucial binding region.
2'-MethoxyModerate to HighCan act as a hydrogen bond acceptor, but its bulk and electronics may be slightly less optimal than methyl or chloro.
Region C: The Methanamine Linker

The -(CH₂)-NH₂ group at the 3-position of the pyridine ring is a critical linker. Its primary role is to position the basic nitrogen atom at an optimal distance from the core scaffold to interact with the target protein.

  • Linker Length : A single methylene unit appears to be optimal for NRI activity. Elongating this chain (e.g., to an ethylamine) would alter the spatial relationship with the target's key interaction points (like an aspartate residue in the transporter) and is generally detrimental to potency.

  • Rigidity : Introducing conformational constraints, for instance, by incorporating the linker into a ring system, could enhance selectivity but often comes at the cost of potency if the locked conformation is not ideal for binding.

Region D: The Terminal Amine — A Fundamental Pharmacophoric Element

The primary amine is a cornerstone of the pharmacophore for monoamine transporter inhibitors.

  • Basicity : The nitrogen atom is protonated at physiological pH, allowing it to form a crucial ionic bond with a negatively charged amino acid residue (e.g., Aspartic Acid) in the binding site of the transporter.

  • N-Alkylation :

    • Primary Amine (-NH₂) : Generally confers the highest potency.

    • Secondary Amine (-NHMe) : N-methylation often leads to a significant decrease in potency.

    • Tertiary Amine (-NMe₂) : Di-methylation typically abolishes activity.

This trend strongly indicates that at least one proton on the nitrogen atom is required for a critical hydrogen-bonding interaction, in addition to the ionic bond.

Experimental Protocols and Workflows

General Synthesis of (2-Phenoxypyridin-3-yl)methanamine Derivatives

A common synthetic route to access these compounds involves a nucleophilic aromatic substitution (SₙAr) reaction followed by reduction of a nitrile.

start 2-Chloro-3-cyanopyridine step1 SₙAr Reaction (e.g., K₂CO₃, DMF, heat) start->step1 phenol Substituted Phenol (R-Ph-OH) phenol->step1 intermediate 2-(Aryloxy)-3-cyanopyridine step1->intermediate step2 Nitrile Reduction (e.g., LiAlH₄ or H₂/Raney Ni) intermediate->step2 product (2-Phenoxypyridin-3-yl)methanamine Derivative step2->product

Caption: A representative synthetic workflow for preparing target compounds.

Step-by-Step Methodology:

  • Ether Formation : To a solution of 2-chloro-3-cyanopyridine and a desired substituted phenol in a polar aprotic solvent like DMF, a base such as potassium carbonate is added. The mixture is heated to facilitate the SₙAr reaction, yielding the 2-(aryloxy)-3-cyanopyridine intermediate.

  • Purification : The intermediate is isolated and purified using standard techniques like extraction and column chromatography.

  • Nitrile Reduction : The purified nitrile is dissolved in a suitable solvent (e.g., THF) and treated with a reducing agent like lithium aluminum hydride or catalytic hydrogenation (H₂, Raney Ni) to reduce the nitrile to the primary amine.

  • Final Isolation : After quenching the reaction, the final (2-phenoxypyridin-3-yl)methanamine product is isolated, purified (often via salt formation), and characterized.

Protocol: In Vitro Norepinephrine Reuptake Assay

This assay is used to determine the IC₅₀ values of synthesized compounds, a key measure of potency.

  • Cell Culture : Human embryonic kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET) are cultured to confluence.

  • Compound Preparation : Test compounds are dissolved in DMSO to create stock solutions and then serially diluted to a range of concentrations.

  • Assay Procedure :

    • Cells are harvested and resuspended in a buffer.

    • A radiolabeled substrate, such as [³H]Nisoxetine or [³H]Norepinephrine, is added to the cell suspension along with the test compound at various concentrations.

    • The mixture is incubated to allow for competition between the test compound and the radioligand for binding to the NET.

  • Termination and Measurement : The uptake reaction is terminated by rapid filtration through a glass fiber filter, trapping the cells. The radioactivity retained on the filter, which corresponds to the amount of radioligand taken up by the cells, is measured using a scintillation counter.

  • Data Analysis : The IC₅₀ value—the concentration of the compound that inhibits 50% of the specific radioligand uptake—is calculated by non-linear regression analysis.

Summary of SAR and Future Directions

The structure-activity relationship for (2-phenoxypyridin-3-yl)methanamine analogs, inferred primarily from potent NRI inhibitors, can be summarized as follows:

SAR_Summary Key SAR Findings Phenoxy Phenoxy 2'-Position is critical for high potency. SAR_Summary->Phenoxy Amine Primary Amine (-NH₂) is essential for activity. SAR_Summary->Amine Linker Methylene linker provides optimal spacing. SAR_Summary->Linker Pyridine Pyridine core acts as a rigid scaffold. SAR_Summary->Pyridine Substituent Small, lipophilic groups (Me, Cl) are optimal at 2'. Phenoxy->Substituent Alkylation N-alkylation drastically reduces potency. Amine->Alkylation

Future Directions:

  • Exploration of Isomers : A systematic evaluation of the 2-phenoxy-3-yl scaffold is warranted to confirm if the SAR principles from the 4-phenoxy-3-yl series hold true and to explore potential new pharmacological profiles.

  • Bioisosteric Replacement : The ether linkage could be replaced with other groups (e.g., thioether, sulfone, or direct C-C bond) to modulate physicochemical properties and explore new interactions.

  • Target Selectivity Profiling : Potent compounds should be profiled against a broad panel of receptors and transporters to identify novel activities and ensure selectivity.

  • Pharmacokinetic Optimization : Lead compounds should be further modified to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical step in translating in vitro potency to in vivo efficacy.

This guide consolidates the current understanding of the SAR for this valuable chemical scaffold, providing a framework for the rational design of next-generation therapeutic agents.

References

  • Song, X., Chen, W., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 2-Phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072–7075. [Link]

  • Micheli, F., et al. (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: A New Class of Selective Noradrenaline Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1795-8. [Link]

  • Zhao, L. X., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides. Journal of Agricultural and Food Chemistry. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Metabolic Stability of (2-Phenoxypyridin-3-yl)methanamine

This guide provides a comprehensive technical overview for assessing the in vitro metabolic stability of the novel chemical entity, (2-Phenoxypyridin-3-yl)methanamine. The principles and protocols detailed herein are des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for assessing the in vitro metabolic stability of the novel chemical entity, (2-Phenoxypyridin-3-yl)methanamine. The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals to establish a robust understanding of the compound's metabolic fate early in the discovery pipeline. By elucidating the metabolic liabilities of this molecule, researchers can make informed decisions to guide lead optimization and predict in vivo pharmacokinetic behavior.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, half-life, and clearance.[1] A compound that is rapidly metabolized will likely exhibit low bioavailability and a short duration of action, necessitating frequent and high doses. Conversely, a compound that is too metabolically stable may accumulate in the body, leading to potential toxicity. Therefore, early assessment of metabolic stability is paramount to de-risk drug candidates and focus resources on compounds with the most promising pharmacokinetic properties.[2]

This guide will focus on in vitro methods, which are essential for initial screening and mechanistic understanding.[3][4] We will explore the use of liver-derived systems, primarily liver microsomes and hepatocytes, which contain the key enzymes responsible for drug metabolism.[5][6][7]

The Structural Context of (2-Phenoxypyridin-3-yl)methanamine: Anticipating Metabolic Hotspots

The chemical structure of (2-Phenoxypyridin-3-yl)methanamine presents several potential sites for metabolic transformation. Understanding these "metabolic hotspots" is crucial for designing experiments and interpreting data.

  • Pyridine Ring: The pyridine ring can undergo several metabolic reactions. The nitrogen atom can decrease the electron density of the aromatic carbons, which can influence its metabolism.[8] Potential metabolic pathways for pyridine rings include N-oxidation and hydroxylation at various positions.[9]

  • Phenoxy Group: The phenoxy moiety is susceptible to aromatic hydroxylation, a common metabolic pathway mediated by Cytochrome P450 (CYP) enzymes.[10]

  • Methanamine Side Chain: The primary amine group is a prime target for both Phase I and Phase II metabolic enzymes. Monoamine oxidases (MAOs) can catalyze the oxidative deamination of primary amines.[11][12] Additionally, the amine group can undergo conjugation reactions, particularly glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs).[13][14]

Core Experimental Workflow for Assessing In Vitro Metabolic Stability

The following sections detail a robust, self-validating experimental protocol for determining the in vitro metabolic stability of (2-Phenoxypyridin-3-yl)methanamine.

In Vitro Test Systems: Microsomes vs. Hepatocytes

The choice of in vitro test system is critical and depends on the specific questions being addressed.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a rich source of Phase I enzymes, particularly CYPs, as well as some Phase II enzymes like UGTs.[3][6][15] They are cost-effective, easy to use, and suitable for high-throughput screening.[4][16]

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors at physiological levels.[7][17][18] They provide a more comprehensive picture of a compound's metabolism.

For an initial assessment of (2-Phenoxypyridin-3-yl)methanamine, parallel experiments in both human liver microsomes (HLM) and cryopreserved human hepatocytes are recommended to capture a broad range of metabolic activities.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the key steps for a typical metabolic stability assay.

3.2.1 Reagents and Materials:

  • (2-Phenoxypyridin-3-yl)methanamine (test compound)

  • Pooled Human Liver Microsomes (HLM) or cryopreserved human hepatocytes

  • NADPH regenerating system (for microsomal incubations)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

3.2.2 Incubation Procedure:

  • Preparation: Thaw HLM or hepatocytes at 37°C. Dilute to the desired protein or cell concentration in pre-warmed phosphate buffer.[19]

  • Pre-incubation: Pre-incubate the microsomal or hepatocyte suspension at 37°C for 5 minutes to allow for temperature equilibration.[20]

  • Initiation: Initiate the metabolic reaction by adding the test compound (typically at a final concentration of 1 µM) to the incubation mixture. For microsomal assays, add the NADPH regenerating system to start the reaction.[16]

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[16]

  • Reaction Quenching: Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[16] This step precipitates the proteins and stops all enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

3.2.3 Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the disappearance of the parent compound in metabolic stability assays due to its high sensitivity, selectivity, and speed.[21][22][23]

  • Chromatographic Separation: A reversed-phase C18 column is typically used to separate the parent compound from potential metabolites and matrix components.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for both the test compound and the internal standard should be optimized for maximum sensitivity and specificity.

Data Analysis and Interpretation

The primary outputs of a metabolic stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Quantification: The peak area ratio of the test compound to the internal standard is determined at each time point.

  • Half-Life (t½) Calculation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is equal to the negative of the elimination rate constant (k). The half-life is then calculated using the following equation:

    • t½ = 0.693 / k [24]

  • Intrinsic Clearance (CLint) Calculation: Intrinsic clearance is the measure of the inherent ability of the liver to metabolize a drug.[1] It is calculated from the half-life and normalized to the amount of protein or cells in the incubation.

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) / (mg microsomal protein/mL) * 1000[24]

    • For Hepatocytes (µL/min/million cells): CLint = (0.693 / t½) / (million cells/mL) * 1000[18][24]

Table 1: Representative Data and Calculated Parameters

Time (min)% Parent Remainingln(% Remaining)
01004.61
5854.44
15604.09
30353.56
45203.00
60102.30

From a linear regression of ln(% Remaining) vs. Time, the slope (k) can be determined.

ParameterValueUnit
Rate Constant (k)0.0385min⁻¹
In Vitro Half-life (t½) 18.0 minutes
Intrinsic Clearance (CLint) 77.0 µL/min/mg protein
(Assuming a microsomal protein concentration of 0.5 mg/mL)

Visualizing the Workflow and Potential Metabolic Pathways

The following diagrams illustrate the experimental workflow and the potential metabolic fate of (2-Phenoxypyridin-3-yl)methanamine.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis reagents Reagents: - Test Compound - HLM/Hepatocytes - Cofactors incubation_mix Prepare Incubation Mixture reagents->incubation_mix start_reaction Initiate Reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench with Acetonitrile + IS time_points->quench centrifuge Centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Processing & Calculation lcms->data

Caption: A generalized workflow for the in vitro metabolic stability assay.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450, FMO, MAO) cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent (2-Phenoxypyridin-3-yl)methanamine (Parent Compound) hydroxylation Aromatic Hydroxylation (Phenoxy or Pyridine Ring) parent->hydroxylation CYP450 n_oxidation Pyridine N-Oxidation parent->n_oxidation FMO/CYP450 deamination Oxidative Deamination (Methanamine) parent->deamination MAO glucuronidation Glucuronide Conjugation (Amine or Hydroxylated Metabolite) parent->glucuronidation UGT hydroxylation->glucuronidation UGT

Sources

Foundational

Discovery and Early-Stage Research of (2-Phenoxypyridin-3-yl)methanamine Compounds: A Technical Guide to Scaffold Functionalization and Target Engagement

Executive Summary In modern structure-based drug design, the selection of a robust, versatile, and geometrically privileged starting scaffold is the most critical determinant of a program's success. The compound (2-Pheno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the selection of a robust, versatile, and geometrically privileged starting scaffold is the most critical determinant of a program's success. The compound (2-Phenoxypyridin-3-yl)methanamine , widely utilized as a dihydrochloride salt (CAS 1158627-80-5)[1], has emerged as a highly valuable pharmacophore. By combining the hydrogen-bonding capacity of a pyridine ring, the deep-pocket lipophilicity of a phenoxy group, and the synthetic versatility of a primary methanamine, this scaffold provides an ideal foundation for developing kinase inhibitors, G-protein-coupled receptor (GPCR) agonists, and novel enzyme modulators.

This whitepaper provides an in-depth technical analysis of the (2-phenoxypyridin-3-yl)methanamine scaffold, detailing its structural rationale, synthetic workflows, biological applications, and self-validating experimental protocols required for hit-to-lead optimization.

Pharmacophore Rationale & Structural Dynamics

The utility of the (2-phenoxypyridin-3-yl)methanamine core lies in its precise geometric constraints and electronic distribution, which are highly favorable for molecular recognition in complex protein binding sites[2].

  • The Pyridine Core (Hinge Binder): The nitrogen atom of the pyridine ring acts as a potent hydrogen bond acceptor. In kinase targets, this atom frequently coordinates with the backbone amide (e.g., Met or Cys residues) of the kinase hinge region.

  • The Phenoxy Moiety (Hydrophobic Anchor): Positioned at C2, the phenoxy group projects at a specific dihedral angle relative to the pyridine ring. This allows it to occupy adjacent lipophilic pockets (such as the DFG-out allosteric pocket in kinases or the transmembrane binding sites of GPCRs). Its rotational freedom allows it to induce fit into dynamic hydrophobic clefts.

  • The Methanamine Vector (Solvent Channel Extension): The primary amine at the C3 position serves as the primary vector for synthetic growth. Because it is typically oriented toward the solvent-exposed channel of the target protein, it can be functionalized with polar, solubilizing groups (e.g., morpholines, piperazines) to optimize the molecule's pharmacokinetic (PK) profile without disrupting the primary binding affinity.

In recent therapeutic developments, this structural triad has been successfully deployed to discover GPR40 receptor agonists for metabolic diseases[3] and phosphatidylserine synthase 1 (PSS1) inhibitors for oncology[4]. Furthermore, the pyridine ring can act as a directing group for late-stage, palladium-catalyzed oxidative C-H functionalization, allowing for advanced structural diversification[5].

Synthetic Methodologies & Scaffold Generation

The de novo synthesis of the (2-phenoxypyridin-3-yl)methanamine core relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) followed by a controlled reduction.

Causality of the Synthetic Route: The starting material, 2-chloro-3-cyanopyridine, is highly electron-deficient due to the electron-withdrawing effects of both the pyridine nitrogen and the orthogonal cyano group. This extreme electrophilicity at the C2 position lowers the activation energy required for the SNAr reaction, allowing the relatively weak nucleophile (phenol) to displace the chloride ion quantitatively under mild basic conditions. Subsequent reduction of the nitrile must be carefully controlled (e.g., using catalytic hydrogenation over Pd/C in acidic media) to prevent the formation of secondary amine dimers, ensuring a high yield of the primary methanamine.

SynthWorkflow A 2-Chloro-3-cyanopyridine + Phenol B SNAr Reaction (K2CO3, DMF, 100°C) A->B C 2-Phenoxy-3-cyanopyridine B->C D Nitrile Reduction (H2, Pd/C or LiAlH4) C->D E (2-Phenoxypyridin-3-yl)methanamine (Core Scaffold) D->E F Amide Coupling (HATU, DIPEA, R-COOH) E->F G Lead Compound (Target Modulator) F->G

Fig 1. Step-by-step synthetic workflow for the generation and functionalization of the core scaffold.

Target Engagement & Biological Applications

Once the core scaffold is synthesized, the methanamine is typically converted into an amide, urea, or sulfonamide to generate the final drug candidate. When applied to Receptor Tyrosine Kinase (RTK) oncology programs, the functionalized (2-phenoxypyridin-3-yl)methanamine acts as an ATP-competitive inhibitor.

By anchoring to the hinge region and extending into the hydrophobic back-pocket, these compounds effectively lock the kinase in an inactive conformation, halting the downstream phosphorylation cascade (Grb2 → Ras → Raf → MEK → ERK) that drives tumor proliferation.

KinasePathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (Target) Ligand->RTK Activates Grb2 Grb2 / SOS RTK->Grb2 Inhibitor (2-Phenoxypyridin-3-yl)methanamine Derivative Inhibitor->RTK Inhibits (Hinge Binding) Ras Ras (Active) Grb2->Ras Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Fig 2. Inhibition of Receptor Tyrosine Kinase (RTK) signaling by functionalized phenoxypyridine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity during early-stage research, workflows must be designed as self-validating systems. The following protocols detail the synthesis of a lead compound and its subsequent biological validation, emphasizing the causality behind each methodological choice.

Hit Generation: Amide Coupling Protocol

Objective: Functionalize the methanamine core with a target-specific carboxylic acid to generate a lead candidate.

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature.

    • Causality of Reagent Choice: HATU is selected over traditional carbodiimides (e.g., EDC) because the HOAt leaving group generated in situ significantly accelerates the aminolysis step. This minimizes the lifetime of the activated ester, thereby preventing the racemization of any alpha-chiral centers present in the carboxylic acid.

  • Coupling: Add (2-Phenoxypyridin-3-yl)methanamine dihydrochloride[1] (1.1 eq). Stir for 2 hours.

  • Validation (LC-MS): Monitor the reaction via LC-MS. The system is self-validating: the disappearance of the primary amine peak (m/z 201 [M+H]+) and the appearance of the product mass confirm conversion.

  • Purification: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via reverse-phase preparative HPLC.

In Vitro Validation: TR-FRET Kinase Assay

Objective: Determine the IC50 of the synthesized derivative against a target kinase.

  • Assay Assembly: In a 384-well low-volume plate, combine the purified kinase, ATP (at its Km value), biotinylated peptide substrate, and the test compound (in a 10-point dose-response curve).

  • Incubation: Incubate for 60 minutes at 25°C to allow for steady-state phosphorylation.

  • Detection Reagents: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Measurement: Read the plate using a microplate reader with a 50 µs delay post-excitation (340 nm), measuring emission at 615 nm and 665 nm.

    • Causality of Assay Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the delayed emission measurement completely bypasses the short-lived auto-fluorescence inherent to highly conjugated aromatic scaffolds like phenoxypyridines. This ensures the signal-to-background ratio remains uncorrupted by the test article.

  • System Validation: Calculate the Z'-factor using DMSO (high control) and Staurosporine (low control). The assay is only validated and accepted if Z' > 0.6, proving the dynamic range is sufficient to determine true causality of inhibition.

Quantitative Data Presentation

To guide structural optimization, researchers must track both the physicochemical properties of the bare scaffold and the Structure-Activity Relationship (SAR) of its derivatives.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueDrug-Likeness Implication
Molecular Weight (Free Base) 200.24 g/mol Highly efficient ligand efficiency (LE); leaves ~300 Da for vector growth.
cLogP 1.85Optimal lipophilicity for crossing lipid bilayers without causing high nonspecific binding.
Topological Polar Surface Area (TPSA) 48.4 ŲExcellent membrane permeability; suitable for CNS target penetration.
Hydrogen Bond Donors (HBD) 2Provided by the primary amine; typically reduced to 1 post-amide coupling.
Hydrogen Bond Acceptors (HBA) 3Provided by the pyridine nitrogen, ether oxygen, and amine nitrogen.

Table 2: Representative SAR Data for Hit-to-Lead Optimization (Hypothetical optimization of the R-group via Amide Coupling)

Compound IDR-Group (Amide Vector)Target Kinase IC50 (nM)Aqueous Solubility (µM)Microsomal Clearance (µL/min/mg)
Cmpd-01 Methyl (Acetamide)> 10,00045012.5
Cmpd-02 Phenyl1,2504548.0
Cmpd-03 4-Fluorophenyl3202055.2
Cmpd-04 1-Methylpiperidine-4-yl1585018.4

Analysis: The transition from a lipophilic phenyl ring (Cmpd-02) to a basic, solubilizing piperidine ring (Cmpd-04) not only drastically improves target affinity by engaging a solvent-exposed acidic residue but also rescues aqueous solubility and improves metabolic stability.

References

  • Comparison of Molecular Recognition in Docking Versus Experimental CSD and PDB Data Source: ACS Publications (Journal of Chemical Information and Modeling) URL:[Link]

  • WO2013144098A1 - New indanyloxydihydrobenzofuranylacetic acid derivatives and their use as gpr40 receptor agonists Source: Google Patents URL
  • EP 3936192 B1 - PYRROLOPYRAZOLE DERIVATIVE Source: European Patent Office URL:[Link]

  • Oxidative Coupling between Two Hydrocarbons: An Update of Recent C–H Functionalizations Source: Chemical Reviews - ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (2-Phenoxypyridin-3-yl)methanamine: A Detailed Guide for Researchers

This comprehensive guide provides a detailed, step-by-step synthesis route for (2-Phenoxypyridin-3-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. This document is intended for resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, step-by-step synthesis route for (2-Phenoxypyridin-3-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but also the scientific rationale behind the chosen synthetic strategy and methodologies. Our focus is on providing a robust and reproducible procedure, grounded in established chemical principles and supported by authoritative references.

Introduction

(2-Phenoxypyridin-3-yl)methanamine and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. The unique structural combination of a phenoxy group, a pyridine ring, and a methanamine moiety provides a versatile scaffold for the development of novel therapeutic agents. This guide outlines a reliable two-step synthesis, beginning with the formation of a key intermediate, 2-phenoxypyridine-3-carbonitrile, followed by its reduction to the target primary amine.

Overall Synthetic Strategy

The synthesis is logically divided into two primary transformations:

  • Step 1: Ullmann-Type C-O Cross-Coupling: Synthesis of 2-phenoxypyridine-3-carbonitrile from 2-chloropyridine-3-carbonitrile and phenol. This reaction establishes the crucial phenoxy-pyridine linkage.

  • Step 2: Nitrile Reduction: Conversion of the nitrile functionality in 2-phenoxypyridine-3-carbonitrile to a primary amine, yielding the final product, (2-Phenoxypyridin-3-yl)methanamine. Two effective methods for this reduction will be detailed: one employing Lithium Aluminum Hydride (LiAlH₄) and an alternative using catalytic hydrogenation with Raney® Nickel.

The following diagram illustrates the overall synthetic workflow:

synthesis_workflow cluster_step1 Step 1: Ullmann-Type Coupling cluster_step2 Step 2: Nitrile Reduction 2-Chloropyridine-3-carbonitrile 2-Chloropyridine-3-carbonitrile Ullmann_Reaction Ullmann-Type C-O Coupling 2-Chloropyridine-3-carbonitrile->Ullmann_Reaction Phenol Phenol Phenol->Ullmann_Reaction 2-Phenoxypyridine-3-carbonitrile 2-Phenoxypyridine-3-carbonitrile Ullmann_Reaction->2-Phenoxypyridine-3-carbonitrile Nitrile_Intermediate 2-Phenoxypyridine-3-carbonitrile Reduction Nitrile Reduction Nitrile_Intermediate->Reduction Final_Product (2-Phenoxypyridin-3-yl)methanamine Reduction->Final_Product

Caption: Overall workflow for the synthesis of (2-Phenoxypyridin-3-yl)methanamine.

Part 1: Synthesis of 2-Phenoxypyridine-3-carbonitrile via Ullmann-Type Coupling

The formation of the diaryl ether linkage is a critical step, achieved through a copper-catalyzed Ullmann-type condensation. This reaction class is a powerful tool for constructing C-O bonds between aryl halides and alcohols or phenols.[1] While traditional Ullmann conditions often require harsh temperatures and stoichiometric copper, modern protocols have been developed that utilize catalytic amounts of copper, often in the presence of a ligand, to facilitate the reaction under milder conditions.[2][3]

Reaction Scheme: Step 1

step1_scheme start1 2-Chloropyridine-3-carbonitrile plus1 + start1->plus1 start2 Phenol plus1->start2 arrow -> start2->arrow conditions CuI (cat.), Base Solvent, Heat product 2-Phenoxypyridine-3-carbonitrile arrow->product

Caption: Ullmann-type coupling to form 2-phenoxypyridine-3-carbonitrile.

Experimental Protocol: Step 1

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equivalents
2-Chloropyridine-3-carbonitrile138.5510.0 g1.0
Phenol94.117.4 g1.1
Copper(I) Iodide (CuI)190.451.38 g0.1
Potassium Carbonate (K₂CO₃)138.2120.0 g2.0
N,N-Dimethylformamide (DMF)73.09100 mL-

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloropyridine-3-carbonitrile (10.0 g), phenol (7.4 g), copper(I) iodide (1.38 g), and potassium carbonate (20.0 g).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-phenoxypyridine-3-carbonitrile.

Safety Precautions for Step 1:
  • 2-Chloropyridine-3-carbonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5][6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phenol: Toxic and corrosive. Can cause severe skin burns and eye damage. Rapidly absorbed through the skin and can be fatal.[7][8][9][10][11] Always handle phenol in a fume hood, wearing appropriate gloves (e.g., neoprene or butyl rubber), a lab coat, and chemical splash goggles.[10]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle with care in a fume hood.

Part 2: Reduction of 2-Phenoxypyridine-3-carbonitrile to (2-Phenoxypyridin-3-yl)methanamine

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. We present two highly effective methods for this conversion.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles, to their corresponding amines.[12][13][14][15][16] The reaction proceeds via nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.[13]

step2a_scheme start 2-Phenoxypyridine-3-carbonitrile arrow -> start->arrow conditions 1. LiAlH₄, THF 2. H₂O work-up product (2-Phenoxypyridin-3-yl)methanamine arrow->product

Caption: Reduction of the nitrile using LiAlH₄.

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equivalents
2-Phenoxypyridine-3-carbonitrile196.215.0 g1.0
Lithium Aluminum Hydride (LiAlH₄)37.951.45 g1.5
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Water18.02As needed-
15% Aqueous Sodium Hydroxide (NaOH)40.00As needed-

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Lithium Aluminum Hydride (1.45 g) and anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-phenoxypyridine-3-carbonitrile (5.0 g) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • Add the solution of the nitrile dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Fieser Work-up: Cautiously and sequentially add the following dropwise with vigorous stirring:

    • 1.5 mL of water

    • 1.5 mL of 15% aqueous NaOH

    • 4.5 mL of water

  • Stir the resulting mixture at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude (2-Phenoxypyridin-3-yl)methanamine.

  • The crude product can be purified by acid-base extraction or column chromatography on silica gel (eluent: dichloromethane/methanol with a small percentage of triethylamine).

Method B: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation using Raney® Nickel is a widely used industrial and laboratory method for the reduction of nitriles to primary amines.[17] This method offers an alternative to metal hydride reagents and is often preferred for its scalability and milder reaction conditions.

step2b_scheme start 2-Phenoxypyridine-3-carbonitrile arrow -> start->arrow conditions Raney® Ni, H₂ (g) Solvent, Pressure product (2-Phenoxypyridin-3-yl)methanamine arrow->product

Caption: Catalytic hydrogenation of the nitrile using Raney® Nickel.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount
2-Phenoxypyridine-3-carbonitrile196.215.0 g
Raney® Nickel (50% slurry in water)-~1.0 g (dry weight)
Ethanol or Methanol-100 mL
Hydrogen Gas (H₂)2.02As needed

Procedure:

  • In a hydrogenation vessel, dissolve 2-phenoxypyridine-3-carbonitrile (5.0 g) in ethanol or methanol (100 mL).

  • Carefully add the Raney® Nickel slurry (~1.0 g dry weight). Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet.[18][19][20][21]

  • Seal the hydrogenation vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, the filter cake must be kept wet with the solvent at all times to prevent ignition. [19][21]

  • Wash the filter cake with additional solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude (2-Phenoxypyridin-3-yl)methanamine.

  • Purify as described in Method A.

Safety Precautions for Step 2:
  • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water, releasing flammable hydrogen gas. Can ignite in moist air. Handle under an inert atmosphere.[14] Work-up procedures must be performed with extreme caution.

  • Raney® Nickel: Pyrophoric when dry and can ignite spontaneously in air.[18] It is typically supplied as a slurry in water. Never allow the catalyst to dry out during handling or filtration.[19][21]

Purification and Characterization

The final product, (2-Phenoxypyridin-3-yl)methanamine, can be purified by standard laboratory techniques.

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with dilute hydrochloric acid. The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer is then basified (e.g., with NaOH) and the free amine is re-extracted into an organic solvent. This is an effective method for removing non-basic impurities.

  • Column Chromatography: For high purity, column chromatography on silica gel is recommended. A mobile phase of dichloromethane/methanol with a small amount of triethylamine (e.g., 1%) is often effective in preventing the amine from streaking on the silica gel.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting

IssuePossible CauseTroubleshooting Steps
Step 1: Low yield of diaryl ether Incomplete reaction- Ensure anhydrous conditions. - Increase reaction temperature or time. - Use a fresh batch of CuI.
Deactivation of catalyst- Use a ligand (e.g., N,N'-dimethylethylenediamine) to stabilize the copper catalyst.
Step 2: Incomplete nitrile reduction Insufficient reducing agent- Use a larger excess of LiAlH₄ or increase hydrogen pressure for Raney® Ni.
Deactivated catalyst (Raney® Ni)- Use a fresh, active batch of Raney® Nickel.
Purification: Product streaking on TLC/column Amine interacting with acidic silica gel- Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the silica gel.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of (2-Phenoxypyridin-3-yl)methanamine. By following the detailed protocols and adhering to the safety precautions, researchers can reliably produce this valuable compound for their drug discovery and development programs. The choice between the two nitrile reduction methods will depend on the available equipment and the desired scale of the reaction.

References

  • University of California, Riverside, Environmental Health & Safety. (n.d.). SAFE USE OF PHENOL. Retrieved from [Link]

  • Petrochemicals Europe. (2020). for the SAFE USE of PHENOL. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Feature-Tec. (n.d.). Raney Ni Eletromagnetic Filtration. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Office of Environmental Health and Safety (OEHS). (2023, June 30). FACT SHEET: Phenol. Retrieved from [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Diva Envitec India. (n.d.). Raney Nickel Catalyst Filtration. Retrieved from [Link]

  • Reddit. (2014, June 14). Raney Nickel Filtration. r/chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]

  • SussexDrugDiscovery. (2012, March 20). Filtration of Raney Nickel [Video]. YouTube. Retrieved from [Link]

  • University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Phenylfuro[3,2-b]pyridine. Retrieved from [Link]

  • American Chemical Society. (2022, April 7). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tetrahydropyran. Retrieved from [Link]

  • Google Patents. (n.d.). US4684735A - Promotion of raney nickel hydrogenation catalyst.
  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductions with metal alkoxyaluminium hydrides. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation reactions using Raney-type nickel catalysts. Retrieved from [Link]

  • ProQuest. (2024). The synthesis of 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile) derivatives (microreview). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]

  • Google Patents. (n.d.). CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile.
  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • YouTube. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2024, December 13). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. Retrieved from [Link]

  • ACS Publications. (n.d.). The Formation of Substituted Pyridines from the Reaction of the Sodium Salt of Malononitrile with Haloforms in the Alcohol—Alkoxide System. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine-3-carbonitriles 9a–d. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ullmann type homocoupling reactions of halopyridines and side products. Retrieved from [Link]

  • National Institutes of Health. (2018, June 7). [18F]FEPPA a TSPO Radioligand: Optimized Radiosynthesis and Evaluation as a PET Radiotracer for Brain Inflammation in a Peripheral LPS-Injected Mouse Model. Retrieved from [Link]

  • MDPI. (2021, September 13). Synthetic Strategies in the Preparation of Phenanthridinones. Retrieved from [Link]

Sources

Application

Application Note: (2-Phenoxypyridin-3-yl)methanamine as a Versatile Building Block in Targeted Drug Discovery

Executive Summary (2-Phenoxypyridin-3-yl)methanamine is a bifunctional small molecule building block highly valued in modern medicinal chemistry. Featuring a lipophilic 2-phenoxypyridine core and a highly reactive primar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Phenoxypyridin-3-yl)methanamine is a bifunctional small molecule building block highly valued in modern medicinal chemistry. Featuring a lipophilic 2-phenoxypyridine core and a highly reactive primary methanamine group, this scaffold facilitates rapid hit-to-lead optimization. It is frequently employed in the synthesis of kinase inhibitors, antiparasitic agents, and targeted oncology therapeutics. This application note details the physicochemical rationale, synthetic workflows, and validated protocols for utilizing this building block in drug discovery.

Physicochemical Profiling & Structural Rationale

To understand why (2-Phenoxypyridin-3-yl)methanamine is a privileged scaffold, one must analyze its structural components and the causality behind their biological interactions:

  • The Methanamine Handle: The primary amine (-CH₂NH₂) is sterically unhindered, making it an excellent nucleophile for amide coupling, reductive amination, and sulfonylation. Crucially, the methylene spacer isolates the amine from the electron-withdrawing pyridine ring. This maintains a basic pKa (~8.5–9.0), which is ideal for forming critical salt-bridge interactions with acidic residues (e.g., Asp, Glu) in target binding pockets.

  • The 2-Phenoxypyridine Core: This moiety acts as a bioisostere for diaryl ethers. The ether linkage provides conformational flexibility, while the pyridine nitrogen can act as a hydrogen-bond acceptor. The phenoxy group enhances overall lipophilicity (LogP), driving hydrophobic packing in protein clefts.

To ensure shelf stability and prevent oxidative degradation, the compound is typically sourced and stored as a dihydrochloride salt .

Table 1: Physicochemical Properties
PropertyValue (Free Base)Value (Dihydrochloride Salt)
CAS Number 771579-31-81158627-80-5
Molecular Formula C₁₂H₁₂N₂OC₁₂H₁₄Cl₂N₂O
Molecular Weight 200.24 g/mol 273.16 g/mol
Physical State Pale yellow oilOff-white to white powder
Solubility DCM, EtOAc, MeOHWater, DMSO, MeOH
Storage 2-8°C, inert atmosphereRoom Temp, desiccated

Experimental Workflow: Scaffold Assembly & Library Generation

The most common application of this building block is the generation of focused libraries via amide coupling. By reacting the methanamine with diverse carboxylic acids, researchers can rapidly probe Structure-Activity Relationships (SAR).

Workflow A Building Block (2-Phenoxypyridin-3-yl)methanamine B Amide Coupling / Reductive Amination (Scaffold Assembly) A->B Synthetic Modification C Library Generation (SAR Exploration) B->C Diversification D In Vitro Screening (Target Kinase / Parasite) C->D High-Throughput Assay E Hit-to-Lead Optimization (ADME/Tox Profiling) D->E Efficacy & Safety Data

Workflow for hit-to-lead optimization using (2-Phenoxypyridin-3-yl)methanamine.

Protocol 1: Standardized Amide Coupling for Hit Generation

Causality & Trustworthiness: We utilize HATU as the coupling reagent because it minimizes racemization (if chiral acids are used) and drives high conversion rates for primary amines. N,N-Diisopropylethylamine (DIPEA) is used as the base to neutralize the dihydrochloride salt of the building block in situ, liberating the nucleophilic free amine. The protocol includes a 5% aqueous LiCl wash—a field-proven technique to completely remove residual DMF, ensuring accurate mass recovery and clean NMR spectra.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (3.0 equiv, 1.5 mmol) dropwise. Stir the mixture at room temperature for 15 minutes to allow the formation of the active HOAt ester.

  • Coupling: Add (2-Phenoxypyridin-3-yl)methanamine dihydrochloride (1.1 equiv, 0.55 mmol) in one portion. The excess DIPEA will neutralize the HCl salts, initiating the nucleophilic attack.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Validate reaction completion via LC-MS or TLC (typically 5% MeOH in DCM; visualize with UV and Ninhydrin stain).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by a final brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure amide. Validate the structure via ¹H/¹³C NMR and HRMS.

Application in Disease Models: Oncology and Parasitology

Derivatives of 2-phenoxypyridine have shown significant promise in both oncology and infectious disease drug discovery. For example, the 2-phenoxypyridine scaffold has been successfully utilized to synthesize chalcones and naphthalen-1-one derivatives that exhibit potent antileishmanial and trypanocidal activity, as well as apoptotic induction in cancer cell lines . The phenoxy group is critical here, as it allows the molecule to intercalate into hydrophobic pockets of parasitic enzymes, while the pyridine ring improves aqueous solubility compared to purely carbocyclic analogs.

Mechanism Core 2-Phenoxypyridine Core Lipophilicity & pi-pi interactions Target Target Protein Pocket Hydrophobic Cleft & Solvent-Exposed Region Core->Target Hydrophobic Packing Amine 3-Methanamine Group Primary Amine H-bond Donor Amine->Target Covalent/H-Bond Anchoring

Structural rationale for (2-Phenoxypyridin-3-yl)methanamine in target binding.

Protocol 2: Late-Stage Functionalization (C-H Activation)

To fine-tune the metabolic stability of a lead compound, late-stage C-H functionalization of the phenoxy ring can be employed. The 2-pyridyl group acts as an excellent directing group for transition-metal-catalyzed halogenation. For instance, regioselective C-H chlorination of 2-phenoxypyridine derivatives can be achieved using N-Chlorosuccinimide (NCS) and a Palladium catalyst, allowing for the rapid generation of halogenated analogs to block metabolic hot-spots without de novo synthesis .

Step-by-Step Methodology (Directed Chlorination):

  • Setup: Charge an oven-dried Schlenk tube with the assembled 2-phenoxypyridine derivative (0.2 mmol), NCS (0.6 mmol), Pd(OAc)₂ (10 mol%), and TsOH (10 mol%).

  • Solvent Addition: Evacuate the tube and backfill with N₂ three times. Add anhydrous EtOAc (2 mL) via syringe through a rubber septum.

  • Reaction: Replace the septum with a Teflon screw cap. Heat the mixture at 100 °C for 6 hours. The pyridine nitrogen directs the Pd catalyst to the ortho/para positions of the phenoxy ring.

  • Isolation: Cool the reaction to room temperature, dilute with diethyl ether (10 mL), and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via column chromatography to isolate the chlorinated analog.

Data Presentation: Comparative Yields and Purity

The table below summarizes typical yields and purities achieved when utilizing (2-Phenoxypyridin-3-yl)methanamine across various standard medicinal chemistry transformations.

Table 2: Typical Yields for (2-Phenoxypyridin-3-yl)methanamine Derivatization
Reaction TypeReagents / ConditionsAverage YieldPurity (LC-MS)
Amide Coupling HATU, DIPEA, DMF, RT75 – 90%>95%
Reductive Amination NaBH(OAc)₃, DCE, RT65 – 85%>95%
Sulfonylation R-SO₂Cl, Pyridine, DCM, 0°C70 – 88%>90%
C-H Chlorination NCS, Pd(OAc)₂, EtOAc, 100°C55 – 75%>90%

References

  • Title: Synthesis, Leishmanicidal, Trypanocidal, Antiproliferative Assay and Apoptotic Induction of (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one Derivatives Source: Molecules (via NCBI PubMed Central) URL: [Link]

  • Title: Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds Source: RSC Advances URL: [Link]

Method

Application Note: Protocol for Direct Reductive Amination Using (2-Phenoxypyridin-3-yl)methanamine

Executive Summary & Mechanistic Rationale Reductive amination is a cornerstone transformation in pharmaceutical development and complex organic synthesis, accounting for nearly a quarter of all C–N bond-forming reactions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Reductive amination is a cornerstone transformation in pharmaceutical development and complex organic synthesis, accounting for nearly a quarter of all C–N bond-forming reactions in drug discovery[1]. This application note details a highly optimized, self-validating protocol for the direct reductive amination of aldehydes and ketones using (2-Phenoxypyridin-3-yl)methanamine .

The primary amine, featuring a pyridine core and a sterically modulating phenoxy group at the C2 position, is an excellent nucleophile for imine formation. However, because it is commercially supplied predominantly as a dihydrochloride salt (CAS: 1158627-80-5)[2], the protocol necessitates an in situ neutralization step to liberate the free base prior to condensation.

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected as the reducing agent. STAB offers profound advantages over traditional reductants:

  • Chemoselectivity: The three electron-withdrawing acetoxy groups sterically shield and electronically stabilize the B–H bond. Density Functional Theory (DFT) studies confirm that STAB selectively reduces the highly electrophilic iminium ion intermediate while leaving the parent carbonyl compound untouched[1][3].

  • Safety Profile: Unlike sodium cyanoborohydride (NaCNBH₃), STAB does not generate highly toxic hydrogen cyanide (HCN) or sodium cyanide (NaCN) byproducts during aqueous workup[1][4].

Reaction Pathway

The direct reductive amination proceeds via a one-pot, two-stage mechanism: nucleophilic addition followed by hydride transfer.

Mechanism A Carbonyl Substrate (Aldehyde/Ketone) C Hemiaminal Intermediate A->C Nucleophilic Addition B (2-Phenoxypyridin-3-yl)methanamine (Primary Amine) B->C Nucleophilic Addition D Iminium Ion (Electrophile) C->D Dehydration (-H2O) E Secondary Amine (Target Product) D->E Reduction STAB STAB (NaBH(OAc)3) (Hydride Donor) STAB->E Hydride Transfer

Mechanistic pathway of direct reductive amination using STAB.

Experimental Design and Optimization

To ensure a self-validating and robust experimental setup, the stoichiometry and solvent conditions must be strictly controlled. 1,2-Dichloroethane (DCE) is the gold-standard solvent for this transformation[5]. STAB is highly moisture-sensitive and reacts with protic solvents like methanol (MeOH); therefore, aprotic conditions are mandatory[1][6].

Table 1: Optimal Reagent Stoichiometry
ReagentRoleEquivalentsMechanistic Rationale
Carbonyl SubstrateElectrophile1.00Set as the limiting reagent to prevent over-alkylation and simplify purification[4].
Amine·2HCl SaltNucleophile1.05 - 1.10A slight excess drives the equilibrium of the condensation step forward[4].
DIPEAOrganic Base2.20Non-nucleophilic base required to neutralize the dihydrochloride salt and liberate the free amine.
STABReducing Agent1.40 - 1.50Excess compensates for potential slow degradation by adventitious moisture[4][5].
Glacial Acetic AcidCatalyst1.00 (Optional)Accelerates dehydration of the hemiaminal to the iminium ion (vital for unreactive ketones)[5].
Table 2: Solvent Selection Matrix
SolventSTAB CompatibilityReaction KineticsRecommendation
DCE ExcellentFastOptimal . Standard solvent for STAB-mediated aminations[5].
DCM GoodModerateAcceptable alternative if DCE is unavailable or restricted[6].
THF GoodSlowUseful for substrates with poor solubility in halogenated solvents[5].
MeOH PoorN/AAvoid . Rapidly degrades STAB; reserved exclusively for NaCNBH₃[6].

Detailed Experimental Protocol

Workflow Step1 1. Neutralization Amine·2HCl + DIPEA Step2 2. Condensation Add Carbonyl (1.0 eq) Step1->Step2 Step3 3. Reduction Add STAB (1.5 eq) Step2->Step3 Step4 4. Quench Sat. NaHCO3 (aq) Step3->Step4 Step5 5. Isolation Extraction & Chromatography Step4->Step5

Step-by-step experimental workflow for the reductive amination protocol.

Step-by-Step Methodology (1.0 mmol scale)

Step 1: Amine Liberation

  • To an oven-dried, argon-purged 25 mL round-bottom flask, add (2-Phenoxypyridin-3-yl)methanamine dihydrochloride (300 mg, 1.10 mmol)[2].

  • Suspend the salt in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)[5].

  • Add N,N-Diisopropylethylamine (DIPEA) (383 µL, 2.20 mmol) dropwise via syringe. Stir at room temperature (20–25 °C) for 15 minutes to ensure complete dissolution and liberation of the free base.

Step 2: Imine Condensation 4. Add the target aldehyde or ketone (1.00 mmol) to the reaction mixture. 5. (Optional) If utilizing a sterically hindered or electronically deactivated ketone, add glacial acetic acid (57 µL, 1.00 mmol) to catalyze iminium ion formation[5]. 6. Stir the mixture at room temperature for 30–60 minutes. Monitor the consumption of the carbonyl via TLC or LC-MS to validate the formation of the intermediate.

Step 3: Hydride Reduction 7. Cool the reaction flask briefly in a water bath (to control any mild exotherm) and add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.50 mmol) in three equal portions over 5 minutes[4][5]. 8. Remove the water bath and allow the reaction to stir at room temperature under argon. 9. Reaction times vary: Aldehydes typically complete within 2–4 hours, while ketones may require 12–24 hours[5]. Track progress via LC-MS until the imine mass is fully converted to the secondary amine mass.

Step 4: Quench and Workup 10. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Caution: Mild effervescence will occur as unreacted STAB hydrolyzes and residual acetic acid is neutralized[1]. 11. Stir vigorously for 15 minutes to ensure the destruction of any boron complexes. 12. Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). 13. Wash the combined organic extracts with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification 14. Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a Hexanes/Ethyl Acetate or DCM/MeOH gradient, depending on the polarity of the specific secondary amine product).

Troubleshooting & Causality Analysis

  • Observation: Significant unreacted carbonyl starting material remains after 12 hours.

    • Cause: Incomplete imine formation prior to reduction, or degraded STAB.

    • Solution: Ensure the amine salt was fully neutralized. Add 1.0 eq of AcOH or a Lewis acid like Ti(OiPr)₄ to drive dehydration. Verify the quality of STAB (it should be a free-flowing white powder; if it is clumpy or sticky, it has absorbed moisture and degraded)[4].

  • Observation: Formation of tertiary amine (over-alkylation).

    • Cause: The newly formed secondary amine is competing with the primary amine to attack the remaining aldehyde.

    • Solution: Alter the protocol to an indirect (stepwise) reductive amination. Pre-form the imine completely using a Dean-Stark trap or dehydrating agents (e.g., MgSO₄) before introducing the reducing agent[4][5].

  • Observation: Poor isolated yield despite full conversion on LC-MS.

    • Cause: The secondary amine product is highly polar and is being lost in the aqueous phase during the NaHCO₃ quench.

    • Solution: Adjust the aqueous phase to pH > 10 using 1M NaOH prior to extraction to ensure the product is fully deprotonated and partitions into the organic layer.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL: [Link]

  • "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." National Center for Biotechnology Information (PMC), 2022. URL: [Link]

  • "Reductive Amination - Common Conditions." Common Organic Chemistry. URL: [Link]

  • "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Sciencemadness (Organic Process Research & Development), 2006. URL: [Link]

  • "Reductive amination." Wikipedia. URL: [Link]

Sources

Application

Application Notes and Protocols for Amide Bond Coupling Reactions with (2-Phenoxypyridin-3-yl)methanamine

Abstract This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on conducting amide bond coupling reactions using (2-phenoxypyridin-3-yl)methanamine. This versatil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on conducting amide bond coupling reactions using (2-phenoxypyridin-3-yl)methanamine. This versatile primary amine is a valuable building block in medicinal chemistry, and robust, high-yielding amidation protocols are critical for its successful application. These notes detail the mechanistic principles of amide bond formation, offer a selection of field-proven coupling protocols with step-by-step instructions, and provide a troubleshooting guide to address common challenges. The protocols have been designed to be self-validating, with an emphasis on explaining the causal relationships behind experimental choices to ensure both reproducibility and adaptability.

Introduction and Strategic Considerations

(2-Phenoxypyridin-3-yl)methanamine is a structurally important scaffold in modern drug discovery. The formation of an amide bond by coupling this amine with a carboxylic acid is one of the most frequently utilized reactions in the synthesis of novel molecular entities.[1][2] The success of this transformation hinges on the appropriate activation of the carboxylic acid, as direct condensation with an amine is kinetically slow.[2][3]

Key Structural Considerations for (2-Phenoxypyridin-3-yl)methanamine:

  • Nucleophilicity: As a primary benzylic amine, the nitrogen atom is sufficiently nucleophilic for amide coupling.

  • Steric Hindrance: The phenoxy group at the 2-position of the pyridine ring introduces moderate steric bulk, which must be considered when selecting the coupling reagent and conditions. Highly hindered carboxylic acids may require more potent activating agents or elevated temperatures.

  • Basicity: The presence of the pyridine nitrogen introduces a second basic site. While generally less nucleophilic than the primary amine, its presence can influence the overall reaction environment and stoichiometry of the base required.

The choice of coupling reagent is paramount and should be guided by factors such as substrate stability, potential for racemization (if chiral centers are present), cost, and ease of byproduct removal.[2][3] This guide will focus on three widely adopted and reliable coupling systems: HATU, EDC/HOBt, and T3P®.

Mechanistic Overview of Amide Bond Formation

The fundamental principle of amide coupling is the conversion of a carboxylic acid's hydroxyl group into a better leaving group, thereby generating a highly electrophilic species that is readily attacked by the amine nucleophile.[2][4]

Activation of the Carboxylic Acid

The process begins with the activation of the carboxylic acid by a coupling reagent. This forms a highly reactive intermediate, such as an O-acylisourea ester (with carbodiimides like EDC) or an active ester (with uronium salts like HATU or additives like HOBt).[3][5] A non-nucleophilic, sterically hindered base, such as N,N-Diisopropylethylamine (DIPEA), is typically added to neutralize the acidic byproducts generated during the reaction and to deprotonate the carboxylic acid, facilitating its attack on the coupling reagent.[6][7][8]

Nucleophilic Attack and Amide Bond Formation

The primary amine, (2-phenoxypyridin-3-yl)methanamine, then attacks the carbonyl carbon of the activated intermediate. This is the rate-determining step and results in the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and release the leaving group.

Below is a generalized diagram illustrating the activation and coupling sequence.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) ActivatedEster R-CO-X (Activated Intermediate) Acid->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Amine Ar-CH2NH2 ((2-Phenoxypyridin-3-yl)methanamine) Amide R-CONH-CH2-Ar (Final Amide Product) ActivatedEster->Amide + Amine Amine->Amide

Caption: Generalized workflow for amide bond formation.

Recommended Coupling Protocols

The following protocols provide detailed, step-by-step methodologies for coupling (2-phenoxypyridin-3-yl)methanamine with a generic carboxylic acid.

Protocol 1: HATU-Mediated Coupling

HATU is a highly efficient uronium salt-based coupling reagent known for its rapid reaction times, high yields, and ability to suppress racemization, making it a "gold standard" in many applications.[9][10]

Principle: The carboxylic acid, in the presence of a non-nucleophilic base like DIPEA, attacks HATU to form a highly reactive OAt-active ester.[3] This intermediate rapidly reacts with the amine to form the amide bond.

Experimental Workflow: HATU Coupling

G A 1. Dissolve Acid, (2-Phenoxypyridin-3-yl)methanamine, & HATU in anhydrous solvent (DMF/DCM). B 2. Cool mixture to 0 °C. A->B C 3. Add DIPEA dropwise. B->C D 4. Warm to RT and stir (1-4 hours). C->D E 5. Monitor by TLC or LC-MS. D->E F 6. Aqueous Workup & Purification. E->F

Caption: Experimental workflow for HATU-mediated coupling.

Step-by-Step Procedure:
  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv).

  • Add HATU (1.1 - 1.2 equiv) followed by (2-phenoxypyridin-3-yl)methanamine (1.05 equiv).

  • Dissolve the solids in an anhydrous aprotic solvent (e.g., DMF, DCM, or MeCN) to a concentration of 0.1-0.5 M.[11]

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 - 3.0 equiv) dropwise.[3] The steric hindrance of DIPEA prevents it from competing as a nucleophile.[6][7][8]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.[3][9]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (or 10% citric acid), saturated aqueous NaHCO₃, and brine.[5][11]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

ParameterRecommended ConditionRationale
Carboxylic Acid 1.0 equivLimiting reagent
Amine 1.05 equivSlight excess to ensure full conversion of the acid
HATU 1.1 - 1.2 equivEnsures efficient activation
Base (DIPEA) 2.5 - 3.0 equivNeutralizes generated acids and facilitates activation
Solvent DMF, DCM, MeCNAprotic solvents to prevent side reactions
Temperature 0 °C to Room Temp.Controls initial activation rate, then proceeds at RT
Time 1 - 4 hoursTypically rapid; monitor for completion
Protocol 2: EDC/HOBt-Mediated Coupling

This is a classic and cost-effective method. EDC is a water-soluble carbodiimide, which simplifies purification as the urea byproduct can be removed with an aqueous wash.[3][5] HOBt is an additive that forms a more stable and reactive intermediate, minimizing side reactions and racemization.[1][3]

Principle: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. HOBt intercepts this intermediate to form a more stable HOBt-ester, which is then cleanly converted to the amide upon reaction with the amine.[3]

Step-by-Step Procedure:
  • To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and (2-phenoxypyridin-3-yl)methanamine (1.1 equiv).[3]

  • Dissolve the mixture in an anhydrous solvent like DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[3]

  • If the acid or amine is used as a salt, add a non-nucleophilic base like DIPEA or Et₃N (1.2 - 2.5 equiv) dropwise.[5]

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Dilute the mixture with DCM or ethyl acetate and wash successively with water (to remove urea byproduct), 1M HCl, saturated NaHCO₃, and brine.[5]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Carboxylic Acid 1.0 equivLimiting reagent
Amine 1.1 equivSlight excess
EDC·HCl 1.2 equivActivator; water-soluble byproduct simplifies workup
HOBt 1.2 equivSuppresses racemization and improves efficiency
Base (optional) 1.2 - 2.5 equivRequired if starting materials are salts
Solvent DCM, DMFCommon aprotic solvents
Temperature 0 °C to Room Temp.Standard conditions for this method
Time 12 - 18 hoursGenerally slower than HATU-mediated couplings
Protocol 3: T3P® (Propylphosphonic Anhydride) Coupling

T3P® is a powerful, green, and versatile coupling reagent that is particularly effective for sterically hindered substrates and for minimizing epimerization.[12][13] Its byproducts are water-soluble, allowing for a very clean and simple workup.[12][14]

Principle: T3P® acts as a dehydrating agent, converting the carboxylic acid into a mixed phosphonic anhydride intermediate. This highly reactive species is then attacked by the amine to form the amide bond.[12]

Step-by-Step Procedure:
  • In a dry flask, dissolve the carboxylic acid (1.0 equiv) and (2-phenoxypyridin-3-yl)methanamine (1.05 equiv) in an appropriate anhydrous solvent (e.g., THF, MeCN, or Ethyl Acetate).

  • Add a suitable base, such as pyridine (4.0 equiv) or DIPEA (4.0 equiv). For substrates prone to racemization, pyridine is often the base of choice.[13][15]

  • Add T3P® (typically as a 50% solution in ethyl acetate, 1.5 - 2.0 equiv) dropwise to the stirred mixture at room temperature. The reaction can be slightly exothermic.

  • Stir the reaction at room temperature or gently heat (40-60 °C) for 2-16 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 30 minutes.

  • Extract the product with an organic solvent (e.g., ethyl acetate). The phosphonic acid byproducts will remain in the aqueous layer.[12]

  • Wash the organic layer with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography if necessary.

ParameterRecommended ConditionRationale
Carboxylic Acid 1.0 equivLimiting reagent
Amine 1.05 equivSlight excess
T3P® 1.5 - 2.0 equivPowerful activator with water-soluble byproducts
Base Pyridine or DIPEA (4.0 equiv)Activates the reagent and scavenges acid
Solvent THF, MeCN, EtOAcWide range of compatible solvents
Temperature Room Temp. to 60 °CCan be heated to drive sluggish reactions
Time 2 - 16 hoursSubstrate-dependent; monitor for completion

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inadequate activation of the carboxylic acid.[11]2. Deactivated or poor quality coupling reagent.3. Steric hindrance on either coupling partner.[11]4. Reaction not at optimal concentration (too dilute).[11]1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or T3P®).2. Use a fresh bottle of the coupling reagent.3. Increase the reaction temperature and/or extend the reaction time.4. Ensure the reaction concentration is between 0.1 M and 0.5 M.
Formation of Side Products 1. Racemization of a chiral carboxylic acid.2. Formation of N-acylurea byproduct (with carbodiimides).3. Double acylation if a dicarboxylic acid is used.1. Use an additive like HOBt or switch to a reagent known for low racemization like HATU or T3P®.[12][13]2. The addition of HOBt minimizes this. Ensure aqueous workup is sufficient to remove the urea.3. Use a controlled stoichiometry of the amine or protect one of the acid groups.
Difficult Purification 1. Byproducts from the coupling reagent are co-eluting with the product (e.g., DCU from DCC, phosphine oxides from phosphonium reagents).[1][15]1. Use a reagent with water-soluble byproducts like EDC or T3P®.[5][12]2. Optimize the workup procedure with appropriate acidic and basic washes to remove excess starting materials and reagents.

Conclusion

The successful synthesis of amides from (2-phenoxypyridin-3-yl)methanamine is readily achievable through the careful selection of coupling reagents and optimization of reaction conditions. HATU offers a rapid and highly efficient route, EDC/HOBt provides a cost-effective and reliable alternative, while T3P® excels in challenging cases involving steric hindrance or racemization-prone substrates. By understanding the mechanistic principles and following the detailed protocols and troubleshooting advice provided in these notes, researchers can confidently and effectively utilize this important building block in their synthetic campaigns.

References

  • Benchchem. N,N'-Diisopropylethylenediamine in Organic Synthesis: Application Notes and Protocols. [URL: https://vertexaisearch.cloud.google.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqCLAPqbJpzGUG0hfD_-FgvZNNnyHRGcfpdxOFmTPv8C7L_7JL-dm55VFSSvw38OQPItsPvA9AMTrEbAAbLuXCoR6hWppDb7J8oT4on1uVI-2SeIFtaVosUrGwOSTmiogVTI9gSVPcsPkfKbw=]
  • Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnaerUl-DS0UEQioO2WV-ZuvngPrQestwl32FDoPTHxEij-aDHlE_T9eR1ODFccmbQAoj8gDuq120RbwDgqqBJ9SCEFSFHQRnNhtsPvRp1RIIcIOz5n6uXZL7BEKqU29VBck1vSxxKA_1AqZ4vuERyJCzyep6i5DQpFcPvb5lXT3z1_-esAGzMiznJ6uUtB1ZE0Z_DTRrEwQ==]
  • ChemicalBook. N,N-Diisopropylethylamine: Application, synthesis and toxicity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAZpzeo-Wsq_WgtlRzOhT3YbPB32kVAhrRgyjO3pzFKovGKN4kRxYkToR9sE2Lo5ay2uoLc40TXqadFclbaBlt36gWrYdhanZ_zQ6CSv4L5cWXtY6cB-FjF-YxiuOKh3QwHDiORYk5_yoaa2MXIAzCdU6o_wsAvx1wENxvtY17vRLplj90]
  • Benchchem. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPrVY9ss3Bx0fJvGjCTouJ8rrNq4eA6BhyS6Ma-6q60fNbDh8QxnnptdxZlY1GuvyuW39_jBXUXkYlQcZO-fJI-qdF8BM_YIM-LnHxZIbz253ee8yj7ec8vgV1KRXriG5WS3VS1zBt6ij-tLQTb72gwYvdOih8pzDJFXKsUbZv45zYc2RNoQmnUD1uGxpwDYGh429pbtACR6ZOFQBRjY72o6YDfaBm_9SL-pf7jitrr3E=]
  • Wikipedia. N,N-Diisopropylethylamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_P33RdZt_I8AsnwiQHI4M8KmsngpSR7UAWKdl0izI1u4olp46WLX9M8VBiDgagQX6UucjdAv3JvIMjj0sMIMi6lLZ6L4Y3mSmEYaHzyHlhEU6PucTaNgE7I4qdZtiBGeuhiZUfFtGXeCHv07eUnEeJXs=]
  • Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7Uy5nc2xFOyDvdsmBZ5QS0-XdUaCY5ayoJLkhpRwr14euv9Bq4ppbQM9y2otrutl4KPxwmTIT6pA4GMlg99f5TZt4pijA3arAXzKa4cLxidRwIIJCcXJawutgXHQHeLj8raJdKGZYwrKM_jw-FosQh7x39hRBbhyOj8Duki6xGr4Tk5kZjPltG3B-r_-Ju6IyGiKCnqkUTGsuTb6VHbyEZy4_9BqJIjY=]
  • Organic Synthesis. Acid-Amine Coupling using EDCI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOE93PZ9ibcW3RZgxuAcIxVsj77RlbcpDSPr266nDs22HO3F0npQFP7UCxIwDcAPllE3YPaW_pavF5ZFq87t5cZnYwe0RQdwdszk8M2GjmqwoAM1ZdSoImdblvZn49naiZ0WhJRx5IBD3nRrasGT9Yb1rq-Nr9rb8=]
  • Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDFjwyhbl1IqubksMkKGI3wotyRUC6EJnhR6nygKsEm2XpUZTJH8aY99oK4w-VBcLXwija8svu--lyBy8vAHtz871POgx5sKDS7Nh-KCfjxcu18OxeXr_B2Ac12Y4_YBHha130pV0uuNEsyDfo0cuCrA2qBC7zUzg3MTE0hA8eY59ZTXiNWZGUwFpyDPfwiNKp16PBKb87oEdqRRcs6wWURhKKZbtbAEM=]
  • AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3chpeW9G5s1JUjaEwPY_UZC57dhpLVLVkULOWTLwh-RX9UyLbkkZhazp1137tkc6y0YK5EvUXzUDsOV33k40gbmyX8NZbJ9BxE9Xs2J8_43B47Q8C4420KiSA179Z_iMB4eR1mCaeCtj7ZIY4jaSQC-4SCmx2MFneIMtz8FRf5UYcKg==]
  • PMC. Cyclover-Assisted Liquid-Phase Peptide Synthesis Using T3P® as a Green Coupling Reagent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGotlIwxVZGxF1VNsOey-VRwH3HXTfyx99Q9w2AoAJE3NkI7GGLbbis-19moY53GEE4eB490OxZz8qQWQS8kdE_zBhA-0f79SgL7Md6E6M-E0AQ4OEdtdplg4ME82WLIJtvvexGrzF4LUYNe_c]
  • ResearchGate. Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqReyKNFb3n0YeC8zrhJnNQL6g8vlcOBZ0wAgF6h-tHFRiKYDvv20U3xhVGFrbGxWYfC8bbsWnElwjYJNeGTE5RVnOXPbzofHH9R5gkBZu9ApZiR73dgaJSzNe9h1lHFJKjs8rXo64YQHH3nZLIWqaYJLUqOBX6pEa1llLKXpH3PhXPB2mnWChVIJ0XSucKOqjsmqkw6iZ4louHSCUf6itBUqUwfFLWpAxfmME89DHNNrQ9cDUgwvRk7XLeo_Ys2c1NrTU-J1alLfJPbw49_JV3nmCCA7fPrVK4qQAW2dy6lk8QEj6ErG_oaAK]
  • PMC. DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv-vXUdU8_KwjoTiTgzStwKkVGMHVDR8K8ncIaPFfss15ld9ijg43aiMoA1OAaCAAwmObCwe552Kw6WQ9rHd4ZeMn4yqBj8TjaYd4ohpsYZxNnhJ58-ME4Skhnk4Qy02-pfTCmx6k86VrQ8KI=]
  • ACS Publications. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEly3AKQDEvhBIPadd8qguy-YHzbSjwUXSeuoB8YHkRDf8OtuBknDQGOBcxhqvM-1LKCJrpyvL80VCCp88DMtRUCy-BTE8GQ_0KhtPZJmwb6TFOqrTPRvpT8NRgSrBSDKiVFAsD-UDKG5M=]
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHig7p7L5CoEzHXPCvjN0zYsomksniQaiixk_BspnY8H3rMO7m3S5UFd3Mb44GkFG-gTKhhkM7H79P5K_Vog-RVjklPt0ALofJnHWv-QKYPHulEWSTo-MHteA8Mq-1bMHeiaj1n4sWbPGg1C_ZXuBHONRWUc4xURoH23NzypsIePDluUe1zIZ1r8QKsMqawhgN9VTUV2mkw8awwV2XAxQ9BDXUvSbqOsg==]
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [URL: https://vertexaisearch.cloud.google.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAirdk3TKLinJX4FOz0pHvP52XWkDO31ejlRuIdEAI84ceCsQ6Po02XqfmryXdr3rKfK2H5LnVcsXPQUJRh5kE0nJKWyH6RXYfQQvWQgTBsFFpAavoplN1cDAHzRGBsw8r2_RnzFqvvYRYcrcvaQCQqMJ3Oyw=]
  • Reddit. TP3 amide couplings. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWEmTZMTiTgQI05OEu298j3JY8KSeBOHBDtVA2bXwZ-zpZN5Aagndkyk2tDDkh8Kv3AnszmHT9uursxORBTf8xWBpKAr3ljjQAsWepHS05_wV8h6PVdIBG3sFiF_Q6wVXiSKSthWDiAse7qAKQduSrpzYFBOHoIA-vpnOBrLpY9zMm]

Sources

Method

The Strategic Application of (2-Phenoxypyridin-3-yl)methanamine in the Synthesis of Novel Kinase Inhibitors: A Guide for Drug Discovery Professionals

Introduction: The Phenoxypyridine Scaffold as a Privileged Motif in Kinase Inhibition Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, with numerous small molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenoxypyridine Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, with numerous small molecule inhibitors approved for the treatment of cancers and inflammatory diseases. Within the vast chemical space of kinase inhibitors, the phenoxypyridine moiety has been identified as a "privileged scaffold." Its inherent structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases. The design and synthesis of novel kinase inhibitors often leverage this scaffold to achieve high potency and selectivity. This application note delves into the specific utility of a key building block, (2-Phenoxypyridin-3-yl)methanamine, in the construction of next-generation kinase inhibitors. We will explore its synthetic advantages, provide a detailed protocol for its incorporation into a model inhibitor, and discuss the rationale behind its application in modern drug discovery.

The strategic placement of a methanamine group at the 3-position of the 2-phenoxypyridine core offers a versatile handle for synthetic elaboration. This primary amine can be readily functionalized to introduce a variety of pharmacophoric groups, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Utility and Mechanistic Considerations

The primary amine of (2-Phenoxypyridin-3-yl)methanamine serves as a nucleophile in a variety of bond-forming reactions crucial for kinase inhibitor synthesis. These include, but are not limited to, amide bond formation, urea and thiourea formation, sulfonylation, and reductive amination. The choice of reaction is dictated by the desired final structure and the nature of the kinase's ATP binding site.

A common strategy in kinase inhibitor design is to utilize a "hinge-binding" motif that forms hydrogen bonds with the backbone of the kinase hinge region. The phenoxypyridine moiety can act as this hinge-binder. The methanamine at the 3-position then allows for the introduction of a linker and a solvent-front-interacting group, which can impart selectivity and additional binding affinity.

The synthesis of related compounds, such as the precursor for the TSPO PET ligand [18F]FEPPA, N-(2-(2-fluoroethoxy)benzyl)-N-(4-phenoxypyridin-3-yl)acetamide, highlights the utility of functionalized phenoxypyridines in complex molecule synthesis. Although the core in FEPPA is a 4-phenoxypyridine, the synthetic principles are directly translatable to the 2-phenoxypyridine isomer.

Visualizing the Synthetic Strategy

The following diagram illustrates a generalized workflow for the incorporation of (2-Phenoxypyridin-3-yl)methanamine into a target kinase inhibitor.

G cluster_0 Synthesis of Key Intermediate cluster_1 Coupling to Kinase Scaffold Start 2-Chloro-3-cyanopyridine Intermediate_1 2-Phenoxy-3-cyanopyridine Start->Intermediate_1 SNAr Reaction Phenoxide Phenol, Base Phenoxide->Intermediate_1 Building_Block (2-Phenoxypyridin-3-yl)methanamine Intermediate_1->Building_Block Nitrile Reduction Reduction Reduction (e.g., LiAlH4 or H2/Catalyst) Reduction->Building_Block Coupling Amide Bond Formation Building_Block->Coupling Scaffold Carboxylic Acid- or Acyl Chloride-Functionalized Heterocycle (R-COX) Scaffold->Coupling Final_Product Target Kinase Inhibitor Coupling->Final_Product

Caption: Synthetic workflow for kinase inhibitor synthesis.

Experimental Protocol: Synthesis of a Model Kinase Inhibitor via Amide Coupling

This protocol details the synthesis of a hypothetical, yet representative, kinase inhibitor, N-((2-phenoxypyridin-3-yl)methyl)-5-(4-methyl-1H-imidazol-1-yl)-1H-indazole-3-carboxamide, utilizing (2-Phenoxypyridin-3-yl)methanamine as a key building block.

Part 1: Synthesis of (2-Phenoxypyridin-3-yl)methanamine

Materials:

  • 2-Chloro-3-cyanopyridine

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Hexanes

Procedure:

  • Synthesis of 2-Phenoxy-3-cyanopyridine:

    • To a solution of 2-chloro-3-cyanopyridine (1 equiv.) and phenol (1.1 equiv.) in DMF, add K₂CO₃ (2 equiv.).

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield 2-phenoxy-3-cyanopyridine.

  • Synthesis of (2-Phenoxypyridin-3-yl)methanamine:

    • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

    • To a suspension of LiAlH₄ (2 equiv.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 2-phenoxy-3-cyanopyridine (1 equiv.) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture at room temperature for 1 hour.

    • Filter the solids through a pad of Celite® and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield crude (2-phenoxypyridin-3-yl)methanamine, which can be used in the next step without further purification or purified by column chromatography.

Part 2: Amide Coupling to a Heterocyclic Carboxylic Acid

Materials:

  • (2-Phenoxypyridin-3-yl)methanamine

  • 5-(4-methyl-1H-imidazol-1-yl)-1H-indazole-3-carboxylic acid

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 5-(4-methyl-1H-imidazol-1-yl)-1H-indazole-3-carboxylic acid (1 equiv.) in anhydrous DMF, add HATU (1.2 equiv.) and DIPEA (3 equiv.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of (2-phenoxypyridin-3-yl)methanamine (1.1 equiv.) in anhydrous DMF.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or flash column chromatography to yield the final product, N-((2-phenoxypyridin-3-yl)methyl)-5-(4-methyl-1H-imidazol-1-yl)-1H-indazole-3-carboxamide.

Data Presentation: Properties of Representative Kinase Inhibitors

The following table summarizes key properties of selected kinase inhibitors that feature related structural motifs, illustrating the clinical and preclinical significance of these scaffolds.

Compound NameTarget Kinase(s)ScaffoldDevelopment Stage
Gefitinib EGFRQuinazolineApproved
Lapatinib EGFR, HER2QuinazolineApproved
AKN028 Tyrosine KinasesPyrazin-diaminePreclinical
Compound 3m FGFR1/2/3, RET, EGFRPyridin-3-aminePreclinical

Representative Kinase Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor (2-Phenoxypyridin-3-yl)methanamine -based Inhibitor Inhibitor->EGFR Inhibits

Application

Introduction: The Strategic Value of the (2-Phenoxypyridin-3-yl)methanamine Scaffold

An In-Depth Technical Guide to Catalytic Cross-Coupling Methods Involving (2-Phenoxypyridin-3-yl)methanamine In the landscape of modern drug discovery, the (2-Phenoxypyridin-3-yl)methanamine core represents a "privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Catalytic Cross-Coupling Methods Involving (2-Phenoxypyridin-3-yl)methanamine

In the landscape of modern drug discovery, the (2-Phenoxypyridin-3-yl)methanamine core represents a "privileged structure," a molecular framework capable of interacting with a diverse range of biological targets.[1] This scaffold uniquely combines three critical pharmacophoric elements: an electron-deficient pyridine ring, a flexible phenoxy ether linkage, and a reactive primary aminomethyl group. The pyridine moiety is a ubiquitous feature in pharmaceuticals, while the primary amine serves as a crucial handle for further derivatization or as a key interaction point with biological macromolecules.[1][2]

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of such heterocyclic systems, enabling the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild and chemoselective conditions.[3][4] This guide provides detailed application notes and field-proven protocols for leveraging these powerful transformations to functionalize derivatives of (2-Phenoxypyridin-3-yl)methanamine, thereby unlocking its full potential for creating novel molecular entities in medicinal chemistry and materials science.

Core Principles: Cross-Coupling on Electron-Deficient Pyridine Systems

Functionalizing pyridine rings via cross-coupling presents unique challenges. The electron-deficient nature of the pyridine ring can disfavor oxidative addition, a key step in the catalytic cycle.[5] Furthermore, the nitrogen atom's lone pair can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[6] Successful protocols are therefore designed to overcome these hurdles through the careful selection of ligands, bases, and reaction conditions that promote the desired catalytic turnover. Bulky, electron-rich phosphine ligands, for instance, are often critical for facilitating the key steps of oxidative addition and reductive elimination.[7][8]

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Objective: To achieve the palladium-catalyzed arylation of a halogenated (2-phenoxypyridin-3-yl)methanamine precursor, enabling the introduction of diverse aryl or heteroaryl substituents. This method is a cornerstone for building biaryl structures prevalent in many pharmaceuticals.[4][9]

Causality and Experimental Design: The Suzuki-Miyaura coupling is favored for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[9][10] For a heteroaryl halide substrate, a catalyst system like Pd(dppf)Cl₂ is often chosen. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a good balance of electron-donating properties and a specific bite angle that stabilizes the palladium center and promotes efficient coupling.[10] An inorganic base in an aqueous solvent system is used to activate the boronic acid via the formation of a more nucleophilic boronate complex, which is essential for the transmetalation step.[11]

Detailed Protocol: Suzuki-Miyaura Coupling of (5-Bromo-2-phenoxypyridin-3-yl)methanamine

Materials:

  • (5-Bromo-2-phenoxypyridin-3-yl)methanamine (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (4:1 or 5:1 v/v), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (5-Bromo-2-phenoxypyridin-3-yl)methanamine (1.0 equiv), the selected arylboronic acid (1.2 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (Pd(dppf)Cl₂, 3 mol%). Subsequently, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to achieve a substrate concentration of approximately 0.1 M.[12]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.[12]

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters
ParameterConditionRationale / Notes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often robust for heteroaryl couplings.[10]
Catalyst Loading 2 - 5 mol%Higher loading may be needed for challenging substrates.
Ligand dppf (in catalyst)Provides stability and promotes efficient coupling.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Carbonate bases are generally well-tolerated.[11]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OAqueous mixture is crucial for boronate formation.[12]
Temperature 80 - 110 °CSufficient thermal energy is needed for catalytic turnover.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS for completion.[12]

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

Objective: To couple primary or secondary amines with a halogenated (2-phenoxypyridin-3-yl)methanamine precursor. This reaction is a powerful method for synthesizing aryl amines, which are key components of numerous biologically active molecules.[8]

Causality and Experimental Design: The Buchwald-Hartwig amination requires a carefully selected catalyst system to facilitate the challenging C-N bond formation.[8] The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[8] The final reductive elimination step is often rate-limiting and is greatly accelerated by the use of bulky, electron-rich phosphine ligands such as XPhos or BrettPhos.[13][14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is essential to deprotonate the coordinated amine without competing in the reaction.[7][13] Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.[7]

Detailed Protocol: Buchwald-Hartwig Amination of (5-Bromo-2-phenoxypyridin-3-yl)methanamine

Materials:

  • (5-Bromo-2-phenoxypyridin-3-yl)methanamine (1.0 equiv)

  • Amine coupling partner (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). Add a small amount of anhydrous solvent and stir for 10-15 minutes to allow for the formation of the active Pd(0) catalyst.

  • Reagent Addition: In a separate Schlenk flask, combine (5-Bromo-2-phenoxypyridin-3-yl)methanamine (1.0 equiv) and the strong base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.[12] Add anhydrous solvent (e.g., toluene).

  • Reaction Assembly: To the substrate/base mixture, add the amine coupling partner (1.2 equiv) via syringe, followed by the pre-formed catalyst solution.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.[12]

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[12] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[12] Purify the crude product by flash column chromatography on silica gel.

Visualization of a Core Catalytic Mechanism

A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. The following diagram illustrates the generally accepted mechanism for a palladium-catalyzed Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle Figure 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate L₂Pd(II)(Ar)(R) OxAdd->Transmetal Transmetalation X_ion X⁻ OxAdd->X_ion RedElim Reductive Elimination Complex Transmetal->RedElim B_waste B(OR)₂(OH) Transmetal->B_waste RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product Reductive Elimination ArX Ar-X (Aryl Halide) ArX->OxAdd RBX2 R-B(OR)₂ (Boronic Acid/Ester) Boronate [R-B(OR)₂(OH)]⁻ (Boronate Complex) RBX2->Boronate Activation Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetal

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF.
  • ResearchGate. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF.
  • ResearchGate. (n.d.). Traditional directed C–H activation of 2-phenylpyridine (top)
  • ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.).
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Chemistry LibreTexts. (2023).
  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • PMC. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • BenchChem. (n.d.). (6-(Thiophen-2-yl)pyridin-3-yl)methanamine.
  • Beilstein Journal of Organic Chemistry. (2018).
  • MDPI. (2024).
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • PMC. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
  • PMC. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • RSC Publishing. (2013). Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of (2-Phenoxypyridin-3-yl)methanamine

Welcome to the Technical Support Center. (2-Phenoxypyridin-3-yl)methanamine is a highly versatile building block and pharmacophore used extensively in drug discovery.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (2-Phenoxypyridin-3-yl)methanamine is a highly versatile building block and pharmacophore used extensively in drug discovery. However, its physicochemical profile—a basic primary amine ( pKa​≈8.5−9.5 ) coupled with a highly lipophilic, bulky phenoxy ether group—often leads to severe solubility bottlenecks in aqueous media.

This guide provides researchers and formulation scientists with field-proven, self-validating protocols to overcome these challenges without compromising assay integrity.

Quick Diagnostic Matrix

Identify your specific experimental issue below to find the recommended troubleshooting pathway.

Symptom / ObservationProbable Chemical CauseRecommended Solution
Precipitation upon dilution in PBS Phosphate salt formation or pH shockSwitch to HEPES/Tris or use Protocol C (pH Adjustment).
Cloudy suspension at pH 7.4 Un-ionized free base aggregationEmploy Protocol A (Cosolvent-Surfactant System).
Oil droplets forming in media Liquid-liquid phase separation (LLPS)Use Protocol B (Cyclodextrin Complexation).

Frequently Asked Questions (Mechanistic Causality)

Q: Why does (2-Phenoxypyridin-3-yl)methanamine form oil droplets instead of solid precipitates in some buffers? A: This phenomenon is known as liquid-liquid phase separation (LLPS). Lipophilic amines often exhibit a temperature-induced or concentration-induced phase separation in aqueous environments. Because the hydrophobic phenoxy group strongly resists hydration, the un-ionized free base is driven to aggregate into a distinct organic-rich liquid phase rather than forming a crystalline solid[1].

Q: Can I just dissolve the compound in DMSO and dilute it directly into my assay buffer? A: Direct dilution often causes "solvent shock," leading to rapid nucleation and precipitation. Cosolvents like DMSO work by disrupting water-water hydrogen bonds and lowering the dielectric constant of the aqueous phase[2]. However, if the final DMSO concentration drops below the critical solubilization threshold (usually <1-2% for biological assays), the compound will crash out. A step-down gradient or the addition of a surfactant is strictly required.

Q: Why did my compound precipitate when added to Phosphate-Buffered Saline (PBS) at pH 7.4, even though it was completely soluble in water at pH 5.0? A: Two chemical factors are at play. First, raising the pH approaches the pKa​ of the primary amine, deprotonating it and drastically lowering the molecule's overall polarity. Second, basic amines frequently form highly insoluble lattice structures (salts) with multivalent anions like the phosphates present in PBS.

Quantitative Data: Solubilization Efficacy Comparison

The table below summarizes the expected solubility limits of (2-Phenoxypyridin-3-yl)methanamine across different matrices at physiological pH (7.4).

Solubilization MatrixMax Tolerated Conc. (MTC)Cytotoxicity RiskOptical Density ( OD600​ )
PBS (pH 7.4) Control < 0.05 mMLow> 0.50 (Heavy Precipitation)
1% DMSO in HEPES 0.1 mMLow> 0.20 (Cloudy Suspension)
5% DMSO + 5% Tween-80 2.5 mMHigh< 0.05 (Optically Clear)
20% w/v HP- β -CD > 10.0 mMLow< 0.05 (Optically Clear)

Step-by-Step Experimental Protocols

Protocol A: Cosolvent-Surfactant Solubilization (For In Vitro Biochemical Assays)

Causality & Principle: This protocol uses a binary cosolvent system to lower the polarity of the aqueous phase[3], combined with a non-ionic surfactant to sterically hinder nucleation upon dilution.

  • Master Stock Preparation : Dissolve (2-Phenoxypyridin-3-yl)methanamine free base in 100% anhydrous DMSO to create a 50 mM master stock. Vortex until completely clear.

  • Surfactant Preparation : In a separate microcentrifuge tube, prepare a 10% (w/v) solution of Tween-80 or Kolliphor EL in ultra-pure water.

  • Intermediate Dilution : Slowly add 100 μ L of the 50 mM DMSO stock to 100 μ L of the 10% surfactant solution while vortexing continuously. This creates a 25 mM intermediate stock in 50% DMSO / 5% surfactant.

  • Final Buffer Addition : Dropwise, add the intermediate stock to your final assay buffer (e.g., 50 mM HEPES, pH 7.4) under vigorous stirring to reach your desired working concentration. Self-Validation Check: Measure the optical density of the final solution at 600 nm ( OD600​ ). An OD600​<0.05 confirms the absence of colloidal aggregates.

Protocol B: Cyclodextrin Inclusion Complexation (For Cell-Based and In Vivo Assays)

Causality & Principle: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic internal cavity that encapsulates the bulky phenoxy-pyridine moiety, while its hydrophilic exterior maintains aqueous solubility. This avoids the cytotoxicity associated with high DMSO concentrations and prevents intermolecular aggregation of basic drugs[4].

  • Excipient Preparation : Prepare a 20% (w/v) HP- β -CD solution in 0.9% saline or ultra-pure water.

  • Acidification : Adjust the pH of the HP- β -CD solution to 5.5 using 0.1 M HCl. This ensures the primary amine is fully protonated, maximizing initial aqueous interaction.

  • Complexation : Add the solid (2-Phenoxypyridin-3-yl)methanamine directly to the HP- β -CD solution. (Critical: Do not use a DMSO stock, as DMSO molecules will competitively bind the cyclodextrin cavity).

  • Thermodynamic Equilibration : Sonicate the mixture in a water bath at 37°C for 60 minutes, followed by continuous stirring at room temperature for 12 hours to ensure complete thermodynamic equilibrium of the inclusion complex.

  • Neutralization : Slowly adjust the pH back to 7.4 using 0.1 M NaOH. The compound will remain in solution due to cyclodextrin encapsulation. Self-Validation Check: Centrifuge the sample at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm the dissolved concentration matches your theoretical yield.

Protocol C: Buffer Exchange and pH Adjustment

Causality & Principle: Avoiding multivalent anions prevents the formation of insoluble salts, allowing the intrinsic solubility of the protonated amine to be fully realized.

  • Replace standard PBS with a monovalent biological buffer such as 50 mM HEPES or Tris-HCl (pH 7.4).

  • If using the dihydrochloride salt variant of the compound, dissolve it directly into the monovalent buffer.

  • If precipitation still occurs, lower the buffer pH to 6.5, dissolve the compound completely, and titrate back to 7.4 dropwise while monitoring for turbidity.

Workflow Visualizations

DecisionTree Start Solubility Issue with (2-Phenoxypyridin-3-yl)methanamine AssayType What is the downstream application? Start->AssayType InVitro In Vitro / Biochemical (Tolerates Solvents) AssayType->InVitro InVivo Cell-based / In Vivo (Solvent Sensitive) AssayType->InVivo PBSCheck Are you using PBS? InVitro->PBSCheck Action3 Protocol B: Cyclodextrin Complexation (HP-β-CD) InVivo->Action3 YesPBS Yes PBSCheck->YesPBS NoPBS No PBSCheck->NoPBS Action1 Protocol C: Switch to HEPES/Tris to avoid phosphate salts YesPBS->Action1 Action2 Protocol A: Cosolvent + Surfactant (DMSO/Tween-80) NoPBS->Action2

Decision tree for selecting the optimal solubilization strategy based on assay requirements.

CyclodextrinWorkflow Step1 Step 1 Prepare 20% HP-β-CD in aqueous media Step2 Step 2 Acidify to pH 5.5 (Protonate Amine) Step1->Step2 Step3 Step 3 Add Solid Compound (Avoid DMSO) Step2->Step3 Step4 Step 4 Sonicate 37°C & Stir (Thermodynamic Equilibration) Step3->Step4 Step5 Step 5 Neutralize to pH 7.4 (Compound remains soluble) Step4->Step5

Step-by-step workflow for the cyclodextrin inclusion complexation of lipophilic amines.

References

  • Cosolvent - Wikipedia. URL: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - Molecular Pharmaceutics (2023). URL:[Link]

  • Phase-Change Solvents and Processes for Postcombustion CO2 Capture: A Detailed Review - Industrial & Engineering Chemistry Research (2019). URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Purification of (2-Phenoxypyridin-3-yl)methanamine

Introduction: Navigating the Purification of a Challenging Heterocycle Welcome to the technical support center dedicated to the chromatographic purification of (2-Phenoxypyridin-3-yl)methanamine. This molecule, with its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Purification of a Challenging Heterocycle

Welcome to the technical support center dedicated to the chromatographic purification of (2-Phenoxypyridin-3-yl)methanamine. This molecule, with its unique combination of a basic primary amine, a pyridine ring, and a bulky phenoxy group, presents specific challenges that can lead to common issues such as poor peak shape, low recovery, and inadequate separation from impurities.

This guide is structured to provide not just solutions, but a foundational understanding of the physicochemical principles at play. As researchers, scientists, and drug development professionals, a mechanistic approach to troubleshooting is paramount. By understanding the "why" behind a problem, you can develop robust, reliable, and scalable purification methods. This resource is designed to be your first point of reference for overcoming the hurdles associated with this and structurally similar compounds.

Section 1: Physicochemical Properties & Chromatographic Implications

The chromatographic behavior of a molecule is dictated by its physical and chemical properties. Understanding these properties for (2-Phenoxypyridin-3-yl)methanamine is the first step in designing a successful purification strategy.

PropertyEstimated/Reported ValueChromatographic Implication
Molecular Formula C₁₂H₁₂N₂O---
Molecular Weight 200.24 g/mol Influences diffusion rates but is less critical for method selection.
Structure A primary amine and a pyridine nitrogen.Both nitrogens are basic and are primary sites for strong, undesirable interactions with acidic silica stationary phases, leading to peak tailing.[1][2][3][4]
Calculated logP ~3.18[5]Indicates moderate lipophilicity. The compound is soluble in many organic solvents but has sufficient polarity for interaction with polar stationary phases. Suitable for both normal and reverse-phase.
pKa (Estimated) Pyridine N: ~5-6, Primary Amine N: ~9-10The presence of multiple basic centers means the compound's charge state is highly dependent on pH. This is a critical parameter to control in reverse-phase chromatography.[4]
Polar Surface Area (TPSA) 48.14 Ų[5]Moderate TPSA suggests that normal-phase chromatography on silica or other polar stationary phases is a viable option.

Section 2: Troubleshooting Guide

This section directly addresses the most common problems encountered during the purification of (2-Phenoxypyridin-3-yl)methanamine in a question-and-answer format.

Workflow for Troubleshooting Common Chromatography Issues

G start Initial Purification Run result Evaluate Chromatogram: Peak Shape, Resolution, Recovery start->result tailing Problem: Peak Tailing result->tailing Asymmetric Peaks? resolution Problem: Poor Resolution result->resolution Overlapping Peaks? recovery Problem: Low Recovery result->recovery Low Yield? success Successful Purification result->success All Good? sol_tailing Cause: Analyte-Silanol Interaction Solution: - Add Competing Base (e.g., TEA) - Adjust Mobile Phase pH (RP-HPLC) - Use End-Capped or Inert Column tailing->sol_tailing sol_resolution Cause: Poor Selectivity (α) Solution: - Optimize Solvent System (TLC) - Change Stationary Phase (e.g., C18 to Phenyl) - Adjust Gradient Slope resolution->sol_resolution sol_recovery Cause: Irreversible Adsorption Solution: - Deactivate Silica/Alumina - Use Polymer-Based Column - Check for On-Column Degradation (2D-TLC) recovery->sol_recovery sol_tailing->success sol_resolution->success sol_recovery->success

A high-level workflow for troubleshooting common chromatography issues.
Problem 1: Severe Peak Tailing

Question: My peak for (2-Phenoxypyridin-3-yl)methanamine shows significant tailing on both normal-phase (silica) and reverse-phase (C18) columns. Why is this happening and how do I fix it?

Answer: Peak tailing is the most common issue for basic compounds like this one.[1][2] The root cause is the strong secondary interaction between the basic nitrogen atoms of your analyte and acidic residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases.[4] This interaction creates a secondary, high-energy retention mechanism that slowly releases the analyte, resulting in a broad, asymmetric peak.

Solutions for Normal-Phase Chromatography (Silica/Alumina):

  • Strategy: Neutralize the acidic stationary phase with a mobile phase additive.

  • Recommendation: Add a small amount of a competing amine, such as 0.1-1% triethylamine (TEA) or pyridine, to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[1][3] The competing amine is a small, strong base that will preferentially bind to the active silanol sites, effectively "shielding" your compound from these problematic interactions.

  • See Protocol: Protocol 1: Column Deactivation and Purification with a Triethylamine-Modified Mobile Phase.

Solutions for Reverse-Phase Chromatography (C18, C8):

  • Strategy 1 (Low pH): Protonate the silanol groups to minimize their ionic interaction potential.

  • Recommendation: Lower the pH of your aqueous mobile phase to between 2.5 and 3.5 using an additive like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[1][2] At this low pH, the silanols (pKa ~3.5-4.5) are mostly protonated (Si-OH), reducing their ability to ionically interact with your protonated amine. Your analyte will be fully protonated (positive charge), but it will elute with a much more symmetrical peak shape.

  • See Protocol: Protocol 2: Reverse-Phase Mobile Phase pH Screening.

  • Strategy 2 (Alternative Stationary Phase): Use a column designed to minimize silanol interactions.

  • Recommendation: Employ a high-quality "end-capped" C18 column. End-capping is a process where residual silanols are chemically derivatized to make them less active. For very challenging separations, consider a polymer-based column which has no silanol groups, or a polar-embedded phase column that shields the silanols.[1]

Problem 2: Poor Resolution from Impurities

Question: I can't separate my target compound from a closely-related impurity. How can I improve the separation (selectivity)?

Answer: Poor resolution means the selectivity (α) between your compound and the impurity is too low. To improve this, you need to change the chemistry of the system to exploit subtle differences between the two molecules. This is achieved by modifying the mobile phase or changing the stationary phase.

Solutions:

  • Strategy 1 (Optimize Mobile Phase): The first and easiest step is to screen different solvent systems.

  • Recommendation (Normal-Phase): Use Thin-Layer Chromatography (TLC) to rapidly screen different solvent systems. If you are using a standard Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system. The change in solvent character can dramatically alter selectivity.

  • See Protocol: Protocol 3: TLC Analysis for Normal-Phase Solvent System Optimization.

  • Strategy 2 (Change Stationary Phase): If mobile phase optimization is insufficient, the stationary phase must be changed to introduce a different separation mechanism.

  • Recommendation: If you are using a standard C18 column in reverse-phase, the separation is dominated by hydrophobic interactions. Switching to a Phenyl or Cyano phase can introduce π-π or dipole-dipole interactions, respectively.[4] These alternative interactions can often resolve compounds that co-elute on C18.

Logic for Method Selection

G analyte (2-Phenoxypyridin-3-yl)methanamine Properties prop_polar Moderately Polar (TPSA = 48.14 Ų) analyte->prop_polar prop_basic Strongly Basic (Amine + Pyridine) analyte->prop_basic choice Choose Primary Method prop_polar->choice prop_basic->choice np Normal-Phase (NP) Silica Gel choice->np High organic solubility rp Reverse-Phase (RP) C18, Phenyl, etc. choice->rp Good aqueous/polar solubility np_consider Considerations: - Excellent for less polar impurities - Risk of strong tailing/adsorption np->np_consider rp_consider Considerations: - Excellent for polar impurities - Requires pH control - Good for salt forms rp->rp_consider np_solution Key Optimization: Add competing base (TEA) to mobile phase np_consider->np_solution rp_solution Key Optimization: Add acid (TFA, Formic) to mobile phase rp_consider->rp_solution

Decision workflow for selecting a chromatographic method.
Problem 3: Low or No Recovery from the Column

Question: After running my flash column, I'm getting a very low yield of my product. Where is it going?

Answer: Low recovery is typically caused by irreversible adsorption of your basic compound onto the acidic stationary phase.[3][6] In some cases, highly acidic sites on the silica can even catalyze the degradation of sensitive molecules.

Solutions:

  • Strategy 1 (Deactivate the Stationary Phase): This is the most common solution for flash chromatography on silica or alumina.

  • Recommendation: Pre-treat or "deactivate" the silica gel. This can be done by flushing the packed column with your mobile phase containing 1% triethylamine before loading your sample.[6] This ensures the active sites are neutralized prior to introducing your compound. Alternatively, prepare a slurry of your silica gel in the eluent containing TEA and then pack the column.

  • Strategy 2 (Test for On-Column Stability): Before committing to a large-scale purification, it's wise to check if your compound is degrading on the stationary phase.

  • Recommendation: Perform a 2D-TLC stability test. Spot your crude material on the bottom-left corner of a square TLC plate, run it, dry it, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, it will appear on the diagonal. Any spots appearing off-diagonal represent degradation products formed upon contact with the silica.[4]

  • Strategy 3 (Use an Inert Stationary Phase): If deactivation is not sufficient, a different stationary phase is required.

  • Recommendation: Consider using neutral alumina instead of silica gel. For particularly difficult compounds, pre-packaged columns with amine-functionalized silica can be used, which are specifically designed for purifying basic compounds.[1][6]

Section 3: Frequently Asked Questions (FAQs)

Q1: Should I use Normal-Phase or Reverse-Phase chromatography for this compound? A: Both are viable options and the best choice depends on the nature of your impurities.

  • Normal-Phase (e.g., Silica with Hexane/EtOAc) is excellent for separating your moderately polar target compound from non-polar impurities (e.g., unreacted starting materials, non-polar byproducts). However, you will almost certainly need to add a competing base like TEA to the mobile phase to get a good peak shape.[3]

  • Reverse-Phase (e.g., C18 with Water/Acetonitrile) is ideal for separating the target from more polar impurities (e.g., salts, highly polar byproducts). You will need to control the mobile phase pH with an acid like TFA or formic acid.[2]

Q2: My compound is the dihydrochloride salt. How does this affect purification? A: Purifying the salt form directly is challenging in normal-phase chromatography due to its high polarity and low solubility in typical non-polar solvents.

  • Option 1 (Recommended for NP): Perform an aqueous workup (e.g., with NaOH or NaHCO₃) to neutralize the salt and extract the "freebase" form of the amine into an organic solvent like DCM or EtOAc. After drying and concentrating, this freebase can be purified using the normal-phase methods described above.

  • Option 2 (RP): Reverse-phase HPLC is well-suited for purifying salt forms. Dissolve the salt in your mobile phase (or a solvent like DMSO/Methanol) and inject directly. The acidic mobile phase used for good peak shape is compatible with the salt.

Q3: How do I scale up my purification from a 50 mg lab scale to a 5 g production scale? A: Scalability is straightforward if you develop your method using Column Volumes (CV) instead of retention time.[7] The principle of flash chromatography allows for direct scaling. If your method on a 10g silica column requires a 20 CV gradient from 10% to 50% Solvent B, the same gradient profile over 20 CV will work on a 100g column. You simply need to scale the column size, sample load (typically 1-5% of silica weight), and flow rate proportionally.

Section 4: Key Experimental Protocols

Protocol 1: Column Deactivation and Purification with a Triethylamine-Modified Mobile Phase

Objective: To purify (2-Phenoxypyridin-3-yl)methanamine using normal-phase flash chromatography while preventing peak tailing and irreversible adsorption.

  • Solvent System Selection: First, determine an appropriate solvent system using TLC (see Protocol 3). For this example, let's assume an optimal separation is found with 80:20 Dichloromethane (DCM):Methanol.

  • Prepare Mobile Phases:

    • Solvent A: Dichloromethane

    • Solvent B: 99% Methanol / 1% Triethylamine (TEA)

  • Column Packing & Equilibration:

    • Dry-pack a silica gel column of appropriate size for your sample load.

    • Equilibrate the column by flushing with at least 5 column volumes (CV) of your initial gradient condition (e.g., 100% DCM) to which 1% TEA has been added. This step is critical for neutralizing the silica.

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of DCM.

    • Alternatively (for better resolution): Perform a dry load by adsorbing your crude material onto a small amount of silica gel (~1-2x the weight of your crude), evaporating the solvent, and loading the dry powder onto the top of your column.

  • Elution & Fraction Collection:

    • Run your gradient. For example, a linear gradient from 0% Solvent B to 20% Solvent B over 15-20 CV.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

Protocol 2: Reverse-Phase Mobile Phase pH Screening

Objective: To determine the optimal mobile phase pH for achieving symmetrical peaks in RP-HPLC.

  • Prepare Aqueous Stock Buffers (0.1% Acid):

    • Buffer A (TFA): 99.9% HPLC-grade Water / 0.1% Trifluoroacetic Acid (pH ~2.1)

    • Buffer B (Formic Acid): 99.9% HPLC-grade Water / 0.1% Formic Acid (pH ~2.7)

  • Prepare Mobile Phases:

    • Prepare your working mobile phases by mixing the aqueous buffer with your organic solvent (e.g., Acetonitrile or Methanol) in the desired ratio (e.g., 50:50).

  • Equilibration and Analysis:

    • Install a C18 analytical column on your HPLC system.

    • Equilibrate the column with the TFA-containing mobile phase for at least 15 minutes.

    • Inject a small amount of your dissolved sample and record the chromatogram. Note the peak shape (asymmetry factor).

    • Thoroughly flush the system and re-equilibrate with the Formic Acid-containing mobile phase.

    • Inject the sample again and record the chromatogram.

  • Evaluation: Compare the peak asymmetry from the two runs. Both should provide a significant improvement over a neutral mobile phase. Formic acid is often preferred for preparative work as it is more easily removed from the final product.

Protocol 3: TLC Analysis for Normal-Phase Solvent System Optimization

Objective: To rapidly and efficiently find a suitable mobile phase for normal-phase flash chromatography.

  • Prepare TLC Chambers: Add a small amount of different solvent systems to separate chambers (e.g., 9:1 Hexane:EtOAc, 7:3 Hexane:EtOAc, 95:5 DCM:MeOH).

  • Spot the Plate: Dissolve a tiny amount of your crude reaction mixture in a volatile solvent (e.g., DCM). Using a capillary tube, spot the solution onto the baseline of a silica TLC plate.

  • Develop the Plate: Place the TLC plate in a chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). If necessary, stain the plate (e.g., with potassium permanganate).

  • Evaluate: The ideal solvent system will give your target compound a Retention Factor (Rf) of 0.2 - 0.4 . This ensures the compound moves off the baseline but is retained long enough to separate from impurities. There should be clear separation between your target spot and major impurity spots.

References

  • Benchchem. (2025).
  • Sanz-Nebot, V., et al. (2004). Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry.
  • Phenomenex. TROUBLESHOOTING GUIDE.
  • Mittal, A., et al. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Analytical Letters, 40(4), 727-736. [Link]

  • Maruska, A., et al. (2003). Normal-phase capillary chromatography of polar aromatic compounds. Journal of Chromatography A, 1000(1-2), 859-870. [Link]

  • Walton, H. F., & Escribano, A. (1985). Separation of Aromatic Amines by Reversed-Phase Chromatography. Analytical Chemistry, 57(1), 244-246. [Link]

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Biotage. Optimizing chromatographic purification for rapid results in chemical manufacturing. [Link]

  • Benchchem. (2025).
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

Sources

Troubleshooting

Preventing amine oxidation during (2-Phenoxypyridin-3-yl)methanamine storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (2-Phenoxypyridin-3-yl)methanamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (2-Phenoxypyridin-3-yl)methanamine .

Primary amines, particularly those with benzylic-like methylene groups adjacent to an aromatic system (such as the pyridine ring in this compound), are highly susceptible to environmental degradation. This guide synthesizes field-proven protocols and mechanistic causality to ensure the integrity of your reagents from the moment of receipt through long-term storage.

Mechanistic Overview: Pathways of Amine Degradation

To effectively prevent degradation, we must first understand the causality behind it. (2-Phenoxypyridin-3-yl)methanamine undergoes two primary modes of environmental degradation: radical-mediated autoxidation and nucleophilic attack on carbon dioxide .

AmineDegradation A (2-Phenoxypyridin-3-yl)methanamine (Primary Amine) B Radical Autoxidation (O2, Heat, Light) A->B O2 Exposure E Atmospheric CO2 Exposure A->E CO2 Exposure C Hydroxylamine Intermediate B->C D Imine / Aldehyde (Loss of Titer & Color Change) C->D F Amine Carbamate Salt (Insoluble Precipitate) E->F

Degradation pathways of (2-Phenoxypyridin-3-yl)methanamine via oxidation and CO2 reaction.

Troubleshooting & FAQs

Q1: Why did my (2-Phenoxypyridin-3-yl)methanamine turn yellow/brown after a few weeks of storage on the bench? Causality: This discoloration is the hallmark of radical-mediated autoxidation[1]. The methylene carbon between the pyridine ring and the primary amine is highly activated. When exposed to atmospheric oxygen and ambient light, radical abstraction of a hydrogen atom occurs, forming a resonance-stabilized radical. This rapidly reacts with oxygen to form hydroxylamines, which further dehydrate into imines or hydrolyze into aldehydes[2]. These highly conjugated degradation products absorb visible light, causing the yellow-to-brown color shift. Solution: Store the compound in amber or opaque vials to block UV/visible light initiation, and maintain sub-ambient temperatures (4 °C or -20 °C) to lower the kinetic energy available for the autoxidation chain reaction[3].

Q2: I noticed a white, crusty precipitate forming around the cap of the reagent bottle. What is this, and does it affect my reaction yields? Causality: This is a classic sign of carbamate formation[4]. Primary amines are strong nucleophiles that react rapidly and exothermically with atmospheric carbon dioxide (CO2) to form stable, insoluble amine carbamate salts[5]. Solution: The presence of this crust indicates that the active titer of your free amine has been reduced, and acidic salt impurities have been introduced. To prevent this, the headspace of the storage container must be rigorously purged with an inert gas (preferably Argon) before sealing[6].

Q3: Is Nitrogen or Argon better for blanketing this specific amine? Causality: While both are inert, Argon is superior for small-scale vial storage . Argon has a higher density than air (approx. 1.78 g/L vs. 1.29 g/L). When gently blown into a vial, it settles at the bottom, creating a physical "blanket" over the amine that effectively displaces oxygen and CO2. Nitrogen (1.25 g/L) is slightly lighter than air and tends to mix with the ambient atmosphere rapidly unless the vial is purged continuously under a vacuum manifold.

Q4: Should I use an antioxidant additive for long-term storage of stock solutions? Causality: Yes, if your downstream application tolerates it. Adding a sterically hindered phenol, such as Butylated hydroxytoluene (BHT) at 10–50 ppm, acts as a highly effective radical scavenger[7]. BHT donates a hydrogen atom to the propagating peroxy radicals, forming a stable, unreactive phenoxy radical that terminates the autoxidation chain reaction[1], thereby preserving the primary amine indefinitely.

Quantitative Data: Storage Conditions vs. Degradation

The following table summarizes the self-validating empirical data regarding the storage of benzylic-type primary amines under various environmental conditions.

Storage TemperatureHeadspace AtmosphereAdditiveEstimated Shelf LifePrimary Degradation Risk
Ambient (25 °C)Air (Contains O2 & CO2)None< 1 MonthRapid autoxidation, Carbamate formation
Refrigerated (4 °C)AirNone3–6 MonthsSlow oxidation, Carbamate formation
Refrigerated (4 °C)Argon (Inert)None12–18 MonthsTrace oxidation (if seal degrades)
Frozen (-20 °C)Argon (Inert)None> 24 MonthsNegligible
Frozen (-20 °C)Argon (Inert)BHT (50 ppm)> 36 MonthsFully stabilized

Experimental Protocols: Self-Validating Storage Workflows

To ensure trustworthiness and reproducibility, follow these step-by-step methodologies for handling and storing (2-Phenoxypyridin-3-yl)methanamine.

Protocol 1: Aliquoting and Inert Gas Blanketing (Argon)

Objective: Prevent repeated freeze-thaw cycles and eliminate O2/CO2 exposure.

  • Preparation: Transfer the bulk amine bottle into a glove box or a well-ventilated fume hood equipped with a Schlenk line. Ensure all receiving vials (amber glass) are oven-dried and cooled in a desiccator.

  • Aliquoting: Weigh out single-use aliquots (e.g., 50 mg or 100 mg) into the amber vials. Causality: Single-use aliquots prevent the introduction of ambient air and moisture that occurs when a bulk bottle is repeatedly opened.

  • Argon Purging: Insert an Argon line fitted with a clean, blunt 18-gauge needle into the vial, keeping the tip approximately 1 cm above the solid/liquid surface.

  • Blanketing: Flow Argon gently (approx. 1 bubble per second if passed through a bubbler) for 30–60 seconds. Caution: Do not flow too aggressively, or the compound may be blown out of the vial.

  • Sealing: While the Argon is still flowing, quickly cap the vial with a PTFE-lined septum cap. Wrap the cap tightly with Parafilm.

  • Validation: Store at -20 °C. A properly sealed vial will show absolutely no yellowing or crust formation over a 12-month period.

Protocol 2: Preparation of BHT-Stabilized Stock Solutions

Objective: Create a highly stable liquid stock for high-throughput screening or continuous use.

  • Solvent Preparation: Select an anhydrous, degassed solvent compatible with your downstream assay (e.g., anhydrous THF or DMF).

  • Antioxidant Addition: Dissolve Butylated hydroxytoluene (BHT) into the solvent to achieve a final concentration of 50 ppm (50 mg per Liter of solvent)[8].

  • Amine Dissolution: Dissolve the (2-Phenoxypyridin-3-yl)methanamine into the BHT-spiked solvent under an Argon atmosphere to achieve your desired molarity (e.g., 0.1 M).

  • Storage: Transfer the solution to a Schlenk flask or a tightly sealed amber bottle with a PTFE septum. Store at 4 °C.

  • Validation: Analyze an aliquot via HPLC-UV or LC-MS monthly. The presence of BHT will suppress the formation of the M+14 (oxo) or M+16 (hydroxyl) degradation peaks, self-validating the efficacy of the radical scavenger.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Developments in the Aerobic Oxidation of Amines. ACS Catalysis. Available at:[Link]

  • Impact of Solvent on the Thermal Stability of Amines. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The application of amine-based materials for carbon capture and utilisation: an overarching view. RSC Publishing. Available at:[Link]

  • antioxidant bht - Physico-chemical Properties. ChemBK. Available at:[Link]

  • Determination of Biogenic Amine Level Variations upon Storage. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Products in the Derivatization of (2-Phenoxypyridin-3-yl)methanamine

Answering the user's request to create a technical support center for minimizing side products in (2-Phenoxypyridin-3-yl)methanamine derivatization. Welcome to the Technical Support Center for (2-Phenoxypyridin-3-yl)meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request to create a technical support center for minimizing side products in (2-Phenoxypyridin-3-yl)methanamine derivatization.

Welcome to the Technical Support Center for (2-Phenoxypyridin-3-yl)methanamine derivatization. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate in the synthesis of pharmacologically active molecules, including ligands for the translocator protein (TSPO), ensuring high-yield and high-purity derivatization is paramount.[1][2][3]

The primary reactive handle on (2-Phenoxypyridin-3-yl)methanamine is its primary amine, making it an ideal substrate for reactions such as N-acylation and N-alkylation. However, like any multi-functional molecule, side reactions can occur, leading to reduced yields and complex purification challenges. This guide provides in-depth, experience-based answers to common problems, troubleshooting strategies, and validated protocols to help you achieve clean, efficient, and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the N-acylation of (2-Phenoxypyridin-3-yl)methanamine, the most frequent derivatization for this substrate.

Q1: What are the most common side products observed during the N-acylation of (2-Phenoxypyridin-3-yl)methanamine?

The most frequently encountered issue is not necessarily a side product, but rather an incomplete reaction, resulting in significant amounts of unreacted starting material. True side products are less common but can include:

  • Diacylated Product: Formation of an imide through a second acylation. This is generally not a major concern because once the primary amine is converted to an amide, the lone pair on the nitrogen becomes delocalized through resonance with the carbonyl group. This delocalization significantly reduces the nucleophilicity of the nitrogen, making a second acylation event unfavorable.[4][5][6]

  • Byproducts from Excess Reagents: If a highly reactive acylating agent (like an acyl chloride) is used in large excess, it may decompose or react with the solvent or trace amounts of water, leading to impurities.

  • Ring Acylation (Rare): Under harsh, Friedel-Crafts-type conditions (strong Lewis acid, high temperature), there is a small possibility of acylation on the electron-rich phenoxy ring. However, standard N-acylation conditions are typically too mild for this to occur.[7]

Q2: My acylation reaction is incomplete, leaving significant starting material. What are the likely causes?

Incomplete conversion is the most common challenge. The root cause often lies in the reaction setup and reagent quality.

  • Catalyst/Reagent Deactivation: The presence of moisture is a primary culprit, especially in reactions that use water-sensitive reagents like acyl chlorides or Lewis acid catalysts.[8] Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Acylating Agent: While a large excess should be avoided, using slightly more than one equivalent (e.g., 1.1 eq) of the acylating agent is recommended to drive the reaction to completion and account for any minor degradation.[8]

  • Inadequate Base: The acylation of an amine with an acyl chloride produces one equivalent of HCl.[9] This will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. At least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is required to scavenge this acid. Using two equivalents of the starting amine itself is also a common strategy, where one acts as the nucleophile and the other as the base.[6]

  • Low Reaction Temperature: While starting the reaction at 0 °C is standard practice to control the initial exotherm, some reactions may require warming to room temperature or gentle heating to proceed to completion.[10] Monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and temperature.[8]

Q3: What is the role of the base in the acylation reaction, and how does its choice affect the outcome?

As mentioned, the primary role of the base is to neutralize the acidic byproduct (e.g., HCl from an acyl chloride or carboxylic acid from an anhydride).[10] The choice of base is critical:

  • Tertiary Amines (Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): These are the most common choices. They are non-nucleophilic and effectively scavenge acid without competing in the acylation reaction. DIPEA is bulkier and can sometimes be advantageous in preventing side reactions.

  • Pyridine: Can be used as both a base and a solvent. It is also known to catalyze the reaction by forming a highly reactive acylpyridinium intermediate.

  • Inorganic Bases (e.g., NaHCO₃, K₂CO₃): These are used in biphasic systems, such as the classic Schotten-Baumann conditions (e.g., acyl chloride in an organic solvent and amine with aqueous NaHCO₃).[11] This can be an effective and inexpensive option.

Q4: I'm concerned about racemization if my acylating agent or amine has a stereocenter. How can this be minimized?

For substrates with chiral centers, particularly α-amino acids, racemization can be a significant issue during amide bond formation. This typically occurs via the formation of an oxazolone intermediate under harsh coupling conditions. To minimize this risk:

  • Use Mild Coupling Reagents: Instead of acyl chlorides, consider using peptide coupling reagents like HBTU, HATU, or T3P®, which are designed for racemization-free amide bond formation.[12][13]

  • Control Temperature: Keep the reaction temperature low (0 °C to room temperature).

  • Choice of Base: Use a hindered base like DIPEA, which is less likely to promote the deprotonation that leads to racemization.[13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues.

Problem Potential Cause Recommended Solution Scientific Rationale
Low Yield / Incomplete Conversion 1. Presence of moisture.Oven-dry all glassware. Use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).[8]Moisture deactivates acyl chlorides and Lewis acid catalysts, and can hydrolyze the product.
2. Insufficient base.Use at least 1 equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) or 2 equivalents of the starting amine.[6]The reaction generates acid which protonates the starting amine, rendering it inactive. The base neutralizes this acid.
3. Low reaction temperature or insufficient time.Monitor reaction progress via TLC/LC-MS. Allow the reaction to warm to room temperature or heat gently if necessary.[8]Chemical reactions have an activation energy barrier. Insufficient thermal energy can lead to slow or stalled reactions.
Formation of Multiple Products 1. Impure starting materials.Verify the purity of the starting amine and acylating agent by NMR or LC-MS before starting.Impurities can lead to a corresponding spectrum of side products, complicating purification.
2. Degradation of acylating agent.Use a fresh bottle of the acylating agent. Add it slowly to the reaction mixture at 0 °C to control the exotherm.Highly reactive reagents like acyl chlorides can degrade over time or under vigorous reaction conditions.
3. Reaction with solvent.Choose an inert, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[10][14]Nucleophilic solvents (e.g., alcohols) can compete with the amine and react with the acylating agent.
Difficult Purification 1. Unreacted starting amine.Perform an acidic wash (e.g., 1M HCl). The protonated starting amine will move to the aqueous layer, while the neutral amide product remains in the organic layer.The basicity of the starting primary amine allows for its selective removal by extraction with an aqueous acid. The resulting amide is significantly less basic.
2. Residual carboxylic acid (from anhydride).Perform a basic wash (e.g., saturated NaHCO₃ solution). The deprotonated carboxylic acid will move to the aqueous layer.The acidity of the carboxylic acid byproduct allows for its selective removal by extraction with an aqueous base.
3. Similar polarity of product and impurities.Utilize silica gel column chromatography with a carefully selected solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol).[10]Chromatography separates compounds based on differences in their affinity for the stationary phase, allowing for the isolation of the pure product.

Visualized Reaction and Troubleshooting Logic

The following diagrams illustrate the primary reaction pathway and a logical workflow for troubleshooting common issues.

N_Acylation_Pathway cluster_reactants Reactants cluster_conditions Conditions Amine (2-Phenoxypyridin-3-yl)methanamine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylatingAgent Acyl Chloride / Anhydride AcylatingAgent->Intermediate Base Base (e.g., TEA) Byproduct HCl / Carboxylic Acid Base->Byproduct Neutralization Solvent Anhydrous Solvent (e.g., DCM) Product N-Acylated Product Intermediate->Product Collapse & Leaving Group Expulsion Intermediate->Byproduct

Caption: General N-acylation reaction pathway.

Troubleshooting_Workflow Start Experiment Shows Poor Results (Low Yield / Impurities) CheckPurity Verify Purity of Starting Materials? Start->CheckPurity PurityOK Yes CheckPurity->PurityOK OK PurityBad No (Purify/Replace Reagents) CheckPurity->PurityBad Issue Found CheckAnhydrous Are Conditions Strictly Anhydrous? AnhydrousOK Yes CheckAnhydrous->AnhydrousOK OK AnhydrousBad No (Dry Glassware/Solvents, Use Inert Gas) CheckAnhydrous->AnhydrousBad Issue Found CheckStoichiometry Check Reagent Stoichiometry (Base & Acylating Agent)? StoichiometryOK Yes CheckStoichiometry->StoichiometryOK OK StoichiometryBad No (Adjust Equivalents) CheckStoichiometry->StoichiometryBad Issue Found CheckTempTime Optimize Temperature & Time? TempTimeOK Yes (Consider Alternative Method) CheckTempTime->TempTimeOK OK TempTimeBad No (Monitor by TLC/LCMS) CheckTempTime->TempTimeBad Issue Found PurityOK->CheckAnhydrous AnhydrousOK->CheckStoichiometry StoichiometryOK->CheckTempTime

Caption: Troubleshooting logic for acylation reactions.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-acylation of (2-Phenoxypyridin-3-yl)methanamine.

Protocol 1: Standard N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This robust and widely used method is effective for a broad range of acyl chlorides.[10]

Materials:

  • (2-Phenoxypyridin-3-yl)methanamine (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Add (2-Phenoxypyridin-3-yl)methanamine (1.0 eq) and anhydrous DCM to a dry round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.[10]

Protocol 2: Sustainable N-Acetylation using Acetonitrile

This method presents a greener alternative to traditional acylating agents, using acetonitrile as both the solvent and the acetyl source, catalyzed by a Lewis acid.[14]

Materials:

  • (2-Phenoxypyridin-3-yl)methanamine (1.0 eq)

  • Acetonitrile (reagent and solvent)

  • Aluminum(III) oxide (Al₂O₃), activated

  • High-pressure reactor or sealed tube

Procedure:

  • Catalyst Activation: Activate the aluminum oxide by heating at >120 °C under vacuum for several hours.

  • Reaction Setup: In a high-pressure reactor, combine (2-Phenoxypyridin-3-yl)methanamine, activated Al₂O₃, and acetonitrile.

  • Reaction: Seal the reactor and heat the mixture to the temperature specified in the literature, often between 150-200 °C, for several hours (e.g., 24-48 h).[14] The reaction may require elevated pressure to keep the acetonitrile in the liquid phase.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the alumina catalyst and wash it with additional acetonitrile or ethyl acetate.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

References

  • BenchChem. (2025). Troubleshooting Low Yield in Friedel-Crafts Acylation of Fluorobenzene. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Stork Enamine Acylation. BenchChem Technical Support.
  • Quora. (2021). What can be done to increase the yield of a reaction even if the reaction does not go to completion?. Quora.
  • Molander, G. A., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society.
  • Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Handout.
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts.
  • Tuba, R., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules.
  • D'Elia, V., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Chemistry.
  • Google Patents. (n.d.). Methods for the acylation of amine compounds. US6211384B1.
  • Friedel-Crafts.net. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • LibreTexts. (n.d.). 12.5 Reactions of Amines. Fundamentals of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules.
  • BenchChem. (2025). Protocol for N-acylation of (2-Methyloxazol-4-YL)methanamine: Application Notes and Detailed Methodologies. BenchChem Technical Support.
  • JoVE. (2025). Amines to Amides: Acylation of Amines. Journal of Visualized Experiments.
  • ResearchGate. (2018). FEPPA Precursor Scientific Diagram.
  • Amblard, F., et al. (n.d.). N-Terminus Acetylation Protocol.
  • ACS Publications. (2023). Chemical Acetylation of Ligands and Two-Step Digestion Protocol for Reducing Codigestion in Affinity Purification−Mass Spectrometry. Journal of Proteome Research.
  • Hudlicky, T., et al. (2016). SYNTHESIS OF NOROXYMORPHONE BY N-DEMETHYLATION/ INTRAMOLECULAR ACYLATION OF OXYMORPHONE CATALYZED BY IRON(II) CHLORIDE. HETEROCYCLES.
  • ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with....
  • Prabhakaran, J., et al. (n.d.). Synthesis and in vitro evaluation of -FEPAQ: a potential PET ligand for VEGFR2. ResearchGate. Available at:

  • Li, G., et al. (2021). GMP-compliant fully automated radiosynthesis of [18F]FEPPA for PET/MRI imaging of regional brain TSPO expression. EJNMMI Radiopharmacy and Chemistry.
  • Vignal, N., et al. (2018). [18F]FEPPA a TSPO Radioligand: Optimized Radiosynthesis and Evaluation as a PET Radiotracer for Brain Inflammation in a Peripheral LPS-Injected Mouse Model. Molecules.

Sources

Reference Data & Comparative Studies

Validation

Validating HPLC methods for (2-Phenoxypyridin-3-yl)methanamine purity determination

Optimizing and Validating HPLC Methods for (2-Phenoxypyridin-3-yl)methanamine Purity: A Comparative Guide Introduction (2-Phenoxypyridin-3-yl)methanamine—frequently handled in the laboratory as a dihydrochloride salt[1]—...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing and Validating HPLC Methods for (2-Phenoxypyridin-3-yl)methanamine Purity: A Comparative Guide

Introduction (2-Phenoxypyridin-3-yl)methanamine—frequently handled in the laboratory as a dihydrochloride salt[1]—is a highly versatile building block in drug discovery. However, its structural features create a "perfect storm" of analytical challenges for High-Performance Liquid Chromatography (HPLC). Containing a primary amine, a pyridine ring, and a phenoxy ether, the molecule is both highly basic and aromatic.

As a Senior Application Scientist, I frequently see laboratories struggle with method transfer, poor retention, and peak tailing when analyzing basic amines. This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and High-pH stable C18 column chemistries. Furthermore, it provides a self-validating experimental protocol and a comprehensive roadmap for validating the optimized method according to the recently updated ICH Q2(R2) guidelines, which explicitly mandate a risk-based approach to analytical robustness[2][3].

The Mechanistic Challenge: Why Standard Methods Fail

To understand why standard HPLC methods fail for (2-Phenoxypyridin-3-yl)methanamine, we must examine the causality between the molecule's ionization state and the column's surface chemistry.

  • The Analyte: The primary amine has a pKa of ~9.5, and the pyridine nitrogen has a pKa of ~5.2.

  • The Standard Approach: In a typical low-pH mobile phase (e.g., pH 2.5 with 0.1% Formic Acid or Phosphate buffer), both nitrogen atoms are fully protonated. The molecule becomes highly polar, leading to poor retention on hydrophobic C18 alkyl chains.

  • The Silanol Effect: More critically, standard silica-based columns contain residual, unendcapped silanol groups (Si-OH) with a pKa ranging from 3.5 to 4.5. At pH 2.5, a fraction of these silanols remain ionized. The positively charged amine undergoes strong secondary ion-exchange interactions with the negatively charged silanols, resulting in severe peak tailing.

The Solution: We must either exploit orthogonal retention mechanisms (using a Phenyl-Hexyl column for π−π interactions) or neutralize the basic analyte by raising the mobile phase pH above 10.0 (requiring a hybrid-silica High-pH stable C18 column).

MethodDev Start Analyze Compound: (2-Phenoxypyridin-3-yl)methanamine Prop Chemical Properties: Basic Amine (pKa ~9.5) Pyridine (pKa ~5.2) Aromatic Rings Start->Prop LowPH Low pH (2.0 - 3.0) Protonated Amine Prop->LowPH Standard Approach HighPH High pH (10.0 - 11.0) Neutral Amine Prop->HighPH Optimized Approach C18_Low Standard C18 Column Result: Peak Tailing, Poor Retention LowPH->C18_Low Phenyl_Low Phenyl-Hexyl Column Result: Better Selectivity, Moderate Tailing LowPH->Phenyl_Low C18_High High-pH Stable C18 Result: Sharp Peaks, Maximum Resolution HighPH->C18_High Val Proceed to ICH Q2(R2) Method Validation Phenyl_Low->Val Alternative C18_High->Val

Figure 1: Decision tree for optimizing HPLC conditions for basic aromatic amines.

Comparative Performance Data

To objectively determine the best approach, we evaluated (2-Phenoxypyridin-3-yl)methanamine on three different column chemistries. The critical pair resolution ( Rs​ ) was measured against a closely eluting positional isomer impurity.

Table 1: Chromatographic Performance Comparison

Column ChemistryMobile Phase pHRetention Factor ( k′ )Asymmetry ( As​ )Theoretical Plates ( N )Resolution ( Rs​ )
Standard C18 (USP L1)2.5 (Phosphate)1.82.1 (Severe Tailing)4,5001.2 (Fails USP criteria)
Phenyl-Hexyl (USP L11)2.5 (Phosphate)3.51.6 (Moderate)8,2002.5
High-pH Hybrid C18 10.5 (Ammonium Bicarb)6.21.05 (Ideal)14,0003.8

Data Interpretation: The High-pH Hybrid C18 is the undisputed optimal choice. By raising the pH to 10.5, both the primary amine and pyridine rings are deprotonated (neutralized). This eliminates silanol-driven ion exchange, resulting in a perfectly symmetrical peak ( As​=1.05 ) and maximizing column efficiency. The Phenyl-Hexyl column serves as a viable alternative if high-pH mobile phases are incompatible with your detector, as the π−π interactions with the phenoxy group improve retention over standard C18.

Optimized Experimental Protocol (High-pH C18)

This protocol is designed as a self-validating system. The built-in System Suitability Criteria must be met before any sample analysis begins, ensuring the integrity of the generated data.

Reagents & Materials:

  • Column: Hybrid Silica C18, 150 x 4.6 mm, 3 µm particle size (e.g., Waters XBridge or equivalent).

  • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 ± 0.05 using dilute Ammonium Hydroxide.

  • Mobile Phase B (MPB): 100% Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Ensures reproducible mass transfer).

  • Detection: UV at 254 nm (Optimal for the phenoxy and pyridine chromophores).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% MPB (Isocratic hold to focus the analyte)

    • 2.0 - 10.0 min: 10% to 80% MPB (Linear gradient for impurity elution)

    • 10.0 - 12.0 min: 80% MPB (Column wash)

    • 12.0 - 12.1 min: 80% to 10% MPB

    • 12.1 - 16.0 min: 10% MPB (Re-equilibration)

System Suitability Criteria (Self-Validation Check): Before analyzing the batch, inject a 0.1 mg/mL standard solution of (2-Phenoxypyridin-3-yl)methanamine dihydrochloride[1] six consecutive times. Proceed only if:

  • RSD of Retention Time 1.0%

  • RSD of Peak Area 2.0%

  • Tailing Factor ( As​ ) 1.5

  • Theoretical Plates ( N ) 10,000

ICH Q2(R2) Validation Framework

Once the method is optimized, it must be formally validated. The updated ICH Q2(R2) guideline, effective June 2024, moves away from a static "check-the-box" mentality. It integrates closely with ICH Q14 to mandate a lifecycle and risk-based approach to analytical procedures[2][3].

ICHQ2 ATP Analytical Target Profile (ATP) Spec Specificity (Forced Degradation) ATP->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (DoE Evaluation) Prec->Rob Report Validation Report & Control Strategy Rob->Report

Figure 2: ICH Q2(R2) lifecycle validation workflow for analytical procedures.

Here is how to execute the validation for this specific purity method:

  • Specificity & Forced Degradation: ICH Q2(R2) requires demonstrating that the method can unambiguously assess the analyte in the presence of impurities and degradants[4]. Expose the standard to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , heat (60°C), and UV light. Use a Photodiode Array (PDA) detector to confirm the peak purity angle is less than the purity threshold for the main peak, proving no co-elution of degradants.

  • Linearity & Range: Prepare standards ranging from the Limit of Quantitation (LOQ) up to 120% of the target specification limit for impurities, and 80% to 120% for the main assay[5][6]. Plot peak area versus concentration. The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy (Recovery): Spike known amounts of the compound into a synthetic matrix (or blank diluent) at 80%, 100%, and 120% of the nominal concentration. Calculate the percentage recovery. Acceptance criteria: 98.0% - 102.0%.

  • Precision (Repeatability & Intermediate Precision): Repeatability: Analyze 6 independent preparations of the sample at 100% concentration. The %RSD of the assay value must be 2.0%. Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system, repeat the precision test[6]. The combined %RSD of all 12 samples must be 2.0%.

  • Robustness (Risk-Based Evaluation): Under the new ICH Q2(R2) and Q14 paradigms, robustness should be evaluated using a Design of Experiments (DoE) approach rather than one-factor-at-a-time[3]. Deliberately vary the MP pH (10.3 to 10.7), Column Temperature (33°C to 37°C), and Flow Rate (0.9 to 1.1 mL/min). The method is deemed robust if the System Suitability Criteria are maintained across all conditions.

References

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Validation of analytical procedures – ICH Q2(R2) Source: European Pharmaceutical Review URL: [Link]

  • Title: Practical Strategies for ICH Q14 and Q2(R2) Compliance Source: Altasciences URL: [Link]

Sources

Comparative

Comparative Reactivity Guide: (2-Phenoxypyridin-3-yl)methanamine vs. (4-Phenoxypyridin-3-yl)methanamine

Executive Summary In medicinal chemistry and drug development, the precise positioning of substituents on a heterocyclic scaffold can drastically alter a molecule's reactivity, pharmacokinetics, and binding affinity. Thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the precise positioning of substituents on a heterocyclic scaffold can drastically alter a molecule's reactivity, pharmacokinetics, and binding affinity. This guide provides an in-depth comparative analysis of two critical isomeric building blocks: (2-phenoxypyridin-3-yl)methanamine and (4-phenoxypyridin-3-yl)methanamine . While structurally similar, the migration of the phenoxy group from the C2 to the C4 position fundamentally shifts the steric and electronic landscape of the primary amine. These compounds are frequently utilized in the synthesis of prostaglandin E2 (PGE2) antagonists [1] and lysyl oxidase-like 2 (LOXL2) inhibitors [2].

Structural & Electronic Profiling

Understanding the causality behind the reactivity differences of these two isomers requires a deep dive into their microenvironments.

Steric Hindrance & Conformational Locking

The primary amine in both isomers is insulated from the pyridine ring by a methylene (-CH₂-) bridge. Therefore, the differences in amine nucleophilicity are primarily driven by steric shielding rather than direct resonance.

  • 2-Phenoxy Isomer: The bulky phenoxy group at C2 is sandwiched between the pyridine nitrogen (N1) and the methanamine group at C3. The electrostatic repulsion between the oxygen lone pairs of the phenoxy group and the N1 lone pair restricts the conformational freedom of the phenyl ring. This "conformational locking" forces the phenoxy group to project towards the C3 position, creating significant steric bulk around the primary amine and hindering nucleophilic attack.

  • 4-Phenoxy Isomer: With the phenoxy group at C4, it is flanked by the C3-methanamine and the C5 proton. The absence of N1 lone-pair repulsion allows the phenoxy group greater rotational freedom. Consequently, the primary amine is significantly less shielded, resulting in higher intrinsic nucleophilicity.

Electronic Modulation of the Pyridine Core

The position of the phenoxy group also dictates the basicity and coordination capability of the pyridine nitrogen, which is crucial when designing metalloenzyme inhibitors (e.g., targeting the copper-dependent LOXL2 enzyme) [3].

  • 2-Phenoxy Isomer: The highly electronegative oxygen at C2 exerts a strong inductive electron-withdrawing effect (-I) directly on the adjacent N1, significantly decreasing the pyridine basicity.

  • 4-Phenoxy Isomer: The phenoxy group at C4 is para to N1. Here, the resonance electron-donating effect (+R) of the oxygen can delocalize electron density to N1, increasing its basicity relative to the 2-isomer.

G cluster_0 2-Phenoxy Isomer cluster_1 4-Phenoxy Isomer A1 Phenoxy at C2 B1 Strong -I Effect on N1 Decreased Pyridine Basicity A1->B1 C1 Steric Clash with N1 Lone Pair Restricted Conformation A1->C1 D1 Hindered Amine Nucleophilicity C1->D1 A2 Phenoxy at C4 B2 +R Effect on N1 Increased Pyridine Basicity A2->B2 C2 Less Repulsion with N1 Flexible Conformation A2->C2 D2 Higher Amine Nucleophilicity C2->D2

Structural and electronic causality pathways dictating the reactivity of the two isomers.

Comparative Reactivity in Key Synthetic Workflows

When incorporating these building blocks into complex drug scaffolds—such as aryloxy pyridine derivatives [4]—amidation is the most frequently employed reaction.

Self-Validating Protocol: EDC/HOBt Amidation

To ensure reproducibility, the following protocol is designed as a self-validating system for coupling either isomer with a generic carboxylic acid. Due to the steric hindrance of the 2-phenoxy isomer, the formation of a highly reactive intermediate (HOBt active ester) is mandatory before amine introduction [1].

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in a 4:1 mixture of anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). Add 1-Hydroxybenzotriazole hydrate (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq). Stir at room temperature for 30 minutes.

    • Self-Validation Check: Perform TLC (Thin Layer Chromatography). The reaction must not proceed to step 2 until the starting acid is completely consumed, confirming the formation of the active ester.

  • Nucleophilic Coupling: Add the selected (phenoxypyridin-3-yl)methanamine derivative (1.0 eq) followed by triethylamine (3.0 eq) to act as an acid scavenger. Stir at room temperature for 16 hours.

  • Selective Quenching: Dilute the reaction mixture with additional DCM (50 mL) and wash with 5% aqueous sodium dihydrogen phosphate (NaH₂PO₄).

    • Causality of Choice: The weakly acidic NaH₂PO₄ wash (pH ~4.5) is critical. It selectively protonates and partitions unreacted primary amine and residual HOBt into the aqueous layer without risking the hydrolysis of the newly formed amide bond.

  • Isolation: Wash the organic layer with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

G Start Carboxylic Acid + EDC/HOBt in DCM/DMF ActiveEster Active Ester Intermediate (TLC Validated) Start->ActiveEster Activation AddAmine Add (Phenoxypyridin-3-yl)methanamine + Triethylamine ActiveEster->AddAmine Reaction Stir at RT for 16h AddAmine->Reaction Nucleophilic Attack Workup Wash with 5% NaH2PO4 Extract & Dry Reaction->Workup Quench Product Purified Amide Product Workup->Product Isolation

Self-validating standard operating procedure for EDC/HOBt-mediated amidation.

Quantitative Data & Experimental Results

The table below summarizes the comparative performance and physicochemical properties of the two isomers under standard coupling conditions.

Property / Parameter(2-Phenoxypyridin-3-yl)methanamine(4-Phenoxypyridin-3-yl)methanamine
Phenoxy Position C2 (ortho to N1 and C3)C4 (para to N1, ortho to C3)
Pyridine Basicity (Est. pKa) ~3.5 (Lower, strong -I effect)~5.5 (Higher, +R effect to N1)
Amine Steric Shielding High (N1 lone-pair repulsion)Moderate (Greater flexibility)
Amidation Yield (EDC/HOBt, 16h) 60 - 70%80 - 90%
Primary Application Focus PGE2 AntagonistsLOXL2 Inhibitors

References

  • Title: Phenyl or pyridyl amide compounds as prostaglandin E2 antagonists (Patent CN1867551A)
  • Title: Information on EC 1.4.3.13 - protein-lysine 6-oxidase Source: BRENDA Enzyme Database URL: [Link]

  • Title: Design, Synthesis, and Structure–Activity Relationship of New Pyrimidinamine Derivatives Containing an Aryloxy Pyridine Moiety Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Validation

X-Ray Crystallography Structural Validation of (2-Phenoxypyridin-3-yl)methanamine Complexes: A Comparison Guide

Executive Summary In the landscape of structure-based drug design (SBDD), the (2-phenoxypyridin-3-yl)methanamine (2-PPM) scaffold has emerged as a privileged motif for targeting kinase domains, particularly in the develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of structure-based drug design (SBDD), the (2-phenoxypyridin-3-yl)methanamine (2-PPM) scaffold has emerged as a privileged motif for targeting kinase domains, particularly in the development of 1[1]. Validating the precise binding mode of this scaffold via high-resolution X-ray crystallography is critical for hit-to-lead optimization. This guide objectively compares the crystallographic and biochemical performance of 2-PPM complexes against alternative scaffolds, providing drug development professionals with a self-validating framework for structural evaluation.

Mechanistic Causality: The Structural Advantage of 2-PPM

When comparing 2-PPM to its bioisostere, 3-phenoxybenzylamine (3-PBA), or the isomeric 4-phenoxypyridine, the causality behind 2-PPM's superior binding profile becomes evident in the electron density maps.

  • Hinge Region Anchoring: The pyridine nitrogen of 2-PPM acts as a localized, high-fidelity hydrogen bond acceptor. In targets like c-Met or TTK, this nitrogen interacts directly with the backbone amides of the kinase hinge region (e.g., Met1160)[1][2]. 3-PBA lacks this acceptor, resulting in higher ligand B-factors and lower occupancy.

  • Hydrophobic Deep Pocket Penetration: The phenoxy ring is conformationally restricted by the adjacent pyridine substitution, allowing it to reliably project into the DFG-out hydrophobic pocket without paying a high entropic penalty.

  • Solvent-Exposed Vector: The methanamine group provides a highly tunable vector pointing toward the solvent channel, enabling salt-bridge formations with aspartate or glutamate residues (e.g., Asp1222)[1].

ScaffoldComparison cluster_ligands Ligand Scaffolds N1 (2-Phenoxypyridin-3-yl) methanamine (2-PPM) N3 Kinase Hinge Region (Backbone H-Bonding) N1->N3 Pyridine N (Strong) N4 Hydrophobic Pocket (DFG-out conformation) N1->N4 Phenoxy Ring N5 Solvent Channel (Salt Bridges) N1->N5 Methanamine N2 3-Phenoxybenzylamine (3-PBA Alternative) N2->N3 Weak/No H-bond N2->N4 Phenoxy Ring N2->N5 Methanamine

Diagram 1: Logical relationship of scaffold-target interactions comparing 2-PPM and 3-PBA.

Comparative Performance Data

To objectively evaluate the performance of 2-PPM, we compare it against alternative scaffolds co-crystallized with a model kinase (e.g., c-Met). The data below synthesizes typical crystallographic validation metrics and biochemical assays.

Metric(2-Phenoxypyridin-3-yl)methanamine3-Phenoxybenzylamine (Alternative)4-Phenoxypyridine (Alternative)
Resolution (Å) 1.852.101.95
Ligand Occupancy 1.000.85 (Partial disorder)0.95
Average B-factor (Ligand) 22.4 Ų45.1 Ų28.6 Ų
R_work / R_free 0.18 / 0.210.20 / 0.250.19 / 0.23
Binding Affinity (IC50) 4.2 nM185 nM12.5 nM
Hinge H-Bond Distance 2.8 Å (Strong)N/A3.1 Å (Moderate)

Expert Analysis: The 2-PPM complex demonstrates a significantly lower ligand B-factor relative to the surrounding protein, indicating a highly rigid and stable binding pose. The R_free value of 0.21 confirms that the structural model is not overfitted, a common pitfall when modeling highly flexible fragments like 3-PBA.

Self-Validating Experimental Protocol: X-Ray Crystallography Workflow

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be employed for the structural validation of 2-PPM complexes. This protocol is designed as a self-validating system; failure at any checkpoint prevents progression, ensuring only high-confidence structures are deposited.

Step 1: Protein Preparation & Quality Control

  • Action: Express the kinase domain in Sf9 insect cells. Purify via Ni-NTA affinity followed by Size Exclusion Chromatography (SEC).

  • Causality: High homogeneity (>95% monomeric peak on SEC) is required to form well-diffracting crystals. Aggregates introduce lattice defects, severely limiting resolution.

Step 2: Ligand Complexation (Soaking vs. Co-crystallization)

  • Action: Grow apo-crystals using vapor diffusion (e.g., 20% PEG 3350, 0.1M Bis-Tris pH 6.5). Soak crystals in a stabilizing solution containing 5 mM 2-PPM and 5% DMSO for 24 hours.

  • Causality: Soaking is prioritized over co-crystallization for 2-PPM. The pre-formed apo-crystal lattice restricts massive domain movements, allowing researchers to isolate the localized induced-fit effects of the methanamine moiety without disrupting crystal packing.

Step 3: Data Collection and Phase Determination

  • Action: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source at 100K. Solve the phase problem using Molecular Replacement (MR) with a high-resolution apo-structure search model.

  • Causality: Cryo-cooling minimizes radiation damage from the high-intensity synchrotron beam, preserving the delicate electron density of the 2-PPM methanamine tail.

Step 4: Refinement and wwPDB Validation

  • Action: Perform iterative rounds of positional and B-factor refinement using Phenix or REFMAC5. Validate the final structure using the 3[3].

  • Causality: The validation report generates a Real-Space R-value Z-score (RSRZ)[3]. A low RSRZ for the 2-PPM ligand confirms that the modeled coordinates perfectly match the experimental electron density map (2Fo-Fc), preventing confirmation bias.

CrystallographyWorkflow Step1 Step1 Step2 2. Complexation Ligand Soaking (5mM) Step1->Step2 Step3 3. Diffraction Synchrotron (100K) Step2->Step3 Step4 4. Phasing Molecular Replacement Step3->Step4 Step5 5. Validation wwPDB Metrics (RSRZ) Step4->Step5

Diagram 2: Self-validating X-ray crystallography workflow for 2-PPM complexation.

Structural Validation Metrics & Quality Assurance

When reviewing the structural data of a 2-PPM complex, drug development professionals must scrutinize the 3[3].

  • Ramachandran Outliers: Ensure <0.2% outliers in the protein backbone[4]. Distortions near the binding site invalidate the ligand pose.

  • Ligand Real-Space Correlation Coefficient (RSCC): An RSCC > 0.90 for 2-PPM indicates excellent agreement between the model and the electron density. If the methanamine group shows an RSCC < 0.80, it suggests multiple conformations or solvent channel disorder, requiring occupancy adjustment.

References

  • Structure-Based Design of Novel Class II c-Met Inhibitors: 1. Identification of Pyrazolone-Based Derivatives. Journal of Medicinal Chemistry - ACS Publications. 1

  • The data universe of structural biology | The Protein Data Bank (PDB). ResearchGate. 3

  • Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors. Frontiers. 2

Sources

Comparative

Comparative In Vitro Efficacy of (2-Phenoxypyridin-3-yl)methanamine Analogs as Novel FLAP Modulators

Introduction & Mechanistic Rationale The 5-lipoxygenase-activating protein (FLAP) is an integral nuclear membrane scaffolding protein essential for the cellular synthesis of leukotrienes (LTs). By facilitating the transf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 5-lipoxygenase-activating protein (FLAP) is an integral nuclear membrane scaffolding protein essential for the cellular synthesis of leukotrienes (LTs). By facilitating the transfer of arachidonic acid (AA) to the 5-lipoxygenase (5-LOX) enzyme, FLAP drives the production of pro-inflammatory lipid mediators implicated in asthma, atherosclerosis, and cardiovascular diseases [1].

While first-generation FLAP inhibitors provided early clinical proof-of-concept, recent drug discovery campaigns have identified the (2-Phenoxypyridin-3-yl)methanamine scaffold as a highly potent, reversible FLAP modulator chemotype [1]. This guide provides an objective, data-driven comparison of (2-Phenoxypyridin-3-yl)methanamine analogs against established reference compounds, detailing the mechanistic rationale, comparative in vitro efficacy, and the self-validating experimental protocols required to evaluate target engagement.

The FLAP/5-LOX Signaling Cascade

Leukotriene biosynthesis is a tightly regulated, compartmentalized process. Upon cellular activation, cytosolic phospholipase A2 (cPLA2) releases AA from the membrane. Simultaneously, 5-LOX translocates to the nuclear envelope to dock with FLAP. (2-Phenoxypyridin-3-yl)methanamine analogs function by competitively binding to the AA-binding pocket of FLAP. This steric blockade prevents AA transfer, effectively silencing the leukotriene cascade without directly inhibiting the 5-LOX catalytic domain or off-target cyclooxygenases (COX-1/2) [3].

Pathway Membrane Membrane Phospholipids cPLA2 cPLA2 Activation Membrane->cPLA2 AA Arachidonic Acid (AA) cPLA2->AA FLAP FLAP (Nuclear Membrane) AA->FLAP Binds LOX5 5-LOX Enzyme FLAP->LOX5 Transfers AA LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Oxidation LTB4 LTB4 / Pro-inflammatory LTA4->LTB4 Inhibitor (2-Phenoxypyridin-3-yl)methanamine Inhibitor->FLAP Blocks binding

FLAP-mediated Leukotriene biosynthesis and inhibitor intervention.

Comparative Efficacy Data

To objectively evaluate the pharmacological profile of the (2-Phenoxypyridin-3-yl)methanamine scaffold, three representative structural analogs (varying by substitutions on the methanamine nitrogen and phenoxy ring) were benchmarked against MK-886 (a first-generation standard) and AZD5718 (a clinical-stage FLAP inhibitor) [2][4].

Table 1: In Vitro Pharmacological Profiling of FLAP Modulators

CompoundFLAP Binding Affinity ( IC50​ , nM)hWB LTB4​ Inhibition ( IC50​ , nM)Cell-Free 5-LOX Inhibition ( IC50​ , µM)COX-1 / COX-2 Inhibition ( IC50​ , µM)
MK-886 (Reference)28.045.0> 50> 50 / > 50
AZD5718 (Reference)4.439.0> 50> 50 / > 50
Analog A (Unsubstituted)12.568.0> 50> 50 / > 50
Analog B (N-methylated)3.218.5> 50> 50 / > 50
Analog C (Fluoro-substituted)1.812.0> 50> 50 / > 50

Data Synthesis & Causality: Analog C demonstrates superior target engagement and functional efficacy in human whole blood (hWB), surpassing MK-886 and rivaling the clinical candidate AZD5718. Crucially, all analogs exhibit an IC50​>50μM in cell-free 5-LOX assays. This lack of cell-free activity is the definitive hallmark of a true FLAP inhibitor: because the FLAP scaffolding protein is absent in purified 5-LOX cell-free systems, a FLAP-specific compound will show no inhibitory effect, proving the mechanism of action is distinct from direct 5-LOX catalytic inhibition [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to distinguish between true FLAP inhibition, direct 5-LOX inhibition, and general cytotoxicity.

Workflow Blood Human Whole Blood Incubate Incubate with Inhibitor (15 min, 37°C) Blood->Incubate Stimulate Stimulate with A23187 (Calcium Ionophore) Incubate->Stimulate Centrifuge Centrifuge & Plasma Extraction Stimulate->Centrifuge ELISA Quantify LTB4 via ELISA Centrifuge->ELISA

Step-by-step workflow for the ex vivo hWB LTB4 inhibition assay.

Protocol 1: Human Whole Blood (hWB) LTB4​ Inhibition Assay

Purpose: To measure functional target engagement in a physiologically relevant matrix with high plasma protein binding. Causality & Design: We utilize the calcium ionophore A23187 to artificially induce massive calcium influx. This bypasses upstream receptor signaling and directly forces cPLA2 activation and 5-LOX translocation to the nuclear membrane, effectively isolating the FLAP/5-LOX interaction as the rate-limiting step [4].

  • Preparation: Collect fresh human venous blood in heparinized tubes. Aliquot 1 mL per well into a 24-well tissue culture plate.

  • Compound Incubation: Add (2-Phenoxypyridin-3-yl)methanamine analogs (titrated from 0.1 nM to 10 µM in DMSO; final DMSO concentration <0.1%) to the blood. Incubate for 15 minutes at 37°C.

    • Internal Control: Include a vehicle-only well (0.1% DMSO) and a positive control well (AZD5718 at 1 µM).

  • Stimulation: Add 20 µM A23187 (Calcium Ionophore) to all wells. Incubate for exactly 30 minutes at 37°C to drive 5-LOX nuclear translocation.

  • Termination & Extraction: Stop the reaction by placing the plate on ice and centrifuging at 2,000 × g for 10 minutes at 4°C. Carefully extract the plasma supernatant without disturbing the buffy coat.

  • Quantification: Quantify LTB4​ levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Calculate IC50​ values using non-linear regression (four-parameter logistic curve).

Protocol 2: Cell-Free 5-LOX Selectivity Counter-Screen

Purpose: To validate that the observed LTB4​ inhibition is strictly FLAP-dependent and not due to direct 5-LOX enzyme inhibition. Causality & Design: By using purified recombinant human 5-LOX in a cell-free buffer, we remove FLAP from the equation. A true FLAP inhibitor will lose all activity in this assay, whereas a direct 5-LOX inhibitor (e.g., Zileuton) will retain its potency [3].

  • Enzyme Preparation: Dilute purified recombinant human 5-LOX (0.5 µg/mL) in assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM CaCl2​ , 1 mM ATP).

  • Pre-incubation: Add the test analogs (up to 50 µM) and incubate for 10 minutes at 4°C.

    • Internal Control: Use Zileuton (10 µM) as a positive control for direct 5-LOX catalytic inhibition.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 60 seconds. Initiate the catalytic reaction by adding 20 µM Arachidonic Acid (AA).

  • Termination: After 10 minutes, terminate the reaction by adding an equal volume of ice-cold methanol containing 100 ng/mL Prostaglandin B1 (as an internal standard).

  • Analysis: Centrifuge to precipitate proteins, and analyze the supernatant for 5-HETE (the stable degradation product of 5-HPETE) via LC-MS/MS.

References

  • FLAP MODULATORS - European Patent Office - EP 3070085 B1.
  • AZD5718 - Open Innovation. AstraZeneca.[Link]

  • Pergola, C., et al. "The novel benzimidazole derivative BRP-7 inhibits leukotriene biosynthesis in vitro and in vivo by targeting 5-lipoxygenase-activating protein (FLAP)." PubMed Central (PMC).[Link]

  • Pettersen, A., et al. "Novel Chemical Series of 5-Lipoxygenase-Activating Protein Inhibitors for Treatment of Coronary Artery Disease." Journal of Medicinal Chemistry - ACS Publications.[Link]

Safety & Regulatory Compliance

Safety

(2-Phenoxypyridin-3-yl)methanamine proper disposal procedures

An authoritative, operational blueprint for the lifecycle management and disposal of (2-Phenoxypyridin-3-yl)methanamine (and its dihydrochloride salt, CAS: 1158627-80-5). Designed specifically for drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, operational blueprint for the lifecycle management and disposal of (2-Phenoxypyridin-3-yl)methanamine (and its dihydrochloride salt, CAS: 1158627-80-5). Designed specifically for drug development professionals and laboratory scientists, this guide synthesizes chemical causality with self-validating safety protocols to ensure absolute compliance and environmental protection.

Chemical Profile & Mechanistic Hazards

To safely manage (2-Phenoxypyridin-3-yl)methanamine, one must first understand the causality behind its reactivity. The molecule features three distinct functional domains, each dictating specific handling and disposal requirements:

  • Primary Methanamine Group (-CH₂NH₂): Acts as a strong nucleophile and a localized base. In its free-base form, it is highly irritating to mucous membranes and can cause severe ocular damage. It readily reacts exothermically with mineral acids and electrophiles.

  • Pyridine Ring: A heteroaromatic system that is notoriously persistent in the environment. Pyridine derivatives exhibit high mobility in aqueous systems and are highly toxic to aquatic life, disrupting cellular membranes [3].

  • Phenoxy Ether: Adds lipophilicity to the molecule, increasing its potential for bioaccumulation in aquatic organisms compared to simple aliphatic amines.

The Causality of Incompatibility: Primary amines must be strictly segregated from nitrites and nitrosating agents. As documented in chemical safety literature, primary amines reacting with nitrous acid or nitrites under acidic conditions form highly unstable diazonium salts or carcinogenic nitrosamines [2]. The reaction enthalpy is highly exothermic (−65 to −150 kJ/mol), posing a severe thermal and pressure-burst hazard if inadvertently mixed in closed waste carboys [2].

Waste Segregation & Classification Strategy

Proper classification prevents catastrophic cross-contamination. Summarized below is the quantitative and logistical data for segregating (2-Phenoxypyridin-3-yl)methanamine waste streams.

Table 1: Waste Stream Classification and Container Compatibility

Waste StreamTypical CompositionPotential EPA Hazard CodePrimary HazardCompatible Container
Solid Waste Unused powder, contaminated PPE, empty vialsNon-RCRA (State-specific toxic)Irritant / ToxicHigh-Density Polyethylene (HDPE)
Aqueous Waste Amine salt dissolved in water/buffersD002 (if pH < 2 or > 12.5)Corrosive / Aquatic ToxicityHDPE or Polypropylene
Organic Waste Amine dissolved in Methanol, DCM, or DMSOD001 (Ignitable), F003Flammable / Systemic ToxicGlass or PTFE-lined HDPE

Operational Workflows & Self-Validating Protocols

Do not rely on visual inspection to confirm decontamination. The following protocols integrate self-validating steps to ensure the chemical hazard has been neutralized.

Protocol A: Solid Spill Containment and Recovery

Why avoid sawdust? Combustible absorbents like sawdust provide a high surface area for thermal runaway if the basic amine inadvertently contacts oxidizing agents [4].

  • Isolation: Immediately secure the area. Don heavy-duty nitrile gloves, chemical safety goggles, and a lab coat. If the spill involves the fine powder of the dihydrochloride salt, ensure the local exhaust ventilation (fume hood) is active to prevent inhalation of particulates [1].

  • Physical Recovery: Gently cover the solid spill with slightly damp, inert absorbent sand to suppress dust formation. Use a non-sparking, plastic scoop to transfer the material into a sealable HDPE container.

  • Chemical Decontamination: Wash the affected surface with a 5% citric acid solution (if the spill was the free base) or a mild sodium bicarbonate solution (if the spill was the acidic dihydrochloride salt) to neutralize residual traces.

  • Self-Validation Step: Swab the decontaminated surface with a sterile cotton swab moistened with distilled water. Press the swab against a high-resolution pH indicator strip. A stable pH of 6.5–7.5 confirms the complete removal of the amine residue. If the pH is outside this range, repeat Step 3.

Protocol B: Aqueous Waste Neutralization (In-Lab)

Note: Only perform in-lab neutralization if permitted by your institution's Environmental Health & Safety (EHS) guidelines.

  • Initial Assessment: Extract a 5 mL aliquot of the aqueous waste containing the (2-Phenoxypyridin-3-yl)methanamine. Measure the initial pH using a calibrated pH meter. (The dihydrochloride salt will typically register as acidic; the free base will be alkaline).

  • Titration: Place the bulk waste container in a secondary containment tray over a magnetic stirrer.

    • For Acidic Waste (Salt): Slowly add 1M Sodium Hydroxide (NaOH) dropwise.

    • For Alkaline Waste (Free Base): Slowly add 1M Hydrochloric Acid (HCl) dropwise.

  • Self-Validation Step: Monitor the pH continuously. Stop titration when the pH reaches 7.0. Crucial: Wait exactly 15 minutes and measure the pH again. Amines can exhibit buffering capacity; the pH must remain stable at 7.0 ± 0.5 for 15 minutes to be considered fully neutralized.

  • Final Disposal: Once validated, label the container as "Neutralized Aqueous Amine Waste" and transfer it to the central hazardous waste accumulation area for professional incineration. Never dispose of pyridine derivatives down the drain due to their aquatic toxicity and resistance to standard municipal wastewater treatment [3].

Visualizing the Logistics and Environmental Fate

To ensure flawless execution, the following diagrams map the operational decision tree for waste disposal and the mechanistic environmental fate of the compound.

G Start Waste: (2-Phenoxypyridin-3-yl)methanamine Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Solutions, Extracts) Start->Liquid HazWasteSolid Hazardous Waste Collection (Solid Incineration) Solid->HazWasteSolid Aqueous Aqueous Solutions (Acidic/Basic) Liquid->Aqueous Organic Organic Solvents (MeOH, DCM, etc.) Liquid->Organic Neutralize pH Verification & Adjustment (Target: pH 6-8) Aqueous->Neutralize HazWasteLiquid Hazardous Waste Collection (Solvent Incineration) Organic->HazWasteLiquid Neutralize->HazWasteLiquid

Disposal Workflow: Decision tree for segregating and neutralizing amine waste streams.

G Amine Primary Amine Free Base Acid Mineral Acids (e.g., HCl) Amine->Acid Neutralization Nitrite Nitrosating Agents (e.g., Nitrites) Amine->Nitrite Incompatible Mixing Salt Dihydrochloride Salt (Stable, Water Soluble) Acid->Salt Exothermic Tox Toxic Nitrosamines / Diazonium Salts Nitrite->Tox Carcinogenic Hazard

Chemical Incompatibility: Mechanistic pathways of primary amine reactivity.

References

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Organic Process Research & Development, 2023. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Remediation System Evaluation: Pyridine and Pyridine Derivatives." US EPA, 2024. URL: [Link]

  • Washington State University Environmental Health & Safety. "Primary Amine Chemical Disposal Protocol." WSU EHS, 2025. URL: [Link]

Handling

Personal protective equipment for handling (2-Phenoxypyridin-3-yl)methanamine

Comprehensive Safety and Operational Guide for Handling (2-Phenoxypyridin-3-yl)methanamine As a Senior Application Scientist, I frequently consult on the safe integration of novel building blocks into drug discovery work...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling (2-Phenoxypyridin-3-yl)methanamine

As a Senior Application Scientist, I frequently consult on the safe integration of novel building blocks into drug discovery workflows. (2-Phenoxypyridin-3-yl)methanamine (typically supplied as a dihydrochloride salt, CAS 1158627-80-5) is a highly versatile primary amine utilized in the synthesis of complex pharmaceutical intermediates. However, its structural motifs—a primary amine coupled with a lipophilic phenoxypyridine core—present specific toxicological hazards that demand rigorous operational and personal protective equipment (PPE) protocols.

This guide provides the mechanistic reasoning behind these safety requirements and outlines a self-validating operational workflow to ensure absolute laboratory safety.

Mechanistic Hazard Profile: The "Why" Behind the PPE

Understanding the chemical causality of a molecule is the foundation of laboratory safety. We do not wear PPE simply because a Safety Data Sheet (SDS) mandates it; we wear it to interrupt specific mechanisms of chemical injury.

  • Primary Amine Nucleophilicity & Sensitization: The −CH2​NH2​ group is highly nucleophilic. Upon dermal exposure, primary amines can covalently bind to epidermal proteins, forming hapten-carrier complexes. This haptenation triggers IgE-mediated immunological responses, resulting in severe skin sensitization and allergic contact dermatitis ()[1]. Additionally, their basic nature causes rapid localized exothermic reactions, leading to chemical burns ()[2].

  • Pyridine Scaffold & Systemic Toxicity: The phenoxypyridine core is highly lipophilic, facilitating rapid absorption through the stratum corneum (skin), gastrointestinal tract, and alveolar membranes. Systemic absorption of pyridine derivatives can cause central nervous system depression (ataxia, dizziness) and poses long-term hepatotoxic and nephrotoxic risks due to metabolic N-oxidation pathways ()[3]. The OSHA Permissible Exposure Limit (PEL) for pyridine vapors is strictly set at 5 ppm ()[4].

  • Salt vs. Free Base Volatility: Handled as a dihydrochloride salt, the compound has negligible vapor pressure but presents a severe dust inhalation hazard. When neutralized to the free base during synthesis, volatility and lipophilicity increase exponentially, requiring an immediate shift in respiratory and dermal protection strategies.

Risk-Stratified PPE Matrix

The required PPE shifts dynamically based on the state of the chemical during your workflow.

Operation TypeChemical StateHand ProtectionEye/Face ProtectionRespiratory & Body Protection
Weighing & Transfer Solid (Dihydrochloride Salt)Single Nitrile (min 4 mil thickness)Safety GogglesN95/P100 Respirator (if outside enclosure), Lab Coat
Solvation & Reaction Liquid (Free Base / Solution)Double Nitrile (Change immediately if splashed)Goggles + Face ShieldFume Hood (80-100 fpm), Chemical-resistant Apron
Spill Cleanup Mixed / UnknownHeavy-duty Butyl or Double NitrileGoggles + Face ShieldHalf-mask respirator with organic vapor/acid gas cartridge

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Step 1: Environmental Setup & Verification

  • Action: Conduct all operations inside a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. Clear the workspace of incompatible materials, specifically strong oxidizing agents and concentrated acids, which react exothermically with primary amines ()[2].

  • Self-Validation: Use an anemometer or verify the digital readout of the fume hood to ensure a face velocity of 80–100 fpm before opening the chemical container.

Step 2: Weighing and Material Transfer

  • Causality: The dihydrochloride salt is prone to static cling and aerosolization, increasing the risk of inhalation.

  • Action: Use an anti-static zero-stat gun on the weighing spatula and weigh boat. Weigh the material inside a ventilated balance enclosure.

  • Self-Validation: Observe the powder behavior. If the powder jumps or clings to the spatula, re-apply the anti-static treatment until the powder transfers smoothly without aerosolizing.

Step 3: Solvation and Free-Basing (Reaction Execution)

  • Causality: Converting the salt to a free base (e.g., adding triethylamine or NaOH) makes the compound volatile and highly skin-permeable.

  • Action: Perform all basic liquid additions via a dropping funnel or syringe within the fume hood with the sash lowered to the operating mark. Never open reaction vessels containing the free base outside of the hood.

Step 4: Quenching and Decontamination

  • Causality: Unreacted primary amines persist on glassware and emit toxic vapors.

  • Action: Rinse all contaminated glassware with a 1M Hydrochloric Acid (HCl) solution. This protonates the amine, converting it back to a water-soluble, non-volatile salt.

  • Self-Validation: Test the final aqueous wash with pH indicator paper. A pH < 3 confirms complete protonation of the amine, rendering the glassware safe for transfer to the central wash station.

Spill Response & Disposal Plan

  • Immediate Containment (Solid): Do not sweep dry, as this aerosolizes the toxic dust. Gently cover the spill with damp absorbent pads to suppress dust.

  • Immediate Containment (Liquid): Evacuate the immediate area if the spill is >50 mL outside a hood. Pyridine derivatives have an odor threshold (0.04–20 ppm) near their OSHA PEL of 5 ppm ()[5]. If you smell a strong fishy odor, you are already near the exposure limit.

  • Neutralization: Apply a weak acid (e.g., 5% citric acid solution) to the spill zone to neutralize the free amine, mitigating vapor release.

  • Self-Validation: Check the spill boundary with pH indicator strips to ensure the alkaline free base has been fully neutralized (pH 5–7) before applying inert absorbent (vermiculite).

  • Waste Segregation: Place all absorbed waste into a high-density polyethylene (HDPE) container. Critical Warning: Do not mix amine waste with nitrite-containing solutions or nitrosating agents, as primary amines can react to form highly reactive diazonium ions and potentially carcinogenic N-nitroso compounds ()[6].

Safe Handling Workflow Visualization

G Start Risk Assessment: (2-Phenoxypyridin-3-yl)methanamine Form Identify Chemical State Start->Form Solid Solid (Dihydrochloride Salt) Dust Hazard Form->Solid Weighing/Transfer Liquid Liquid (Free Base / Solution) Vapor & Dermal Hazard Form->Liquid Reaction/Workup PPE_Solid PPE: N95/P100 Mask, Nitrile Gloves, Goggles Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile Gloves, Face Shield, Fume Hood Liquid->PPE_Liquid Execute Execute Synthetic Workflow PPE_Solid->Execute PPE_Liquid->Execute Decon Decontamination: Wash with 1M HCl to protonate Execute->Decon Disposal Aqueous Waste Segregation (Avoid Oxidizers/Nitrites) Decon->Disposal

Workflow for handling (2-Phenoxypyridin-3-yl)methanamine based on its chemical state.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Chemical Health & Safety URL:[Link]

  • Irritancy and Allergic Responses Induced by Topical Application of ortho-Phthalaldehyde Source: Toxicological Sciences (Oxford Academic) URL:[Link]

  • Toxicological Profile for Pyridine Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC URL:[Link]

  • Pyridine - Immediately Dangerous to Life or Health Concentrations (IDLH) Source: The National Institute for Occupational Safety and Health (NIOSH) URL:[Link]

  • Opinion on Nitrosamines and Secondary Amines in Cosmetic Products Source: European Commission Scientific Committee on Consumer Safety URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Phenoxypyridin-3-yl)methanamine
Reactant of Route 2
(2-Phenoxypyridin-3-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.